Product packaging for Methyl 4-ethylbenzoate(Cat. No.:CAS No. 7364-20-7)

Methyl 4-ethylbenzoate

Cat. No.: B1265719
CAS No.: 7364-20-7
M. Wt: 164.20 g/mol
InChI Key: CAABRJFUDNBRJZ-UHFFFAOYSA-N
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Description

Methyl 4-ethylbenzoate is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1265719 Methyl 4-ethylbenzoate CAS No. 7364-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAABRJFUDNBRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223858
Record name Benzoic acid, 4-ethyl-, methyl ester
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7364-20-7
Record name Benzoic acid, 4-ethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7364-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-ethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-ethyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of methyl 4-ethylbenzoate (B1233868), tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, spectroscopic data, and safety information.

Chemical Identity and Physical Properties

Methyl 4-ethylbenzoate is an organic compound classified as an ester of 4-ethylbenzoic acid and methanol (B129727). It is a colorless liquid at room temperature and is primarily used as a chemical intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 7364-20-7
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Clear, colorless liquid/oil[1]
Boiling Point 105-107 °C at 15 mmHg[1][2]
Density 1.025 - 1.039 g/cm³ at 25 °C[1][2]
Storage Temperature Room Temperature, sealed in a dry environment[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR Data available for the similar compound, ethyl 4-methylbenzoate, suggests characteristic aromatic and aliphatic proton signals.
¹³C NMR Data for the similar compound, ethyl 4-methylbenzoate, is available.
FTIR Expected to show characteristic peaks for C=O (ester), C-O stretching, and aromatic C-H bonds.
Mass Spectrometry Expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, and analysis of this compound.

This compound is commonly synthesized via the Fischer esterification of 4-ethylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Reaction: 4-ethylbenzoic acid + methanol ⇌ this compound + water

Materials:

  • 4-ethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 4-ethylbenzoic acid and an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Fischer_Esterification_Mechanism Protonated_Carbonyl Protonated Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Methanol Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Water Leaving Proton_Transfer->Water_Leaving - H₂O Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester Ester This compound Protonated_Ester->Ester - H+ H2O H₂O H+ H+ Carboxylic_Acid Carboxylic_Acid

Fischer Esterification Mechanism

The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Apply a vacuum and gradually heat the flask.

  • Collect the fraction that distills at the boiling point of this compound at the corresponding pressure (105-107 °C at 15 mmHg).[1][2]

The purity of the synthesized this compound can be determined by gas chromatography.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column).

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure the elution of the compound.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the sample concentration.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 4-Ethylbenzoic Acid + Methanol + H₂SO₄ Catalyst Reflux Reflux Workup Aqueous Work-up Reflux->Workup Crude_Product Crude this compound Workup->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product GC_Analysis Gas Chromatography Pure_Product->GC_Analysis Purity_Assessment Purity Assessment GC_Analysis->Purity_Assessment

Experimental Workflow for this compound

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: Safety Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H319: Causes serious eye irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
H335: May cause respiratory irritation.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This safety information is based on available data and may not be exhaustive.

Conclusion

This technical guide provides essential information on the chemical properties, synthesis, purification, and analysis of this compound. The detailed protocols and data are intended to support researchers and professionals in their work with this compound. Adherence to safety guidelines is paramount when handling this chemical.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic routes to Methyl 4-ethylbenzoate (B1233868), a key intermediate in various chemical and pharmaceutical applications. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its synthesis in a laboratory setting.

Introduction

Methyl 4-ethylbenzoate is an aromatic ester with applications in organic synthesis, serving as a building block for more complex molecules. Its synthesis is typically achieved through two principal methods: the Fischer esterification of 4-ethylbenzoic acid and the reaction of 4-ethylbenzoyl chloride with methanol (B129727). This guide will delve into the specifics of both methodologies.

Synthetic Pathways

The two primary pathways for the synthesis of this compound are outlined below.

Fischer-Speier Esterification of 4-Ethylbenzoic Acid

The Fischer esterification is a classic and widely used method for the preparation of esters. It involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this case, 4-ethylbenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[1]. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is often used[1].

From 4-Ethylbenzoyl Chloride

An alternative, often higher-yielding, route involves the conversion of 4-ethylbenzoic acid to its more reactive acid chloride derivative, 4-ethylbenzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 4-ethylbenzoyl chloride is then reacted with methanol to afford the desired ester, this compound. This reaction is generally faster and not reversible, often leading to higher yields.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound via Fischer Esterification

This protocol is adapted from general Fischer esterification procedures for benzoic acid derivatives.

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid and an excess of methanol (e.g., 5-10 molar equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid).

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Two-Step Synthesis via 4-Ethylbenzoyl Chloride

Step 1: Preparation of 4-Ethylbenzoyl Chloride

This protocol is based on a standard procedure for the synthesis of acyl chlorides.

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser and a gas outlet to a trap, place 4-ethylbenzoic acid.

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 molar equivalents).

  • Gently heat the mixture to reflux. The reaction will evolve sulfur dioxide and hydrogen chloride gas, which should be trapped.

  • After the reaction is complete (typically 1-2 hours, or when gas evolution ceases), allow the mixture to cool.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-ethylbenzoyl chloride, which can be used in the next step without further purification or can be purified by vacuum distillation. A literature procedure for a similar reaction involves heating for 4 hours[2].

Step 2: Synthesis of this compound from 4-Ethylbenzoyl Chloride

This protocol is adapted from the synthesis of methyl 4-methylbenzoate[3].

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-ethylbenzoyl chloride in a dry, inert solvent like dichloromethane (B109758) or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methanol (at least one molar equivalent) and a base, such as pyridine (B92270) or triethylamine (B128534) (to scavenge the HCl produced), in the same solvent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, dilute aqueous HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products
Compound Name Formula Molar Mass ( g/mol ) Role Starting Material/Product
4-Ethylbenzoic AcidC₉H₁₀O₂150.17ReactantStarting Material
MethanolCH₄O32.04Reactant/SolventStarting Material
Sulfuric AcidH₂SO₄98.08Catalyst-
Thionyl ChlorideSOCl₂118.97Reagent-
4-Ethylbenzoyl ChlorideC₉H₉ClO168.62Intermediate-
This compoundC₁₀H₁₂O₂164.20ProductProduct
Table 2: Reaction Conditions and Yields
Synthesis Method Key Reagents Typical Reaction Conditions Reported Yield
Fischer Esterification4-Ethylbenzoic Acid, Methanol, H₂SO₄Reflux, 1-4 hoursVariable, typically moderate to high
From 4-Ethylbenzoyl Chloride4-Ethylbenzoyl Chloride, Methanol0°C to room temperature, 1-3 hoursGenerally high (>90%)

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow.

Fischer_Esterification 4-Ethylbenzoic Acid 4-Ethylbenzoic Acid Protonated Carbonyl Protonated Carbonyl 4-Ethylbenzoic Acid->Protonated Carbonyl + H+ Methanol Methanol Tetrahedral Intermediate Tetrahedral Intermediate Methanol->Tetrahedral Intermediate Nucleophilic Attack H+ (cat.) H+ (cat.) Protonated Carbonyl->Tetrahedral Intermediate Water Elimination Water Elimination Tetrahedral Intermediate->Water Elimination Proton Transfer This compound This compound Water Elimination->this compound - H+ Water Water Water Elimination->Water - H2O

Caption: Fischer Esterification Mechanism of 4-Ethylbenzoic Acid.

Acyl_Chloride_Route 4-Ethylbenzoic Acid 4-Ethylbenzoic Acid 4-Ethylbenzoyl Chloride 4-Ethylbenzoyl Chloride 4-Ethylbenzoic Acid->4-Ethylbenzoyl Chloride + SOCl2 SOCl2 SOCl2 This compound This compound 4-Ethylbenzoyl Chloride->this compound + Methanol Methanol Methanol HCl HCl

Caption: Synthesis of this compound via Acyl Chloride.

Experimental_Workflow cluster_Reaction Reaction cluster_Workup Workup cluster_Purification Purification Reactants + Catalyst/Reagent Reactants + Catalyst/Reagent Heating/Stirring Heating/Stirring Reactants + Catalyst/Reagent->Heating/Stirring Reaction Monitoring (TLC) Reaction Monitoring (TLC) Heating/Stirring->Reaction Monitoring (TLC) Quenching/Extraction Quenching/Extraction Reaction Monitoring (TLC)->Quenching/Extraction Washing Washing Quenching/Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Distillation/Chromatography Distillation/Chromatography Solvent Removal->Distillation/Chromatography Characterization Characterization Distillation/Chromatography->Characterization

Caption: General Experimental Workflow for Synthesis.

References

An In-depth Technical Guide to Methyl 4-ethylbenzoate (CAS: 7364-20-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-ethylbenzoate (B1233868), a benzoate (B1203000) ester with the CAS number 7364-20-7, is a compound with applications in various scientific fields. It is recognized as a biochemical reagent and has been identified as a component in cosmetics and personal care products.[1] Its utility also extends to being a template molecule in the synthesis of hydrotalcite and as a solvent.[1] While direct and extensive research on the biological activities of Methyl 4-ethylbenzoate is limited, the study of structurally related benzoate esters provides a framework for potential research avenues, particularly in the realm of drug development. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and a detailed synthesis protocol. Furthermore, it explores potential biological applications by drawing parallels with similar compounds and outlines relevant experimental methodologies.

Chemical and Physical Properties

This compound is a clear liquid under standard conditions.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 7364-20-7[3]
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3][4]
Appearance Liquid[2][4]
Boiling Point 105-107 °C at 15 mmHgChemicalBook
Density 1.039 g/cm³ at 25 °CChemicalBook
Storage Temperature Room Temperature, sealed in dry conditions[2]
IUPAC Name This compound[5]
InChI Key CAABRJFUDNBRJZ-UHFFFAOYSA-N[5]
SMILES CCC1=CC=C(C=C1)C(=O)OC[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR of Ethyl 4-methylbenzoate (CDCl₃, 200 MHz): δ 7.96 (d, J = 8.0 Hz, 2H), 7.26 (d, J = 8.4 Hz, 2H), 4.42 – 4.32 (m, 2H), 2.41(s, 3H), 1.43 – 1.36 (m, 3H).[6]

  • ¹³C NMR of Ethyl 4-methylbenzoate (CDCl₃, 50 MHz): 167.2, 143.5, 129.1, 127.5, 60.2, 21.6, 14.1.[6]

For this compound, one would expect to see signals corresponding to the methyl ester protons, the ethyl group protons (a triplet and a quartet), and the aromatic protons of the para-substituted benzene (B151609) ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorptions:

Wavenumber (cm⁻¹)Functional Group
~1720C=O (Ester carbonyl stretch)
~1275, ~1100C-O (Ester stretch)
~3000-2850C-H (Aliphatic stretch)
~1610, ~1510C=C (Aromatic ring stretch)

Note: This is a predicted spectrum based on typical functional group absorptions.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 164.20. Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) and the ethyl group (-CH₂CH₃).

Synthesis of this compound

This compound can be synthesized via Fischer esterification of 4-ethylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification

This protocol is a general procedure for Fischer esterification and can be adapted for the synthesis of this compound.

Materials:

  • 4-ethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to extract the product and wash the organic layer with water.

  • Neutralize any remaining acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation.

Potential Applications in Drug Development and Biological Research

While specific biological activities for this compound are not extensively documented, research on structurally similar benzoate esters suggests potential avenues for investigation. A study on ethyl 4-[(4-methylbenzyl)oxy] benzoate complex has demonstrated notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.[7] This compound was shown to induce apoptosis through the modulation of pro- and anti-apoptotic genes.[7]

This suggests that this compound could be a candidate for similar biological evaluations.

Proposed Experimental Workflow for Biological Evaluation

The following workflow, inspired by studies on related compounds, can be employed to assess the biological activity of this compound.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Animal Model) A Cytotoxicity Screening (e.g., MTT/WST-1 Assay on Cancer Cell Lines) B Apoptosis Assay (e.g., Annexin V/PI Staining) A->B E Tumor Xenograft Model A->E Promising results C Gene Expression Analysis (qRT-PCR for apoptotic genes) B->C D Protein Expression Analysis (Western Blot for apoptotic proteins) B->D F Treatment with this compound E->F G Monitor Tumor Growth and Survival F->G H Toxicological Analysis (Hematological and Biochemical Parameters) F->H

Caption: Proposed workflow for the biological evaluation of this compound.

Potential Signaling Pathway Involvement: Apoptosis

Based on the findings for the related ethyl 4-[(4-methylbenzyl)oxy] benzoate complex, a potential mechanism of action for this compound could involve the induction of apoptosis.[7] This pathway is a critical target in cancer therapy.

G M4EB This compound p53 p53 M4EB->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Casp9 Caspase-9 Bax->Casp9 activates Bcl2->Casp9 inhibits Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Hypothesized apoptotic signaling pathway modulated by this compound.

Safety and Toxicology

Currently, detailed toxicological data for this compound is limited. The Good Scents Company reports that oral, dermal, and inhalation toxicity have not been determined.[8] Sigma-Aldrich provides hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). As with any chemical reagent, appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a readily available biochemical reagent with well-defined physicochemical properties. While its biological activities are not yet thoroughly explored, its structural similarity to compounds with demonstrated anticancer properties makes it a person of interest for further investigation in drug discovery and development. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for future research into the therapeutic potential of this and related benzoate esters.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Methyl 4-ethylbenzoate (B1233868)

This document provides a comprehensive overview of the key physical properties of Methyl 4-ethylbenzoate, a significant compound in various research and development applications. The information is presented to be a valuable resource for laboratory and development work.

Quantitative Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below for quick reference and comparison.

Physical PropertyValueUnits
Molecular Formula C₁₀H₁₂O₂-
Molecular Weight 164.20 g/mol [1][2]
Density 1.025[1] - 1.039g/cm³ at 25 °C[3]
Boiling Point 105-107°C at 15 mmHg[1][3]
Melting Point Not Available°C
Refractive Index 1.513at 20 °C[3]
LogP (Octanol/Water Partition Coefficient) 3.190 (estimated)-[3]

Solubility Profile

This compound is characterized as being poorly soluble in water. However, it is miscible with many common organic solvents, a critical consideration for its application in organic synthesis and formulation development.

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of this compound.

3.1. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.

Protocol: Capillary Tube Method [4]

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a modern digital melting point apparatus.

  • Heating: The sample is heated rapidly at first to approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

3.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol: Micro-Reflux Method

  • Apparatus Setup: A small volume (a few milliliters) of this compound is placed in a test tube or a small flask. A thermometer is positioned so that its bulb is just above the surface of the liquid.

  • Heating: The liquid is gently heated in a heating block or water bath.

  • Observation: As the liquid boils, a ring of condensing vapor will be observed on the walls of the test tube. The thermometer bulb should be positioned at the level of this refluxing vapor ring.

  • Measurement: The stable temperature reading on the thermometer during reflux is recorded as the boiling point. It is crucial to note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

3.3. Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or by the buoyancy method.

Protocol: Pycnometer Method

  • Mass of Empty Pycnometer: A clean, dry pycnometer of a known volume is accurately weighed.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again. The temperature of the liquid is recorded.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3.4. Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material.

Protocol: Abbe Refractometer

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

3.5. Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol: Qualitative and Quantitative Determination

  • Qualitative Assessment: A small, measured amount of this compound is added to a test tube containing a known volume of a solvent (e.g., water, ethanol, acetone). The mixture is agitated, and the dissolution is observed. This can be repeated with different solvents to create a solubility profile.

  • Quantitative Measurement (Saturated Solution Method):

    • An excess of this compound is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached and a saturated solution is formed.

    • The undissolved solute is separated from the solution by filtration or centrifugation.

    • A known volume of the saturated solution is carefully removed, and the solvent is evaporated. The mass of the remaining solute is measured.

    • The solubility is then expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Workflow Visualization

The logical flow for the experimental determination of the physical properties of this compound is illustrated in the diagram below.

G cluster_sample Sample Preparation cluster_properties Physical Property Determination cluster_data Data Analysis Sample Obtain Pure Sample of This compound MeltingPoint Melting Point (Capillary Method) Sample->MeltingPoint BoilingPoint Boiling Point (Micro-Reflux) Sample->BoilingPoint Density Density (Pycnometer) Sample->Density RefractiveIndex Refractive Index (Abbe Refractometer) Sample->RefractiveIndex Solubility Solubility (Qualitative/Quantitative) Sample->Solubility Analysis Record and Analyze Data MeltingPoint->Analysis BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis Solubility->Analysis

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and analytical methodologies related to methyl 4-ethylbenzoate (B1233868). The information is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Structural Information

Methyl 4-ethylbenzoate is an organic compound classified as a benzoate (B1203000) ester. It is characterized by a benzene (B151609) ring substituted with an ethyl group at the para position (position 4) and a methyl ester group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 7364-20-7
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [1]
SMILES CCC1=CC=C(C=C1)C(=O)OC[1]
InChI InChI=1S/C10H12O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h4-7H,3H2,1-2H3[1]
InChIKey CAABRJFUDNBRJZ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical Form Liquid
Boiling Point 105-107 °C at 15 mmHg[2]
Melting Point Not available
Density 1.025 g/cm³[2]
Solubility Soluble in organic solvents. Limited solubility in water.[3]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR Spectroscopy: Similar to the proton NMR data, a specific spectrum for this compound is not available. However, based on related compounds, the spectrum would be expected to show signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the carbons of the ethyl group.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups. Key absorptions would include a strong C=O stretching vibration for the ester group, C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) and the ethyl group (-CH₂CH₃), leading to characteristic fragment ions.[5]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The following is a general procedure for the synthesis of benzoate esters via Fischer esterification, adapted for the preparation of this compound.[6][7][8]

Objective: To synthesize this compound from 4-ethylbenzoic acid and methanol (B129727) using an acid catalyst.

Materials:

  • 4-ethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylbenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general framework for the analysis of this compound using GC-MS.[9][10]

Objective: To identify and quantify this compound in a sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column like a 5% phenyl methyl siloxane).

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature hold followed by a temperature ramp to a final temperature to ensure good separation. A typical program might start at a lower temperature (e.g., 70-100 °C) and ramp up to a higher temperature (e.g., 250-280 °C).

  • Injection Mode: Split or splitless, depending on the sample concentration.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: A scan range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

  • Ion Source Temperature: 200-250 °C.

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject an aliquot of the prepared sample into the GC.

  • Data Acquisition: Acquire the data in full scan mode to obtain both the chromatogram and the mass spectrum of the eluting peaks.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum with a reference spectrum or spectral library.

Biological Activity and Signaling Pathways

Currently, there is no readily available information in the scientific literature detailing specific biological activities or signaling pathways associated with this compound. It is primarily described as a biochemical reagent.[11][12] Further research is required to elucidate any potential pharmacological or biological effects.

Visualizations

As no specific signaling pathways for this compound have been identified, a logical workflow diagram for its synthesis is provided below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Ethylbenzoic_Acid 4-Ethylbenzoic_Acid Mixing Mixing 4-Ethylbenzoic_Acid->Mixing Methanol Methanol Methanol->Mixing H2SO4_catalyst H₂SO₄ (catalyst) H2SO4_catalyst->Mixing Reflux Reflux Mixing->Reflux Workup Work-up & Purification Reflux->Workup Methyl_4-ethylbenzoate This compound Workup->Methyl_4-ethylbenzoate

Caption: Fischer Esterification Workflow for this compound Synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-ethylbenzoate (B1233868) (CAS 7364-20-7), a compound of interest in various chemical and pharmaceutical research fields. This document details available and predicted spectroscopic data, outlines experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for Methyl 4-ethylbenzoate, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is presented below.

Table 1: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Plausible Fragment Assignment
16435[M]+• (Molecular Ion)
149100[M - CH3]+
13550[M - C2H5]+
13325[M - OCH3]+
10520[C7H5O]+
9115[C7H7]+
7710[C6H5]+

Data sourced from NIST Mass Spectrometry Data Center.[1]

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Ester)Stretching1725 - 1705
C=C (Aromatic)Stretching1600 - 1450
C-O (Ester)Stretching1300 - 1100
C-H (Aromatic)Bending (out-of-plane)900 - 675

Publicly accessible, experimentally derived ¹H and ¹³C NMR data for this compound are limited. The following tables present predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), based on the molecular structure. The solvent is assumed to be deuterated chloroform (B151607) (CDCl₃).

Table 3: Predicted ¹H NMR Spectroscopy Data for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (ortho to -COOCH₃)7.9 - 8.1Doublet2H
Aromatic Protons (ortho to -CH₂CH₃)7.2 - 7.4Doublet2H
Methoxy Protons (-OCH₃)3.8 - 4.0Singlet3H
Methylene Protons (-CH₂CH₃)2.6 - 2.8Quartet2H
Methyl Protons (-CH₂CH₃)1.2 - 1.4Triplet3H

Table 4: Predicted ¹³C NMR Spectroscopy Data for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (-C=O)166 - 168
Aromatic Carbon (para to -COOCH₃)148 - 150
Aromatic Carbons (ortho to -COOCH₃)129 - 131
Aromatic Carbons (ortho to -CH₂CH₃)127 - 129
Aromatic Carbon (ipso to -COOCH₃)125 - 127
Methoxy Carbon (-OCH₃)51 - 53
Methylene Carbon (-CH₂CH₃)28 - 30
Methyl Carbon (-CH₂CH₃)14 - 16

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Ensure complete dissolution by gentle vortexing.

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter. The final volume in the NMR tube should be approximately 5 cm.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Objective: To obtain the infrared absorption spectrum of neat this compound.

Materials:

  • This compound sample

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Acetone or other suitable solvent for cleaning

Procedure (Thin Film Method):

  • Sample Preparation:

    • Place one to two drops of the liquid this compound onto the surface of a clean, dry salt plate.

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.

Materials:

  • This compound sample

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe

  • Volatile solvent (e.g., dichloromethane (B109758) or methanol)

Procedure (GC-MS with Electron Ionization):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure separation from any impurities and the solvent.

    • Set the MS ion source to electron ionization (EI) mode, typically at 70 eV.

    • Set the mass analyzer to scan over a suitable m/z range (e.g., 40-200 amu).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

    • The compound will be separated by the GC column and then introduced into the MS ion source.

    • The mass spectrometer will record the mass spectra of the eluting components.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Structure Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Frequencies of Functional Groups IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Methyl 4-ethylbenzoate: A Comprehensive Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for boiling point determination, and synthesis of Methyl 4-ethylbenzoate (B1233868). This document is intended to serve as a valuable resource for professionals in research and development.

Physicochemical Data of Methyl 4-ethylbenzoate

The following table summarizes the key quantitative data for this compound, facilitating easy reference and comparison.

PropertyValueUnitNotes
Boiling Point 238.20[1]°Cat 760 mmHg (estimated)
105-107°Cat 15 mmHg
Molecular Weight 164.20 g/mol
Density 1.025g/cm³
Flash Point 103.20°C(estimated)[1]
Water Solubility 233.3mg/Lat 25 °C (estimated)[1]
logP (o/w) 3.190(estimated)[1]
Appearance Colorless to pale yellow liquid

Experimental Protocols

Accurate determination of the boiling point is crucial for the characterization and purification of chemical compounds. Below are detailed methodologies for two common experimental procedures.

Boiling Point Determination via the Capillary Method (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

  • The test tube is attached to the thermometer and placed in the Thiele tube containing heating oil.

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Boiling Point Determination via Distillation

This method is suitable for larger sample volumes and also serves as a purification technique.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Boiling chips

  • Sample of this compound

Procedure:

  • The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • The heating mantle is turned on, and the liquid is heated to its boiling point.

  • As the liquid boils, the vapor will rise, and upon reaching the condenser, it will cool and liquefy, dripping into the receiving flask.

  • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance. This temperature should remain constant throughout the distillation of the pure compound.

Synthesis of this compound

This compound is synthesized via the Fischer esterification of 4-ethylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. The reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed.

Fischer Esterification Workflow

Fischer_Esterification Reactants 4-Ethylbenzoic Acid + Methanol ReactionVessel Heating under Reflux Reactants->ReactionVessel Catalyst H₂SO₄ (catalyst) Catalyst->ReactionVessel Protonation Protonation of Carbonyl Oxygen ReactionVessel->Protonation Step 1 NucleophilicAttack Nucleophilic Attack by Methanol Protonation->NucleophilicAttack Step 2 ProtonTransfer Proton Transfer NucleophilicAttack->ProtonTransfer Step 3 WaterElimination Elimination of Water ProtonTransfer->WaterElimination Step 4 Deprotonation Deprotonation WaterElimination->Deprotonation Step 5 Byproduct Water WaterElimination->Byproduct Product This compound Deprotonation->Product

References

Navigating the Solubility Landscape of Methyl 4-ethylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-ethylbenzoate (B1233868) is an organic compound with applications in various fields, including as a fragrance ingredient and a synthetic intermediate. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the known solubility characteristics of methyl 4-ethylbenzoate and its close isomer, ethyl 4-methylbenzoate. Due to a notable lack of quantitative solubility data in publicly accessible literature, this guide also furnishes detailed experimental protocols for researchers to determine these parameters in their own laboratories.

Qualitative Solubility of this compound and its Isomer

The following table summarizes the available qualitative solubility information. It is important to note the distinction between the two isomers, as their solubility properties may differ.

CompoundSolventSolubility
This compound Polar Organic SolventsGenerally Soluble
n-Hexane (nonpolar)Very Soluble
Ethyl 4-methylbenzoate Tetrahydrofuran (THF)Soluble
Dichloromethane (CH₂Cl₂)Soluble
Benzene (C₆H₆)Soluble
Chloroform (CHCl₃)Soluble
Diethyl ether (Et₂O)Sparingly Soluble
TolueneSparingly Soluble

Experimental Protocols for Solubility Determination

The absence of quantitative data necessitates experimental determination. The following are detailed methodologies for key experiments to ascertain the solubility of this compound in various organic solvents.

Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining equilibrium solubility.[1]

Principle: An excess amount of the solute (this compound) is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined.

Apparatus:

  • Thermostatically controlled water bath or incubator with shaking capabilities.

  • Glass vials or flasks with airtight seals.

  • Analytical balance.

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material).

  • A suitable analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, Gas Chromatograph).

Procedure:

  • Add an excess amount of this compound to a known volume or weight of the selected organic solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.[1][2]

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

  • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the time to reach equilibrium should be experimentally determined by taking measurements at different time points until the concentration plateaus.[1]

  • Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter compatible with the solvent to remove any undissolved particles.

  • Dilute the filtrate with a known volume of the solvent to a concentration suitable for the chosen analytical method.

  • Determine the concentration of this compound in the diluted filtrate using a pre-calibrated analytical method.

Data Analysis: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction.

Gravimetric Method

This is a straightforward and classical method for determining the solubility of a non-volatile solute in a volatile solvent.[3][4][5]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus:

  • Equipment for preparing a saturated solution (as in the isothermal shake-flask method).

  • Volumetric pipette.

  • Pre-weighed evaporating dish or beaker.

  • Analytical balance.

  • Oven or vacuum oven.

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the isothermal shake-flask method.

  • Allow the excess solid to settle.

  • Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

  • Record the total weight of the dish and the solution.

  • Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Once the solvent is removed, dry the evaporating dish containing the solute residue in an oven at a temperature below the boiling point of the solute until a constant weight is achieved.[3][4]

  • Cool the dish in a desiccator and weigh it on an analytical balance.

Data Analysis:

  • Weight of solute = (Weight of dish + residue) - (Weight of empty dish).

  • Weight of solvent = (Weight of dish + solution) - (Weight of dish + residue).

  • Solubility is then expressed as grams of solute per 100 grams of solvent.

UV-Vis Spectrophotometry

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent is transparent in that region.[6][7][8]

Principle: The concentration of a solute in a solution is determined by measuring its absorbance of light at a specific wavelength and relating it to a pre-established calibration curve according to the Beer-Lambert law.

Apparatus:

  • UV-Vis spectrophotometer.

  • Quartz or glass cuvettes (compatible with the solvent).

  • Equipment for preparing a saturated solution.

  • Volumetric flasks and pipettes for dilutions.

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV-Vis wavelengths to identify the λmax.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound in the solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship.

  • Measure the Solubility:

    • Prepare a saturated solution as described in the isothermal shake-flask method.

    • Filter the saturated solution to remove any undissolved solute.

    • Accurately dilute a known volume of the filtrate with the solvent to bring the absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

Data Analysis:

  • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Gas Chromatography (GC)

GC is a powerful technique for determining the concentration of a volatile or semi-volatile compound in a solution.[9][10]

Principle: A small volume of the saturated solution is injected into the gas chromatograph. The components are separated based on their partitioning between a stationary phase and a mobile gas phase. The detector response is proportional to the concentration of the analyte.

Apparatus:

  • Gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID).

  • Appropriate GC column.

  • Equipment for preparing a saturated solution.

  • Syringes for injection.

  • Volumetric flasks for preparing standards.

Procedure:

  • Develop a GC Method:

    • Select a suitable GC column and establish the optimal operating conditions (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) to achieve good separation and peak shape for this compound.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound in the solvent.

    • Inject a fixed volume of each standard solution into the GC and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Measure the Solubility:

    • Prepare a saturated solution as described in the isothermal shake-flask method.

    • Filter the saturated solution.

    • If necessary, dilute a known volume of the filtrate with the solvent to fall within the concentration range of the calibration curve.

    • Inject the same fixed volume of the (diluted) filtrate into the GC and record the peak area for this compound.

Data Analysis:

  • Determine the concentration of the injected sample from the calibration curve.

  • Calculate the concentration of the original saturated solution, correcting for any dilution.

Visualizing Experimental and Logical Workflows

To aid in the practical application of these methodologies, the following diagrams illustrate the experimental workflow and the underlying logic of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_grav Gravimetric cluster_spec UV-Vis Spectroscopy cluster_gc Gas Chromatography cluster_result Result prep1 Weigh excess This compound prep2 Add to known volume of organic solvent prep1->prep2 prep3 Equilibrate at constant T (e.g., 24-72h) with shaking prep2->prep3 prep4 Filter to get saturated solution prep3->prep4 grav1 Pipette known volume of filtrate prep4->grav1 spec2 Dilute filtrate prep4->spec2 gc2 Inject filtrate prep4->gc2 grav2 Evaporate solvent grav1->grav2 grav3 Weigh residue grav2->grav3 result Calculate Solubility (g/100g, mol/L, etc.) grav3->result spec1 Prepare calibration curve spec3 Measure absorbance spec1->spec3 spec2->spec3 spec3->result gc1 Prepare calibration curve gc3 Measure peak area gc1->gc3 gc2->gc3 gc3->result

Caption: Experimental workflow for determining the solubility of this compound.

G Solubility Principle: 'Like Dissolves Like' cluster_solute Solute: this compound cluster_solvent Solvent cluster_outcome Predicted Outcome solute Moderately Polar polar Polar (e.g., Ethanol, Acetone) solute->polar Similar Polarity nonpolar Nonpolar (e.g., Hexane, Toluene) solute->nonpolar Different Polarity high_sol Higher Solubility polar->high_sol low_sol Lower Solubility nonpolar->low_sol

Caption: Logical relationship of solubility based on polarity.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is sparse in existing literature, this guide provides the necessary qualitative background and, more importantly, detailed experimental protocols for researchers to determine these crucial parameters. By employing the isothermal shake-flask method in conjunction with appropriate analytical techniques such as gravimetry, UV-Vis spectroscopy, or gas chromatography, scientists and drug development professionals can obtain the precise solubility data required for their specific applications. The provided workflows offer a clear roadmap for these experimental endeavors.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for Methyl 4-ethylbenzoate (B1233868), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, personal protective equipment, emergency procedures, and proper handling and storage protocols.

Physicochemical Properties

Methyl 4-ethylbenzoate is a colorless to pale yellow liquid.[1][2] It has limited solubility in water but is soluble in organic solvents such as ethanol (B145695) and ether.[1][2] It is crucial to store it at room temperature in a dry, tightly sealed container.[3]

PropertyValueReferences
Molecular Formula C₁₀H₁₂O₂[4][5]
Molecular Weight 164.20 g/mol [4][5]
Boiling Point 105-107 °C (at 15 mmHg) / 256.6 °C[4][6]
Density 1.008 - 1.025 g/cm³[4][6]
Flash Point 103.2 °C - 112.4 °C[4][6]
Appearance Colorless to pale yellow liquid[1][2]
Solubility Limited in water; Soluble in ethanol & ether[1][2]
Storage Temperature Room Temperature

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[6]

Hazard ClassificationCodeDescriptionReferences
GHS Signal Word -Warning[6]
Acute Toxicity, Oral H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation[6]
Serious Eye Damage/Irritation H319Causes serious eye irritation[6]
Specific target organ toxicity H335May cause respiratory irritation[6]

Precautionary Statements:

CodeStatementReferences
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[7]
P264Wash thoroughly after handling.[7][8]
P270Do not eat, drink or smoke when using this product.[8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7][9]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8]
P302+P352IF ON SKIN: Wash with plenty of water.[7]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
P501Dispose of contents/container to an approved waste disposal plant.[7][8][9]

Safe Handling and Storage Workflow

Proper handling and storage are critical to minimize risks. The following workflow outlines the key steps from receipt to disposal of this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Visually Check Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store If Intact Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->Prep Retrieve for Use Work Work in Fume Hood Prep->Work Use Use in Experiment Work->Use Waste Collect Waste in Designated Container Use->Waste Post-Experiment Decon Decontaminate Glassware & Work Surfaces Use->Decon Dispose Dispose of Waste via Approved Channels Waste->Dispose Decon->Dispose G cluster_routes Routes of Exposure & Immediate Actions Exposure Potential Exposure This compound Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion ActionInhale 1. Move to Fresh Air 2. Give Artificial Respiration if Needed Inhalation->ActionInhale ActionSkin 1. Remove Contaminated Clothing 2. Rinse Skin with Water/Shower Skin->ActionSkin ActionEye 1. Rinse Cautiously with Water 2. Remove Contact Lenses 3. Continue Rinsing Eye->ActionEye ActionIngest 1. Rinse Mouth with Water 2. Drink 1-2 Glasses of Water 3. DO NOT Induce Vomiting Ingestion->ActionIngest SeekMedical Seek Medical Attention If Symptoms Persist ActionInhale->SeekMedical ActionSkin->SeekMedical ActionEye->SeekMedical ActionIngest->SeekMedical Call Poison Center

References

Thermodynamic Properties of Methyl 4-ethylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-ethylbenzoate (B1233868) (CAS 7364-20-7) is an aromatic ester with applications in various fields, including as a fragrance ingredient, a starting material in organic synthesis, and potentially in the development of novel therapeutics. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and predicting its behavior in different environments. This technical guide provides a summary of available thermodynamic data for methyl 4-ethylbenzoate and details the standard experimental protocols for their determination.

Core Thermodynamic and Physical Properties

The following tables summarize the key physical and thermodynamic properties of this compound. It is important to note that while some of these values are experimentally determined, others may be estimations from chemical property databases.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
CAS Number 7364-20-7[1][3][4]
Appearance Clear liquid/oil[2][3]
Density 1.039 g/cm³ at 25 °C[3]
Boiling Point 105-107 °C at 15 mmHg[3]

Table 2: Thermodynamic Properties of this compound

PropertySymbolValueSource
Ideal Gas Heat Capacity C_p,gas_Data not readily available[5]
Standard Gibbs Free Energy of Formation Δ_f_G°Data not readily available[5]
Enthalpy of Formation (Ideal Gas) Δ_f_H°gasData not readily available[5]
Enthalpy of Fusion Δ_fus_H°Data not readily available[5]
Enthalpy of Vaporization Δ_vap_H°Data not readily available[5]
Critical Temperature T_c_Data not readily available[5]
Critical Pressure P_c_Data not readily available[5]
Critical Volume V_c_Data not readily available[5]

Note: The lack of readily available experimental data for some thermodynamic properties highlights an area for future research.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a liquid organic compound like this compound involves a suite of calorimetric and analytical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a fundamental technique used to measure changes in heat flow to a sample as a function of temperature.[6][7] This allows for the determination of heat capacity, melting point, and enthalpy of fusion.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan.[8] An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[8] A temperature program is established, which typically involves a series of heating and cooling cycles to erase the thermal history of the sample.[8]

  • Data Collection: The sample and reference pans are heated at a constant rate (e.g., 10-20 °C/min).[8][9] The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Heat Capacity (C_p_): Determined from the difference in heat flow between the sample and a known standard (e.g., sapphire) under the same conditions.[7]

    • Melting Point (T_m_): Identified as the onset temperature of the endothermic peak on the DSC thermogram.[8]

    • Enthalpy of Fusion (Δ_fus_H): Calculated by integrating the area of the melting peak.[8]

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume.[10][11] From this, the standard enthalpy of formation can be calculated.

Methodology:

  • Sample Preparation: A known mass of this compound is placed in a sample cup inside a high-pressure stainless-steel vessel known as a "bomb".[10] A fuse wire is positioned to ignite the sample. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.[10]

  • Pressurization and Assembly: The bomb is sealed and pressurized with excess pure oxygen (typically around 20-30 atm).[10][12] The bomb is then placed in a well-insulated water bath (the calorimeter) containing a known volume of water.

  • Ignition and Temperature Measurement: The sample is ignited by passing an electrical current through the fuse wire.[10] The temperature of the water in the calorimeter is precisely monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[13]

  • Calculation:

    • The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its total heat capacity (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid).[11][13]

    • Corrections are made for the heat of combustion of the fuse wire.

    • The standard enthalpy of combustion (Δ_c_H°) is determined from the heat released.

    • The standard enthalpy of formation (Δ_f_H°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Vapor Pressure Measurement

The vapor pressure of a liquid as a function of temperature is a critical thermodynamic property. This can be determined using various static or dynamic methods.[14] A common static method is described below.

Methodology:

  • Apparatus Setup: A sample of this compound is placed in a flask connected to a pressure sensor and a temperature probe. The flask is sealed to create a closed system.[15]

  • Equilibration: The flask is immersed in a temperature-controlled water bath. The system is allowed to reach thermal equilibrium, at which point the rate of vaporization equals the rate of condensation.[15]

  • Data Collection: The total pressure inside the flask (P_total_) and the temperature of the water bath are recorded. The initial pressure of the air in the flask (P_air_) at the starting temperature is also recorded before significant vaporization occurs.[15]

  • Vapor Pressure Calculation: The vapor pressure of the liquid (P_vapor_) at that temperature is calculated by subtracting the partial pressure of the air from the total pressure (P_vapor_ = P_total_ - P_air_).[15]

  • Temperature Variation: The temperature of the water bath is systematically varied, and the vapor pressure is measured at each new equilibrium temperature.[15]

  • Data Analysis: The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation. A plot of ln(P_vapor_) versus 1/T (in Kelvin) yields a straight line, the slope of which is used to calculate the enthalpy of vaporization (Δ_vap_H).[16]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid compound like this compound.

G cluster_0 Sample Preparation & Initial Characterization cluster_1 Calorimetric Measurements cluster_2 Vapor-Liquid Equilibrium cluster_3 Data Analysis & Property Determination start Obtain High-Purity This compound char Verify Purity (GC-MS, NMR) & Basic Properties (Density) start->char dsc Differential Scanning Calorimetry (DSC) char->dsc bomb Bomb Calorimetry char->bomb vp Vapor Pressure Measurement char->vp dsc_data Heat Flow vs. Temperature Data dsc->dsc_data bomb_data Temperature Rise Data bomb->bomb_data vp_data Pressure vs. Temperature Data vp->vp_data cp_fus Heat Capacity (Cp) Enthalpy of Fusion (ΔHfus) dsc_data->cp_fus comb_form Enthalpy of Combustion (ΔcH°) Enthalpy of Formation (ΔfH°) bomb_data->comb_form vap Enthalpy of Vaporization (ΔHvap) vp_data->vap

References

Methyl 4-ethylbenzoate: A Technical Guide to Potential Applications for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-ethylbenzoate (B1233868) is an aromatic ester that is emerging as a compound of interest across various scientific disciplines. Characterized by a benzene (B151609) ring substituted with an ethyl group at the para position and a methyl ester, this molecule possesses a unique combination of properties that make it a valuable subject for research and development. Its applications span from being a key intermediate in the synthesis of pharmaceuticals and agrochemicals to its use as a fragrance and flavoring agent.[1] This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of Methyl 4-ethylbenzoate, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and methodologies to explore its utility further.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

PropertyValueReference
CAS Number 7364-20-7[2][3]
Molecular Formula C₁₀H₁₂O₂[2][3]
Molecular Weight 164.20 g/mol [2][3][4]
Boiling Point 238.2 °C at 760 mmHg
Density 1.039 g/cm³ at 25 °C
Flash Point 112.4 °C[5]
Solubility Soluble in organic solvents, sparingly soluble in water.
Appearance Clear, colorless to light yellow liquid.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-ethylbenzoic acid with methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • 4-ethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Transfer the ethereal solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the unreacted acid and the catalyst), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Potential Applications

The unique chemical structure of this compound lends itself to a variety of potential applications, which are detailed below.

Intermediate in Pharmaceutical and Agrochemical Synthesis

4-Ethylbenzoic acid, the precursor to this compound, is a known building block in the synthesis of pharmaceuticals and agrochemicals.[1][6] The methyl ester can serve as a more reactive or easily purifiable intermediate in multi-step synthetic pathways.

Logical Relationship for Pharmaceutical Intermediate Synthesis

G Figure 1: Synthetic Utility of this compound A 4-Ethylbenzoic Acid B This compound A->B Fischer Esterification C Modification of Ester Group (e.g., Hydrolysis, Transesterification) B->C D Modification of Ethyl Group (e.g., Oxidation, Halogenation) B->D E Pharmaceutical/Agrochemical Scaffolds C->E D->E

Caption: Synthetic pathways from 4-ethylbenzoic acid to valuable scaffolds.

Fragrance and Flavoring Agent

Aromatic esters are widely used in the fragrance and food industries for their pleasant scents and tastes.[7] this compound, with its characteristic aroma, has potential as a fragrance component in perfumes, cosmetics, and personal care products, as well as a flavoring agent in food products.[5][8]

Plasticizer in Polymer Formulations

Benzoate (B1203000) esters are known to be effective plasticizers for various polymers, including PVC and its copolymers.[9][10] Plasticizers are additives that increase the flexibility and durability of polymers.[11][12] this compound could potentially be used as a primary or secondary plasticizer, offering a favorable toxicological profile compared to some traditional phthalate-based plasticizers.[9]

Antimicrobial Agent

Benzoic acid and its esters have well-documented antimicrobial properties and are used as preservatives in food, pharmaceuticals, and cosmetics.[13][14] The antimicrobial efficacy of this compound can be evaluated against a range of microorganisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a method to determine the antimicrobial activity of this compound.[15][16][17][18][19]

Materials:

  • This compound

  • Bacterial or fungal strains of interest (e.g., E. coli, S. aureus, C. albicans)

  • Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile pipettes and tubes

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: Prepare a series of two-fold dilutions of this compound in the nutrient broth in a 96-well microtiter plate. The concentration range should be chosen based on preliminary tests.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.

Experimental Workflow for MIC Determination

G Figure 2: Workflow for MIC Determination A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate wells with microbial suspension A->C B Serial Dilution of This compound in 96-well plate B->C D Incubate at optimal temperature and time C->D E Determine MIC (Visual or Spectrophotometric) D->E

Caption: A streamlined process for assessing antimicrobial efficacy.

Potential Pharmacological Activity: A Hypothetical Signaling Pathway

While direct pharmacological studies on this compound are limited, the broader class of benzoate derivatives has been shown to exhibit neuroactive properties. For instance, some benzoate-containing compounds can modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Benzodiazepines, a well-known class of drugs that act on GABA-A receptors, contain a benzene ring fused to a diazepine (B8756704) ring. It is plausible that simpler benzoate esters could also interact with these receptors, albeit with different affinities and mechanisms.

The following diagram illustrates a hypothetical signaling pathway where this compound could act as a positive allosteric modulator of the GABA-A receptor, a mechanism that warrants further investigation.

Hypothetical Signaling Pathway for Neuroactivity

G Figure 3: Hypothetical GABA-A Receptor Modulation cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_R GABA-A Receptor GABA->GABA_R Binds Cl_channel Chloride Ion Influx GABA_R->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_channel->Hyperpolarization M4EB This compound (Hypothetical Modulator) M4EB->GABA_R Positive Allosteric Modulation (Hypothesized)

Caption: A proposed mechanism for the neuroactivity of this compound.

Quantitative Data

Specific quantitative data for this compound is not extensively available in the public domain. However, data for structurally similar compounds can provide valuable benchmarks for research.

ParameterCompoundValueReference
LD50 (Oral, rat) Ethyl Benzoate2100 mg/kg
Odor Threshold Methyl BenzoateNot specified, described as sweet, fruity, floral.[7]
Typical Use Level (Fragrance) Ethyl Benzoate0.5% in perfume compound
MIC vs. S. aureus Benzoic AcidVaries with pH (e.g., 100-200 ppm at pH 4.0-4.5)

Conclusion

This compound is a versatile chemical with a range of potential applications that are ripe for exploration. Its utility as a synthetic intermediate, a functional ingredient in fragrances and polymers, and a potential antimicrobial or neuroactive agent makes it a compelling subject for further research. This technical guide provides a foundational understanding of its properties and methodologies for its synthesis and evaluation. It is hoped that the information presented herein will stimulate further investigation into the unique characteristics and applications of this compound, ultimately leading to new innovations in science and industry.

References

Methyl 4-ethylbenzoate: A Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Properties, and Applications of a Key Benzoate Ester

Methyl 4-ethylbenzoate (B1233868) is an aromatic ester with applications in the fragrance industry and as an intermediate in organic synthesis.[1] This technical guide provides a comprehensive review of the available literature on methyl 4-ethylbenzoate, focusing on its chemical and physical properties, synthesis, and known applications. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1][2] It is characterized by its stability and distinct aromatic properties.[1] The compound is soluble in organic solvents and has limited solubility in water.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 7364-20-7[2]
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
Boiling Point 238.2°C at 760 mmHg[1]
Appearance Light yellow liquid[1]
Purity 97.5-100%[1]

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of 4-ethylbenzoic acid with methanol (B129727) in the presence of an acid catalyst. Other potential, though less detailed in the literature, synthetic routes include the reaction of methyl 4-chlorobenzoate (B1228818) with ethylmagnesium bromide and diethylzinc.[3]

Experimental Protocol: Fischer Esterification

The following is a detailed methodology for the synthesis of this compound based on established Fischer esterification procedures.

Materials:

  • 4-ethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and other standard laboratory glassware

  • Heating mantle or water bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled mixture to a separatory funnel. Add diethyl ether to extract the this compound.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Ethylbenzoic Acid + Methanol Catalyst H₂SO₄ (catalyst) Reflux Reflux Catalyst->Reflux Extraction Extraction (Diethyl Ether) Reflux->Extraction Washing Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄/Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Distillation Evaporation->Purification Product Pure Methyl 4-ethylbenzoate Purification->Product

Figure 1: Synthesis and Purification Workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the reviewed literature. However, mass spectrometry data is available.

Table 2: Mass Spectrometry Data for this compound

m/zInterpretation
164Molecular ion [M]⁺
133[M - OCH₃]⁺
105[M - OCH₃ - CO]⁺

Note: This data is based on fragmentation patterns and may not represent a full experimental spectrum.

Applications

This compound serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals.[1] Its pleasant and long-lasting scent also makes it a component in the fragrance industry for use in perfumes and other scented products.[1] It is also used as a research chemical.[4]

Signaling Pathways

There is no information available in the reviewed literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary roles are as a synthetic building block and a fragrance component.

Conclusion

This compound is a useful aromatic ester with established applications in the chemical and fragrance industries. While its physical and chemical properties are documented, there is a notable lack of comprehensive, publicly available spectroscopic data, particularly NMR and IR spectra. The synthesis of this compound is straightforward, primarily relying on the Fischer esterification of 4-ethylbenzoic acid. Further research into the applications and biological activity of this compound could reveal new opportunities for its use in drug development and materials science.

References

Methodological & Application

Application Note: Synthesis of Methyl 4-ethylbenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of Methyl 4-ethylbenzoate (B1233868), a valuable intermediate in the production of pharmaceuticals and specialty polymers.[1] The synthesis is achieved through the Fischer esterification of 4-ethylbenzoic acid with methanol (B129727), utilizing sulfuric acid as a catalyst. This method is a classic, cost-effective, and scalable process for producing esters.[2] The protocol covers the reaction setup, purification through extraction and washing, and final product isolation.

Reaction Principle and Scheme

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[3] The reaction is typically driven towards the product side by using a large excess of one of the reactants, often the alcohol, or by removing water as it is formed.[3][4] In this protocol, an excess of methanol is used to maximize the yield of Methyl 4-ethylbenzoate.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product and regenerate the acid catalyst.[2]

Reaction: 4-Ethylbenzoic Acid + Methanol ⇌ this compound + Water (Catalyst: H₂SO₄)

Reagent and Product Data

A summary of the physical and chemical properties of the key reagents and the final product is provided below for reference.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
4-Ethylbenzoic AcidC₉H₁₀O₂150.17[5]112-113[5][6]270[7][8]1.1 ± 0.1[8]
MethanolCH₄O32.04-97.664.70.792
Sulfuric AcidH₂SO₄98.08103371.84
This compoundC₁₀H₁₂O₂164.20N/A~235-257[9]~1.008[9]

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis.

Materials and Equipment
  • 4-Ethylbenzoic acid (≥99%)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) aqueous solution

  • Saturated sodium chloride (NaCl) aqueous solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Simple distillation apparatus

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Procedure

A. Reaction Setup and Reflux

  • Place 7.5 g (0.05 mol) of 4-ethylbenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 40 mL (~1.0 mol) of methanol to the flask. Stir the mixture to dissolve the solid.

  • In a fume hood, cool the flask in an ice-water bath.

  • Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the cold, stirring mixture.

  • Remove the ice bath and attach a reflux condenser to the flask.

  • Heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Continue refluxing with stirring for 2 hours.

B. Work-up and Extraction

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a 250 mL separatory funnel containing 100 mL of cold water.

  • Rinse the reaction flask with 40 mL of diethyl ether and add the rinsing to the separatory funnel.

  • Stopper the funnel, invert, and vent immediately to release any pressure. Shake the funnel gently, with frequent venting.

  • Allow the layers to separate completely. Drain the lower aqueous layer and set it aside.

C. Washing the Organic Layer

  • Wash the ether layer remaining in the funnel with 50 mL of water. Drain and discard the aqueous layer.

  • Carefully add 50 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining sulfuric acid and unreacted 4-ethylbenzoic acid.[4]

  • Caution: CO₂ gas will be evolved. Swirl the unstoppered funnel initially, then stopper and shake gently with frequent venting until gas evolution ceases.[10]

  • Drain and discard the aqueous bicarbonate layer.

  • Wash the ether layer with 50 mL of saturated sodium chloride (brine) solution to aid in removing residual water.[4][11]

  • Drain the brine layer and transfer the final ether layer to a dry Erlenmeyer flask.

D. Drying and Solvent Removal

  • Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the ether solution to remove any remaining water. Swirl the flask and let it stand for 10-15 minutes.

  • Carefully decant or filter the dried ether solution into a pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator.

E. Final Product Purification

  • The resulting crude oil is this compound. For higher purity, the product can be purified by simple or vacuum distillation.

  • Collect the fraction boiling at the expected temperature (approx. 235-257°C at atmospheric pressure).[9]

  • Weigh the purified product and calculate the percentage yield. Characterize the product using techniques such as IR and NMR spectroscopy if required.

Visualized Workflows and Mechanisms

Fischer Esterification Mechanism

The following diagram illustrates the key steps in the acid-catalyzed mechanism for the formation of this compound.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination cluster_final Product Formation A 4-Ethylbenzoic Acid B Protonated Carbonyl (Enhanced Electrophile) A->B Protonation A->B H_ion H+ C Tetrahedral Intermediate B->C Attack by Alcohol B->C MeOH Methanol (Nucleophile) D Protonated Intermediate C->D Proton Transfer C->D E Resonance-Stabilized Cation + Water D->E Elimination of H₂O D->E F This compound (Final Ester) E->F Deprotonation E->F H_ion_regen H+ (Catalyst Regenerated)

Caption: The mechanism of Fischer Esterification.

Experimental Workflow

This flowchart provides a step-by-step overview of the entire experimental procedure, from initial setup to final product isolation.

Experimental_Workflow Synthesis of this compound reagents 1. Combine Reactants (4-Ethylbenzoic Acid, Methanol) catalyst 2. Add H₂SO₄ Catalyst (in ice bath) reagents->catalyst reflux 3. Reflux for 2 hours catalyst->reflux workup 4. Quench with Water & Extract with Ether reflux->workup wash_h2o 5. Wash with Water workup->wash_h2o wash_bicarb 6. Wash with 5% NaHCO₃ (Neutralize Acid) wash_h2o->wash_bicarb wash_brine 7. Wash with Brine wash_bicarb->wash_brine dry 8. Dry with Na₂SO₄ wash_brine->dry evaporate 9. Remove Solvent (Rotary Evaporator) dry->evaporate purify 10. Purify by Distillation evaporate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for synthesis and purification.

References

Application Note: Synthesis of Methyl 4-ethylbenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-ethylbenzoate (B1233868) is an organic ester compound that serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. This application note details a standard and reliable protocol for the synthesis of Methyl 4-ethylbenzoate from 4-ethylbenzoic acid and methanol (B129727), utilizing the Fischer esterification method. This acid-catalyzed reaction is a fundamental process in organic chemistry for converting carboxylic acids and alcohols into esters.[1][2][3] The mechanism involves the initial protonation of the carboxyl group by a strong acid catalyst, typically sulfuric acid, followed by a nucleophilic attack from the alcohol.[1][3] Subsequent dehydration leads to the formation of the ester. The reaction is reversible, and to achieve a high yield, it is often necessary to use an excess of one reactant (typically the less expensive alcohol) or to remove water as it is formed.[2][3]

Reaction Scheme

4-Ethylbenzoic Acid + Methanol ⇌ this compound + Water (Catalyst: H₂SO₄)

Experimental Protocol

This protocol outlines the Fischer esterification of 4-ethylbenzoic acid with methanol.

Materials:

  • 4-ethylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Diethyl ether (or Ethyl acetate)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4-ethylbenzoic acid and an excess of methanol.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid to the mixture. The addition is exothermic and should be done in a fume hood.

  • Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the remaining residue in diethyl ether (or ethyl acetate). Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[3] Repeat this wash until no more CO₂ evolution is observed.

    • Wash the organic layer with water.

    • Finally, wash the organic layer with brine to facilitate the separation of the organic and aqueous layers.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: For higher purity, the crude product can be purified by distillation under reduced pressure.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound on a laboratory scale.

ParameterValueNotes
Reactants
4-Ethylbenzoic Acid5.0 g (33.3 mmol)Limiting reagent
Methanol30 mL (~23.7 g, 740 mmol)Used in excess to shift equilibrium
Conc. Sulfuric Acid1.0 mLCatalyst
Reaction Conditions
TemperatureReflux (~65 °C)Boiling point of methanol
Reaction Time2-4 hoursMonitor by TLC for completion
Product Yield & Purity
Theoretical Yield5.47 gBased on 100% conversion of the limiting reagent
Typical Actual Yield4.38 g - 4.92 g (80-90%)Yields may vary based on reaction time and workup efficiency
AppearanceColorless liquid
Purity (GC/NMR)>98%Purity after distillation[4]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): Chemical shifts (δ) are expected around 7.9 (d, 2H, aromatic), 7.2 (d, 2H, aromatic), 3.9 (s, 3H, O-CH₃), 2.7 (q, 2H, CH₂), and 1.2 (t, 3H, CH₃).

  • ¹³C NMR (CDCl₃): Expected peaks around 167 (C=O), 148 (aromatic C), 130 (aromatic C-H), 128 (aromatic C-H), 127 (aromatic C), 52 (O-CH₃), 29 (CH₂), 15 (CH₃).

  • IR (Infrared Spectroscopy): A strong absorption band is expected around 1720 cm⁻¹ corresponding to the C=O stretch of the ester.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process, from initial reactants to the final purified product.

G Reactants 1. Reactant Mixing (4-Ethylbenzoic Acid, Methanol, H₂SO₄) Reflux 2. Reaction (Reflux for 2-4h) Reactants->Reflux Workup 3. Aqueous Workup (Extraction & Washing) Reflux->Workup Drying 4. Drying & Filtration (Anhydrous Na₂SO₄) Workup->Drying Purification 5. Purification (Solvent Evaporation & Distillation) Drying->Purification Product Final Product (this compound) Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Purification of Methyl 4-ethylbenzoate by Vacuum Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-ethylbenzoate (B1233868) is an aromatic ester commonly utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its purity is critical for subsequent reactions to ensure high yields and prevent the formation of unwanted byproducts. Distillation is a robust and scalable method for the purification of liquid organic compounds.[1] Given the high boiling point of Methyl 4-ethylbenzoate at atmospheric pressure, vacuum fractional distillation is the preferred method. This technique allows the compound to boil at a significantly lower temperature, thus preventing thermal decomposition and ensuring the integrity of the molecule.

Principle of Purification

Distillation separates chemical compounds based on differences in their volatilities.[2] Fractional distillation enhances this separation by providing a large surface area, in the form of a fractionating column, for repeated vaporization and condensation cycles.[3][4] This process is equivalent to performing multiple simple distillations in a single apparatus, leading to a much better separation of components with close boiling points.[3]

For high-boiling-point compounds like this compound, applying a vacuum to the system lowers the pressure, which in turn reduces the temperature required for the liquid to boil. This is crucial for preventing degradation of the target compound. The purification process involves carefully heating the crude material under reduced pressure and collecting the vapor that condenses at a temperature and pressure characteristic of the pure substance.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 7364-20-7[5][6][7]
Molecular Formula C₁₀H₁₂O₂[7]
Molecular Weight 164.20 g/mol
Appearance Colorless Liquid[8]
Density 1.025 g/mL at 25 °C
Boiling Point (atm) 238.2 °C (estimated)[5]
Boiling Point (vac.) 105-107 °C at 15 mmHg[7]
Flash Point 103.2 °C (estimated)[5]

Table 2: Recommended Vacuum Distillation Parameters

ParameterRecommended ValueNotes
Pressure 10-15 mmHgA stable vacuum is critical for a constant boiling point.
Heating Mantle Temp. 130-150 °CAdjust to maintain a steady distillation rate (1-2 drops/sec).
Vapor Temperature ~105-107 °CThis is the expected boiling point of the pure fraction at 15 mmHg.
Condenser Coolant Temp. 10-15 °CEnsures efficient condensation of the vapor.

Experimental Workflow Diagram

Distillation_Workflow Workflow for Purification of this compound cluster_pre_distillation Pre-Distillation cluster_distillation Vacuum Fractional Distillation cluster_post_distillation Post-Distillation prep Prepare Crude Sample (Wash with NaHCO₃, Water, Brine) dry Dry with Anhydrous MgSO₄ prep->dry filter Filter to Remove Drying Agent dry->filter setup Assemble Distillation Apparatus filter->setup charge Charge Flask with Crude Ester and Boiling Chips setup->charge evacuate Evacuate System (Target: 10-15 mmHg) charge->evacuate heat Heat the Distillation Flask evacuate->heat collect_f1 Collect First Fraction (Forerun) (Lower boiling impurities) heat->collect_f1 collect_f2 Collect Main Fraction (Pure this compound at constant temp.) collect_f1->collect_f2 stop Stop Distillation (Before flask runs dry) collect_f2->stop cool Cool the System and Release Vacuum stop->cool analyze Analyze Purity of Main Fraction (GC, NMR, Refractive Index) cool->analyze store Store Purified Product analyze->store

Caption: Logical workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol outlines the purification of crude this compound using vacuum fractional distillation.

1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Boiling chips or magnetic stir bar

  • Apparatus:

    • Round-bottom flasks (distilling and receiving)

    • Heating mantle with a stirrer

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with thermometer adapter

    • Thermometer (-10 to 250 °C)

    • Condenser (Liebig or Graham)

    • Vacuum adapter (cow-type adapter is recommended for collecting multiple fractions)

    • Vacuum pump

    • Manometer or vacuum gauge

    • Cold trap (optional, but recommended to protect the pump)

    • Clamps, stands, and tubing

    • Separatory funnel

2. Pre-Distillation Workup (Optional but Recommended)

If the crude ester contains acidic impurities (e.g., unreacted 4-ethylbenzoic acid) or residual alcohol, a preliminary wash is advisable.[9]

  • Transfer the crude ester to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Equal volume of 5% NaHCO₃ solution (to remove acidic impurities).

    • Equal volume of deionized water.

    • Equal volume of brine (to aid in drying).

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Add anhydrous MgSO₄, swirl, and let it stand for 15-20 minutes to remove residual water.

  • Filter the dried ester into a clean, dry round-bottom flask appropriately sized for distillation (should be 1/2 to 2/3 full).

3. Apparatus Setup

  • Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all glassware is clean and completely dry.[10]

  • Place the crude this compound into the distilling flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[2]

  • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

  • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4]

  • Connect the condenser to a circulating coolant source.

  • Connect the vacuum adapter to a cold trap and the vacuum pump. Place the manometer between the trap and the distillation setup to monitor the pressure.

4. Distillation Procedure

  • Turn on the condenser coolant flow.

  • Begin evacuating the system slowly with the vacuum pump. The pressure should drop and stabilize at the desired level (e.g., 15 mmHg).

  • Once the target pressure is stable, begin heating the distillation flask gently using the heating mantle.

  • Observe the mixture. As the boiling point is approached, a ring of condensate will begin to rise up the fractionating column.[4]

  • Adjust the heating rate to maintain a slow, steady distillation rate of approximately 1-2 drops per second.

  • Collect Fractions:

    • Forerun: Collect the first few milliliters of distillate separately. This fraction will contain any lower-boiling point impurities. The vapor temperature may be unstable during this phase.

    • Main Fraction: Once the vapor temperature stabilizes at the expected boiling point for the given pressure (approx. 105-107 °C at 15 mmHg), switch to a new receiving flask. Collect this fraction as the pure product. The temperature should remain constant throughout the collection of this fraction.

    • Final Fraction: If the temperature begins to drop or rise significantly, stop collecting the main fraction. This indicates the desired product has distilled over.

  • Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides and damage to the glassware.

  • Turn off the heating mantle and allow the system to cool completely to room temperature.

  • Slowly and carefully vent the system to release the vacuum before turning off the vacuum pump.

5. Post-Distillation Analysis

The purity of the collected main fraction should be assessed to confirm the success of the purification.

  • Gas Chromatography (GC): An ideal method to determine the percentage purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • Refractive Index: Measure the refractive index of the purified liquid and compare it to the literature value.

6. Safety Precautions

  • Conduct the distillation in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Never heat a closed system. Ensure the apparatus is properly vented before heating if not under vacuum.

  • When performing a vacuum distillation, inspect all glassware for cracks or defects that could cause it to implode under vacuum. A safety screen should be used.

  • Do not distill to dryness. Peroxides can concentrate and become explosive.

  • Allow the apparatus to cool completely before disassembling. Releasing the vacuum on a hot system can cause air to rush in and crack the flask.

References

Application Notes and Protocols for the Recrystallization of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-ethylbenzoate (B1233868) is an aromatic ester that often requires purification to remove impurities carried over from its synthesis. While typically a liquid at room temperature, purification can be achieved through low-temperature recrystallization, also known as fractional freezing. This technique leverages the principles of solubility at varying temperatures to isolate the pure compound from contaminants. This document provides detailed protocols for the purification of Methyl 4-ethylbenzoate, including solvent selection, and low-temperature recrystallization procedures.

Compound Data: this compound

A summary of the physical and chemical properties of this compound is crucial for designing an effective purification strategy.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Colorless liquid
Boiling Point 238-239 °C
Melting Point Liquid at room temperature
Density 1.025 g/mL at 25 °C
Solubility Generally soluble in organic solvents such as ethanol, methanol, and ethyl acetate. Limited solubility in non-polar solvents like hexane (B92381) and pentane, especially at low temperatures.

Potential Impurities

Understanding the potential impurities is key to selecting an appropriate purification method. Common impurities in commercially available or synthetically produced this compound may include:

  • Unreacted Starting Materials: 4-ethylbenzoic acid and methanol.

  • By-products: Side-products from the esterification reaction.

  • Solvents: Residual solvents from the synthesis and initial work-up.

Experimental Protocols

General Purification of Liquid Esters (Pre-Recrystallization)

Before proceeding to low-temperature recrystallization, a preliminary purification by washing can remove acidic and alcohol impurities.

Materials:

  • Crude this compound

  • 2N Sodium Carbonate (Na₂CO₃) solution

  • Saturated Calcium Chloride (CaCl₂) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Acid Wash: Transfer the crude this compound to a separatory funnel. Add an equal volume of 2N sodium carbonate solution to neutralize and remove any unreacted 4-ethylbenzoic acid.

  • Extraction: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer.

  • Alcohol Wash: To remove residual methanol, wash the organic layer with an equal volume of saturated calcium chloride solution. Shake gently and allow the layers to separate. Drain the lower aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to remove any remaining water. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration: Filter the dried ester into a round-bottom flask to remove the drying agent.

  • Solvent Removal: If any solvent was used during the work-up, remove it using a rotary evaporator.

Low-Temperature Recrystallization (Fractional Freezing)

This method is suitable for purifying compounds that are liquids at room temperature. The principle relies on the slow cooling of the liquid to induce crystallization of the pure compound, leaving impurities in the remaining liquid phase.

4.2.1. Solvent Selection

The choice of solvent is critical for successful low-temperature recrystallization. An ideal solvent system will dissolve the this compound at or near room temperature but will have significantly lower solubility at reduced temperatures. A solvent-antisolvent system is often effective.

Recommended Solvent Systems for Screening:

  • Methanol/Water

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane

  • Diethyl Ether/Pentane

Solubility Data (Qualitative for Structurally Similar Esters):

Solvent SystemGood Solvent (Higher Polarity)Poor Solvent (Lower Polarity)Expected Behavior at Low Temperature
Alcohol/WaterMethanol, EthanolWaterDecreased solubility of the ester upon addition of water and cooling.
Ketone/AlkaneAcetoneHexane, PentaneDecreased solubility as the proportion of alkane increases and temperature decreases.
Ester/AlkaneEthyl AcetateHexane, PentaneSimilar to the ketone/alkane system, effective for inducing crystallization.

4.2.2. Protocol for Low-Temperature Recrystallization

Materials:

  • Pre-purified this compound

  • Selected solvent system

  • Jacketed reaction vessel or a beaker placed in a cooling bath (e.g., ice-salt, dry ice-acetone)

  • Stirring mechanism (magnetic stirrer or overhead stirrer)

  • Low-temperature thermometer

  • Pre-cooled filtration apparatus (Büchner funnel and flask)

Procedure:

  • Dissolution: Place the pre-purified this compound in the reaction vessel. If using a solvent system, dissolve the ester in a minimal amount of the "good" solvent at room temperature.

  • Inducing Crystallization:

    • Without Solvent: Slowly cool the neat liquid ester while stirring. The temperature should be lowered gradually to promote the formation of large, pure crystals.

    • With Solvent System: While stirring, slowly add the "poor" solvent (antisolvent) dropwise until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again.

  • Cooling: Gradually cool the solution in the cooling bath. Slow cooling is crucial for the formation of pure crystals as it allows for the selective inclusion of the desired molecules into the crystal lattice.

  • Crystal Growth: Allow the solution to stand at the low temperature for a sufficient time to allow for maximum crystal growth.

  • Isolation of Crystals: Quickly filter the cold slurry through the pre-cooled Büchner funnel under vacuum to separate the purified solid crystals from the mother liquor, which contains the majority of the impurities.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent mixture (or the pure "poor" solvent) to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry under vacuum. Once they reach room temperature, they will melt into a purified liquid.

Visualizations

Logical Workflow for Purification Selection

Purification_Decision_Tree start Crude this compound wash Aqueous Wash (Remove Acids/Alcohols) start->wash dry Drying over Anhydrous Salt wash->dry assess_purity Assess Purity (e.g., GC, NMR) dry->assess_purity is_pure Is Purity Sufficient? assess_purity->is_pure final_product Pure this compound is_pure->final_product Yes end_purification Further Purification Needed is_pure->end_purification No low_temp_recryst Low-Temperature Recrystallization low_temp_recryst->assess_purity end_purification->low_temp_recryst Low_Temp_Recrystallization_Workflow start Start with Pre-purified This compound dissolve Dissolve in Minimal 'Good' Solvent (e.g., Methanol, Acetone) start->dissolve add_antisolvent Add 'Poor' Solvent (Antisolvent) (e.g., Water, Hexane) until Turbid dissolve->add_antisolvent warm Warm Gently to Re-dissolve add_antisolvent->warm cool Slowly Cool in a Controlled Bath (-10°C to -40°C) warm->cool crystallize Allow Crystals to Form and Grow cool->crystallize filtrate Vacuum Filter the Cold Slurry crystallize->filtrate wash Wash Crystals with Cold Antisolvent filtrate->wash dry Dry Crystals Under Vacuum wash->dry product Pure Liquid this compound dry->product

Application Note: ¹H NMR Spectroscopic Analysis of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-ethylbenzoate (B1233868). It includes a summary of expected spectral data, a comprehensive experimental protocol for spectrum acquisition, and a structural correlation diagram. This information is crucial for the structural verification and purity assessment of Methyl 4-ethylbenzoate in research and drug development settings.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound presents five distinct signals corresponding to the different proton environments in the molecule. The 1,4-disubstitution on the benzene (B151609) ring results in a characteristic splitting pattern for the aromatic protons. The chemical shifts and coupling constants are consistent with the electron-withdrawing nature of the methyl ester and the electron-donating nature of the ethyl group.

The expected quantitative data, based on established chemical shift principles and data from analogous compounds, are summarized below. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: Summary of ¹H NMR Data for this compound

Signal Assignment (Label)Chemical Shift (δ) ppmIntegrationMultiplicityCoupling Constant (J) Hz
Aromatic (H-2, H-6)~7.952HDoublet (d)~8.2 Hz
Aromatic (H-3, H-5)~7.252HDoublet (d)~8.2 Hz
Methyl Ester (-OCH₃)~3.883HSinglet (s)N/A
Ethyl Methylene (-CH₂)~2.702HQuartet (q)~7.6 Hz
Ethyl Methyl (-CH₃)~1.253HTriplet (t)~7.6 Hz

Note: Chemical shifts for aromatic and methyl ester protons are based on data from the closely related compound, methyl 4-methylbenzoate.[1]

Spectrum Interpretation and Structural Correlation

The chemical structure of this compound and the assignment of its proton signals are illustrated below. The diagram visually connects each unique proton group to its corresponding signal in the ¹H NMR spectrum, clarifying the structure-spectrum relationship.

Figure 1: Correlation of this compound proton environments with their ¹H NMR signals.

Experimental Protocol

This section details a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

3.1. Instrumentation

  • Spectrometer: A 300 MHz or 400 MHz NMR spectrometer.

  • Probe: Standard 5 mm broadband or inverse detection probe.

3.2. Sample Preparation

  • Weighing: Accurately weigh 5-25 mg of the this compound sample.[2]

  • Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to a clean, dry vial. CDCl₃ is a versatile and common solvent for nonpolar to moderately polar organic compounds.[1]

  • Dissolution: Add the sample to the vial and gently swirl until it is fully dissolved.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation. The final sample height in the tube should be approximately 4-5 cm.

3.3. Spectrum Acquisition Workflow The following workflow outlines the steps to be performed on the NMR spectrometer.

workflow A Insert Sample into Magnet B Lock on Deuterium (CDCl₃) Signal A->B C Shim Magnetic Field B->C Optimize Homogeneity D Tune and Match Probe C->D Maximize S/N E Set Acquisition Parameters (pw, sw, at, d1, ns) D->E F Acquire Free Induction Decay (FID) E->F G Process Data (FT, Phasing, Baseline Correction) F->G H Reference Spectrum to TMS (0 ppm) G->H

Figure 2: Standard workflow for ¹H NMR spectrum acquisition.

3.4. Recommended Acquisition Parameters (400 MHz Spectrometer)

  • Pulse Program: Standard single pulse (e.g., 'zg30').

  • Spectral Width (SW): 16 ppm (~6400 Hz).

  • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~6 ppm).

  • Acquisition Time (AT): 3-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.

  • Pulse Width (P1): A 30° or 90° pulse, as calibrated for the specific probe.

  • Number of Scans (NS): 8 to 16 scans, depending on sample concentration.

3.5. Data Processing

  • Fourier Transform (FT): Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual CHCl₃ signal in the CDCl₃ solvent can be referenced to 7.26 ppm.

  • Integration: Integrate all signals to determine the relative ratios of the protons.

References

Application Note: 13C NMR Analysis of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the acquisition and analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-ethylbenzoate (B1233868). It includes predicted chemical shift assignments, a comprehensive experimental methodology, and graphical representations of the molecular structure and experimental workflow. This guide is intended to assist researchers in accurately characterizing this compound and similar aromatic esters.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for Methyl 4-ethylbenzoate have been predicted based on established data for structurally related compounds, including methyl benzoate, ethylbenzene (B125841), and methyl 4-methylbenzoate. Due to the principles of substituent effects in NMR spectroscopy, these predictions offer a reliable reference for spectral assignment.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Rationale for Prediction
C=O~167SingletTypical for an ester carbonyl carbon.
C1 (ipso-ester)~128SingletAromatic carbon attached to the ester group.
C2/C6~129.5DoubletAromatic carbons ortho to the ester group.
C3/C5~128.5DoubletAromatic carbons meta to the ester group.
C4 (ipso-ethyl)~144SingletAromatic carbon attached to the ethyl group, shifted downfield.
-OCH3~52QuartetMethyl group of the ester.
-CH2-~29TripletMethylene group of the ethyl substituent.
-CH3~15QuartetMethyl group of the ethyl substituent.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.0 ppm. The spectrum is assumed to be recorded in Chloroform-d (CDCl3).

Experimental Protocol

This section outlines the detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

  • Sample Quantity: Weigh approximately 50-100 mg of high-purity this compound. For small molecules, this amount is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable time frame.[1]

  • Solvent Selection: Use a deuterated solvent, typically Chloroform-d (CDCl3), as it is a common solvent for non-polar to moderately polar organic compounds and its deuterium (B1214612) signal is used for the field-frequency lock.[2][3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][6]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.0 ppm.[2][3] Often, commercially available deuterated solvents contain TMS. If not, a very small amount can be added.

  • Labeling: Clearly label the NMR tube with the sample information.[7]

NMR Instrument Setup and Data Acquisition

The following are general parameters for a standard 1D 13C NMR experiment. These may need to be adjusted based on the specific instrument and sample concentration.

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good spectral dispersion.

  • Tuning and Locking: Tune the 13C probe and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for sharp spectral lines.[8]

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).[8]

    • Spectral Width (SW): Set to approximately 200-250 ppm to cover the full range of expected 13C chemical shifts for organic molecules.[4]

    • Number of Scans (NS): Acquire between 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[4]

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.[8]

Data Processing
  • Fourier Transformation: Apply an exponential line broadening function to the Free Induction Decay (FID) and then perform a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not present, the solvent peak (CDCl3 at 77.16 ppm) can be used as a reference.

Visualizations

Molecular Structure and Carbon Numbering

The following diagram illustrates the structure of this compound with the carbon atoms numbered according to the assignments in Table 1.

G This compound Structure cluster_molecule This compound Structure C1 C1 C2 C2 C1->C2 C_O C=O C1->C_O C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C_Et_CH2 CH2 C4->C_Et_CH2 C6 C6 C5->C6 C6->C1 O_Me O C_O->O_Me = C_Me OCH3 O_Me->C_Me C_Et_CH3 CH3 C_Et_CH2->C_Et_CH3

Caption: Structure of this compound with carbon numbering.

Experimental Workflow

The diagram below outlines the key steps in the 13C NMR analysis of this compound, from sample preparation to final data analysis.

G 13C NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (50-100 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Tune, Lock, Shim) filter->setup acquire Acquire 1D 13C Spectrum (Proton Decoupled) setup->acquire process Fourier Transform, Phase, & Baseline Correct acquire->process reference Reference Spectrum (TMS or Solvent) process->reference assign Assign Chemical Shifts reference->assign

Caption: Workflow for 13C NMR analysis.

References

Application Note: FTIR Spectroscopy of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-ethylbenzoate (B1233868) is an aromatic ester of significant interest in chemical synthesis and as a potential intermediate in the pharmaceutical and fragrance industries. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of Methyl 4-ethylbenzoate, providing an expected vibrational frequency profile and a standardized protocol for analysis. Due to the limited availability of a published FTIR spectrum for this compound, this note utilizes data from structurally similar analogs, namely Methyl 4-methylbenzoate and Ethyl 4-methylbenzoate, to predict the characteristic vibrational modes.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb IR radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending, and rotations of molecular bonds). The resulting spectrum is a unique fingerprint of the molecule, allowing for the identification of functional groups and confirmation of molecular structure.

Expected Vibrational Frequencies for this compound

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the aromatic ring, the ester group, and the ethyl substituent. The expected vibrational frequencies, based on data from analogous compounds, are summarized in the table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching vibrations of the C-H bonds on the benzene (B151609) ring.
Aliphatic C-H Stretch3000 - 2850Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl and ethyl groups.
Ester C=O Stretch1730 - 1715A strong, sharp absorption band characteristic of the carbonyl group in an aromatic ester. Conjugation with the benzene ring lowers the frequency compared to aliphatic esters.[1][2]
Aromatic C=C Stretch1615 - 1580 & 1500 - 1400In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring, often appearing as a pair of sharp bands.
Aliphatic C-H Bend1470 - 1440 & 1380 - 1370Bending (scissoring and rocking) vibrations of the C-H bonds in the methyl and ethyl groups.
Asymmetric Ester C-O Stretch (C-C-O)1310 - 1250A strong band resulting from the asymmetric stretching of the C-O bond adjacent to the carbonyl group.[1]
Symmetric Ester C-O Stretch (O-C-C)1130 - 1100A strong band from the symmetric stretching of the O-C bond of the ester group.[1]
Aromatic C-H Out-of-Plane Bend900 - 675Bending vibrations of the C-H bonds on the benzene ring out of the plane of the ring. The pattern can indicate the substitution pattern.

Experimental Protocol: FTIR Analysis of this compound

This protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)

  • This compound sample

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum. Typical parameters are:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)

  • Sample Spectrum Acquisition:

    • Place a small drop of the this compound sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.

    • Perform any necessary data processing, such as baseline correction or smoothing.

    • Identify and label the major absorption peaks in the spectrum.

    • Compare the obtained peak positions with the expected vibrational frequencies to confirm the identity and purity of the sample.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

Data Presentation

The following table summarizes the characteristic FTIR absorption bands for aromatic esters, which are directly applicable to the analysis of this compound.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
AromaticC-H Stretch3100 - 3000Medium
C=C Stretch1615 - 1400Medium
C-H Out-of-Plane Bend900 - 675Strong
EsterC=O Stretch1730 - 1715Strong
C-C-O Asymmetric Stretch1310 - 1250Strong
O-C-C Symmetric Stretch1130 - 1100Strong
AliphaticC-H Stretch (methyl & ethyl)3000 - 2850Medium
C-H Bend (methyl & ethyl)1470 - 1370Medium

Mandatory Visualization

FTIR_Workflow start Start prep Instrument Preparation (Power On, Purge) start->prep background Acquire Background Spectrum (Clean ATR Crystal) prep->background sample_prep Apply Sample to ATR Crystal background->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan process Data Processing (Background Subtraction, Baseline Correction) sample_scan->process analysis Spectral Analysis (Peak Identification & Comparison) process->analysis end End analysis->end

Caption: Experimental workflow for FTIR analysis of this compound.

References

Application Note: Quantitative Analysis of Methyl 4-ethylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-ethylbenzoate (B1233868) is an organic compound that may be present as an intermediate, impurity, or degradation product in various chemical manufacturing processes, including those for active pharmaceutical ingredients (APIs). Accurate and sensitive quantification of such compounds is crucial for quality control and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly specific method for the analysis of volatile and semi-volatile compounds like Methyl 4-ethylbenzoate.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in a representative sample matrix.

Principle of the Method

The method utilizes Gas Chromatography (GC) to separate this compound from other components in the sample matrix based on its volatility and interaction with a stationary phase. The separated analyte then enters the Mass Spectrometer (MS), where it is ionized, fragmented, and detected. Quantification is achieved by comparing the response of the target analyte to that of an internal standard.

Experimental Protocols

1. Sample Preparation

A simple liquid-liquid extraction (LLE) is employed to isolate this compound from a sample matrix.[2]

Materials:

  • Sample containing this compound

  • This compound analytical standard

  • Internal Standard (IS), e.g., Methyl Benzoate

  • Dichloromethane (B109758) (DCM), GC grade

  • Anhydrous Sodium Sulfate (B86663)

  • Deionized Water

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and an internal standard (e.g., Methyl Benzoate) in dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Extraction:

    • Accurately weigh 1.0 g of the sample into a 15 mL centrifuge tube.

    • Add 5 mL of deionized water and vortex to dissolve or suspend the sample.

    • Spike with 50 µL of the internal standard solution (e.g., 100 µg/mL Methyl Benzoate in DCM).

    • Add 5 mL of dichloromethane.

    • Vortex vigorously for 2 minutes to facilitate extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract into a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These may be optimized for the specific instrument in use.

Parameter Condition
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Splitless mode
Injection Volume 1 µL
Injector Temperature 250°C[1]
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 200°C, then 20°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C[1]
Ion Source Temp 230°C[1]
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Mass Spectral Data

The identification of this compound is confirmed by its retention time and mass spectrum. The expected major ions for this compound (C10H12O2, Molecular Weight: 164.20 g/mol ) in EI mode are:[3]

m/z Identity
164Molecular Ion [M]+
135[M-C2H5]+
133[M-OCH3]+
105[C7H5O]+

Quantitative Data

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

Table 1: Calibration Curve for this compound

Concentration (µg/mL) Analyte Area IS Area Area Ratio (Analyte/IS)
0.115,230148,5000.103
0.576,500151,2000.506
1.0155,800153,1001.018
2.5380,100150,9002.519
5.0762,300152,5004.999
10.01,510,500151,8009.951
Linearity (r²) --> 0.998

Table 2: Method Validation Summary

Parameter Result
Linearity (r²) > 0.998
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.07 µg/mL
Accuracy (% Recovery) 97.5% - 103.2%
Precision (%RSD) < 4.5%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Weighing Dissolve 2. Dissolution in Water Sample->Dissolve Spike_IS 3. Spike Internal Standard Dissolve->Spike_IS Add_DCM 4. Add Dichloromethane Spike_IS->Add_DCM Vortex 5. Vortex Extraction Add_DCM->Vortex Centrifuge 6. Centrifugation Vortex->Centrifuge Extract 7. Collect Organic Layer Centrifuge->Extract Dry 8. Dry with Na2SO4 Extract->Dry Transfer 9. Transfer to GC Vial Dry->Transfer Inject 10. Inject into GC-MS Transfer->Inject Separate 11. GC Separation Inject->Separate Detect 12. MS Detection Separate->Detect Identify 13. Peak Identification Detect->Identify Integrate 14. Peak Integration Identify->Integrate Quantify 15. Quantification Integrate->Quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

data_analysis_flow cluster_input Input Data cluster_processing Processing Steps cluster_output Results Chromatogram Raw Chromatogram Data Peak_Integration Peak Integration (Analyte & IS) Chromatogram->Peak_Integration MassSpectra Mass Spectral Data Library_Search Mass Spectral Library Search MassSpectra->Library_Search Quantification Concentration Calculation (Using Calibration Curve) Peak_Integration->Quantification Identification Compound Identification (Retention Time & Mass Spectrum) Library_Search->Identification

Caption: Logical workflow for data analysis and quantification.

References

Application Notes and Protocols for Methyl 4-ethylbenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-ethylbenzoate (B1233868) is a substituted aromatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive ethyl group at the para position and a methyl ester, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis and use of Methyl 4-ethylbenzoate, intended to aid researchers in its effective utilization in the laboratory.

Physicochemical and Spectroscopic Data

Clear identification and characterization of starting materials are crucial for reproducible synthetic outcomes. The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 7364-20-7
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Colorless to pale yellow liquid/oil
Boiling Point 105-107 °C at 15 mmHg
Density 1.039 g/cm³ at 25 °C
Refractive Index 1.513
Solubility Soluble in common organic solvents (e.g., THF, Et₂O, EtOAc)

Table 2: Spectroscopic Data for this compound

SpectrumKey Peaks/Shifts
¹H NMR (600 MHz, CDCl₃)δ (ppm): 7.96 (d, J = 8.4 Hz, 2H), 7.26 (d, J = 8.4 Hz, 2H), 3.90 (s, 3H), 2.70 (q, J = 7.4 Hz, 2H), 1.25 (t, J = 7.8 Hz, 3H)[1]
¹³C NMR (151 MHz, CDCl₃)δ (ppm): 167.4, 149.9, 129.8, 128.0, 127.6, 52.1, 29.1, 15.4[1]
GC-MS (EI) m/z: 164 (M+), 133, 105

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules. Its utility stems from the reactivity of the aromatic ring, the ester functionality, and the benzylic protons of the ethyl group.

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility based on available starting materials and desired scale.

1. Fischer Esterification of 4-Ethylbenzoic Acid

A straightforward and common method for the preparation of this compound is the acid-catalyzed esterification of 4-ethylbenzoic acid with methanol (B129727).

Fischer_Esterification start 4-Ethylbenzoic Acid intermediate start->intermediate Methanol (CH₃OH) H₂SO₄ (cat.) Heat product This compound intermediate->product

Caption: Fischer Esterification of 4-Ethylbenzoic Acid.

2. Nickel-Catalyzed Decarbonylative Alkylation

A modern approach involves the nickel-catalyzed cross-coupling of an aroyl fluoride (B91410) with an organoborane, which proceeds via decarbonylation to afford the alkylated product.[1]

Table 3: Synthesis of this compound via Decarbonylative Alkylation[1]

Aroyl HalideCoupling PartnerCatalyst/LigandSolventTemp. (°C)Time (h)Yield (%)
4-(Methoxycarbonyl)benzoyl fluorideBEt₃Ni(cod)₂ / IPr·HClToluene1002454

digraph "Decarbonylative_Alkylation" {
graph [rankdir="LR", splines=true, nodesep=0.6, fontname="Arial"];
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

start [label="4-(Methoxycarbonyl)benzoyl fluoride"]; reagent [label="Triethylborane (BEt₃)"]; product [label="this compound"];

start -> product [label="Ni(cod)₂ / IPr·HCl\nToluene, 100 °C", labelfontcolor="#202124"]; reagent -> product [style=invis]; }

Caption: Ni-catalyzed decarbonylative synthesis.[1]

3. Hydrogenation of Methyl 4-vinylbenzoate

The selective hydrogenation of the vinyl group in methyl 4-vinylbenzoate provides a high-yielding route to this compound.

Table 4: Synthesis of this compound via Hydrogenation

Starting MaterialCatalyst SystemSolventPressure (bar)Time (h)Yield (%)
Methyl 4-vinylbenzoate[Cl₂Fe(±)-3] (Iron ligand complex) / H₂THF501899

digraph "Hydrogenation" {
graph [rankdir="LR", splines=true, nodesep=0.6, fontname="Arial"];
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

start [label="Methyl 4-vinylbenzoate"]; product [label="this compound"];

start -> product [label="H₂ (50 bar)\n[Cl₂Fe(±)-3]\nTHF", labelfontcolor="#202124"]; }

Caption: Hydrogenation of methyl 4-vinylbenzoate.

Reactions Utilizing this compound

1. Benzylic Deuterium (B1214612) Exchange

The benzylic protons of the ethyl group can undergo H-D exchange, which is useful for isotopic labeling studies. This reaction highlights the reactivity of the benzylic position.

Table 5: Deuterium Exchange of this compound

SubstrateCatalystDeuterium SourceSolventTemp. (°C)Time (d)Deuterium Incorporation (%)
This compound10% Pd/CD₂OD₂ORoom Temp.3Moderate

digraph "Deuterium_Exchange" {
graph [rankdir="LR", splines=true, nodesep=0.6, fontname="Arial"];
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

start [label="this compound"]; product [label="Methyl 4-(1,1-dideuterioethyl)benzoate"];

start -> product [label="10% Pd/C, H₂\nD₂O, RT", labelfontcolor="#202124"]; }

Caption: Pd-catalyzed benzylic deuterium exchange.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound from 4-ethylbenzoic acid.

Materials:

  • 4-Ethylbenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-ethylbenzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with cooling.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis of this compound via Hydrogenation of Methyl 4-vinylbenzoate

This protocol is adapted from the literature for the reduction of the vinyl group.[2]

Materials:

  • Methyl 4-vinylbenzoate

  • Iron ligand complex [Cl₂Fe(±)-3]

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (H₂)

  • Autoclave

Procedure:

  • In a glovebox or under an inert atmosphere, charge an autoclave with the iron ligand catalyst (3.5 mol%).

  • Add anhydrous THF (9 mL per mmol of substrate).

  • Add methyl 4-vinylbenzoate (1.0 eq).

  • Seal the autoclave, remove it from the glovebox, and pressurize with hydrogen gas to 50 bar.

  • Stir the reaction mixture for 18 hours, allowing it to warm to room temperature.

  • After 18 hours, carefully vent the autoclave.

  • Filter the reaction mixture through a pad of silica (B1680970) gel to remove the catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.[2]

Conclusion

This compound is a readily accessible and synthetically useful building block. The protocols and data provided herein are intended to facilitate its application in a variety of synthetic contexts, from straightforward esterifications to more complex transition metal-catalyzed transformations. Its utility in introducing the 4-ethylbenzoyl moiety makes it a valuable compound for consideration in medicinal chemistry and materials science research.

References

Application Notes and Protocols for Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols relevant to the synthesis and analytical derivatization of Methyl 4-ethylbenzoate (B1233868). The content is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Application Note 1: Synthesis of Benzoate (B1203000) Esters via Fischer Esterification

Fischer esterification is a common and fundamental method for synthesizing esters, including Methyl 4-ethylbenzoate, by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[1] While protocols often describe the synthesis of related compounds like methyl benzoate or ethyl 4-methylbenzoate, the principles are directly applicable. The reaction is an equilibrium process that can be driven to completion by using an excess of one reactant or by removing water as it is formed.[1]

Experimental Protocol: Synthesis of Methyl Benzoate

This protocol is adapted from the synthesis of methyl benzoate and can be considered a general procedure for synthesizing similar esters from the corresponding carboxylic acid.[1][2]

Materials:

  • Benzoic acid (or 4-ethylbenzoic acid)

  • Methanol (B129727)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (B1210297)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 10 mmol of the benzoic acid compound, 100 mmol of methanol, and 1 mmol of concentrated sulfuric acid.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to 70°C. Allow the reaction to stir under reflux for 4 hours.[2]

  • Work-up: After the reflux period, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.[2]

  • Extraction: Transfer the residue to a separatory funnel. Add 20 mL of ethyl acetate and wash the organic layer sequentially with 20 mL of 5% sodium carbonate solution and then with water.[2]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent (ethyl acetate) under reduced pressure to yield the final methyl benzoate product.[2]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical yields for acid-catalyzed esterification reactions.

CatalystReactantsReaction Time (hours)Temperature (°C)Yield (%)Reference
Conc. H₂SO₄Benzoic Acid, Methanol47087[2]
p-Toluenesulfonic acidBenzoic Acid, Methanol47078[2]
H₂SO₄Methyl Benzoate, Ethanol6Reflux92-95[3]

Workflow for Fischer Esterification

G Figure 1: Experimental Workflow for Fischer Esterification cluster_0 Reaction cluster_1 Purification cluster_2 Isolation A 1. Combine Reactants (Carboxylic Acid, Alcohol, Acid Catalyst) B 2. Heat under Reflux (e.g., 4 hours at 70°C) A->B C 3. Cool & Remove Excess Alcohol (Rotary Evaporation) B->C D 4. Liquid-Liquid Extraction (Ethyl Acetate & Na2CO3 Wash) C->D E 5. Dry Organic Layer (Anhydrous Na2SO4) D->E F 6. Remove Extraction Solvent (Reduced Pressure) E->F G Isolated Ester Product F->G

Caption: Figure 1: Experimental Workflow for Fischer Esterification

Application Note 2: Conceptual Derivatization of this compound for GC-MS Analysis

Direct analysis of this compound by Gas Chromatography (GC) is typically straightforward. However, for specific analytical goals, such as confirming the identity of its constituent parts or analyzing it within a complex matrix, a derivatization strategy can be employed. This conceptual protocol involves a two-step process: alkaline hydrolysis (saponification) to cleave the ester bond, followed by silylation of the resulting carboxylic acid to increase its volatility for GC-MS analysis. This approach is adapted from established methods for other aromatic esters.[4]

Principle
  • Alkaline Hydrolysis: The ester bond of this compound is irreversibly cleaved using a strong base (e.g., NaOH) to yield 4-ethylbenzoic acid and methanol.[4]

  • Silylation: The active hydrogen on the carboxylic acid group of 4-ethylbenzoic acid is replaced with a trimethylsilyl (B98337) (TMS) group. This is commonly achieved with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ester is more volatile and thermally stable, making it ideal for GC-MS analysis.[4]

Conceptual Experimental Protocol

Materials:

  • This compound sample

  • Sodium Hydroxide (NaOH) solution (e.g., 2M in Methanol/Water)

  • Hydrochloric Acid (HCl) for acidification

  • Ethyl Acetate or Diethyl Ether for extraction

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine (B92270) or Acetonitrile)

  • GC vials

Procedure:

  • Hydrolysis: In a vial, dissolve a known quantity of the this compound sample in a solution of 2M NaOH. Heat the mixture (e.g., at 80°C for 1 hour) to ensure complete saponification.

  • Acidification: Cool the mixture to room temperature and carefully acidify with HCl until the pH is ~2 to protonate the carboxylate, forming 4-ethylbenzoic acid.

  • Extraction: Extract the 4-ethylbenzoic acid from the aqueous solution using ethyl acetate or diethyl ether. Collect the organic layer.

  • Drying: Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to dryness under a stream of nitrogen.

  • Silylation: To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization.[4]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Proposed Derivatization Pathway

G Figure 2: Conceptual Derivatization Pathway for GC-MS A This compound B Hydrolysis Products: 4-ethylbenzoic Acid & Methanol A->B  Step 1: Alkaline Hydrolysis  (NaOH / H₂O, Heat) C TMS-Derivative of 4-ethylbenzoic Acid B->C  Step 2: Silylation  (BSTFA, Heat) D GC-MS C->D Analysis

Caption: Figure 2: Conceptual Derivatization Pathway for GC-MS

Application Note 3: Direct Analytical Methods for Benzoate Esters

For many applications, derivatization is unnecessary, as this compound and related compounds can be quantified directly using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for analyzing benzoate esters.[5] A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and water, often with an acid modifier to improve peak shape.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the analysis of volatile compounds like this compound.[6] A non-polar capillary column is typically employed. The mass spectrometer provides definitive identification based on the molecule's fragmentation pattern.[7][8]

Data Presentation: Typical Analytical Conditions

The table below outlines common starting conditions for the analysis of related benzoate esters.

ParameterHPLC MethodGC-MS Method
Column Newcrom R1 or C18[5]5% Phenyl Methyl Siloxane Capillary Column[6]
Mobile Phase / Carrier Gas Acetonitrile / Water with Phosphoric Acid[5]Helium at ~1 mL/min[6]
Detector UV Diode Array (DAD) at ~230 nm[6]Mass Spectrometer (Electron Impact Ionization)[6]
Temperature Column at 30°C[6]Oven Program: e.g., 60°C ramp to 280°C[6]
Reference [5][6][6]

References

Application Notes and Protocols: Reaction Kinetics of Methyl 4-ethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics for the synthesis of Methyl 4-ethylbenzoate (B1233868), a key intermediate in various industrial and pharmaceutical applications. This document outlines detailed experimental protocols and presents kinetic data from related reactions to serve as a foundational guide for reaction optimization and scale-up.

Introduction

Methyl 4-ethylbenzoate is typically synthesized via the Fischer esterification of 4-ethylbenzoic acid with methanol (B129727), catalyzed by a strong acid. Understanding the reaction kinetics is crucial for maximizing yield, minimizing reaction times, and ensuring process safety and efficiency. This document details the underlying principles and provides practical protocols for studying these kinetics.

The reaction is a reversible equilibrium process.[1][2][3] The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water to form the ester.[2][3]

Reaction Pathway

The synthesis of this compound from 4-ethylbenzoic acid and methanol proceeds via an acid-catalyzed esterification reaction.

Reaction_Pathway 4-Ethylbenzoic Acid 4-Ethylbenzoic Acid Protonated Carbonyl Protonated Carbonyl 4-Ethylbenzoic Acid->Protonated Carbonyl + H+ Methanol Methanol Tetrahedral Intermediate Tetrahedral Intermediate Methanol->Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Methanol This compound This compound Tetrahedral Intermediate->this compound - H2O, - H+ Water Water Tetrahedral Intermediate->Water H+ H+ H+->4-Ethylbenzoic Acid

Caption: Fischer esterification pathway for this compound synthesis.

Experimental Protocols

A detailed protocol for a kinetic study of the synthesis of this compound is provided below. This protocol is based on established methods for Fischer esterification.[4][5][6]

Objective: To determine the rate law, rate constant, and activation energy for the acid-catalyzed esterification of 4-ethylbenzoic acid with methanol.

Materials:

  • 4-Ethylbenzoic acid (99%)

  • Methanol (anhydrous, 99.8%)

  • Sulfuric acid (concentrated, 98%)

  • Toluene (B28343) (anhydrous, 99.8%)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Sampling syringe

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 4-ethylbenzoic acid (e.g., 0.1 mol), methanol (e.g., 0.5 mol, 5 equivalents), and toluene (100 mL) as a solvent.

    • Add a known amount of an internal standard to the reaction mixture for GC analysis.

    • Allow the mixture to equilibrate to the desired reaction temperature (e.g., 60°C) using a heating mantle.

  • Initiation of Reaction:

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the carboxylic acid) to the stirring reaction mixture.

    • Start the timer immediately upon addition of the catalyst.

  • Sampling and Analysis:

    • Withdraw aliquots (e.g., 0.5 mL) of the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes).

    • Quench each sample immediately by adding it to a vial containing a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Extract the organic components with a suitable solvent like diethyl ether if necessary.

    • Analyze the samples by GC-FID to determine the concentration of this compound and 4-ethylbenzoic acid relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the reactant (4-ethylbenzoic acid) or product (this compound) as a function of time.

    • Determine the initial reaction rate from the slope of the concentration vs. time curve at t=0.

    • To determine the reaction order with respect to each reactant, vary the initial concentration of one reactant while keeping the others constant and measure the initial rate.

    • Calculate the rate constant (k) from the integrated rate law that best fits the experimental data.

    • Repeat the experiment at different temperatures (e.g., 50°C, 70°C, 80°C) to determine the activation energy (Ea) using the Arrhenius equation.

Data Presentation: Kinetic Parameters for Related Esterification Reactions

Table 1: Rate Constants and Activation Energies for Acid-Catalyzed Esterification of Benzoic Acid.

AlcoholCatalystTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
MethanolSulfuric Acid60Data not availableData not available[6]
EthanolSulfuric Acid50-60Dependent on molar ratio~20% deviation in non-ideal system[7][8]
1-Butanolp-Toluenesulfonic acid92.2-116.4k_forward and k_reverse calculated58.40 (forward), 57.70 (reverse)[9][10]

Note: The rate of esterification reactions is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants.[6][7][11] For the synthesis of methyl benzoate (B1203000), a study found that a higher conversion of benzoic acid was achieved at 353.15 K (80°C) with a catalyst concentration of 15% of the total mass of benzoic acid and a 3:1 molar ratio of methanol to benzoic acid over 4 hours.[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a kinetic study of this compound synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Analysis Reagent_Preparation Prepare Reactants and Catalyst System_Setup Assemble Reaction Apparatus Reagent_Preparation->System_Setup Reaction_Start Initiate Reaction System_Setup->Reaction_Start Sampling Collect Samples at Intervals Reaction_Start->Sampling Quenching Quench Reaction in Samples Sampling->Quenching GC_Analysis Analyze Samples by GC Quenching->GC_Analysis Data_Processing Process Kinetic Data GC_Analysis->Data_Processing Parameter_Determination Determine Rate Law and Ea Data_Processing->Parameter_Determination

Caption: Workflow for kinetic analysis of esterification.

Conclusion

The provided protocols and data serve as a robust starting point for researchers investigating the reaction kinetics of this compound synthesis. By systematically applying these methodologies, a detailed understanding of the reaction can be achieved, facilitating process optimization and efficient production. The kinetics are expected to follow a second-order rate law, typical for Fischer esterifications, with a significant dependence on temperature and catalyst concentration.

References

Application Notes & Protocols: Analytical Standards for Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and quality control protocols for Methyl 4-ethylbenzoate (B1233868). The following sections detail the physicochemical properties, analytical methodologies for identity and purity assessment, and example protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 4-ethylbenzoate is fundamental for its analysis. Key identifying information is summarized in the table below.

PropertyValueReference
CAS Number 7364-20-7[1][2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
IUPAC Name This compound[1]
Synonyms 4-Ethylbenzoic acid methyl ester, Methyl p-ethylbenzoate[3]
Physical Form Liquid[1]
Purity (Typical) ≥98%[1][4]
Storage Sealed in dry, room temperature[1]

Analytical Methodologies

The primary analytical techniques for the quality control of this compound are Gas Chromatography (GC) for purity and impurity profiling, and spectroscopic methods for identity confirmation. High-Performance Liquid Chromatography (HPLC) can also be employed as an alternative chromatographic method.

Workflow for Analytical Quality Control of this compound

Analytical Workflow for this compound cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample Sample Preparation Dilution in appropriate solvent (e.g., Dichloromethane) Sample->Preparation GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (Identity & Purity) Preparation->GC_MS Primary Method HPLC High-Performance Liquid Chromatography (HPLC) (Purity) Preparation->HPLC Alternative Method Spectroscopy Spectroscopy (e.g., IR, NMR) (Identity Confirmation) Preparation->Spectroscopy Data_Analysis Data Analysis (Peak Integration, Spectral Comparison) GC_MS->Data_Analysis HPLC->Data_Analysis Spectroscopy->Data_Analysis CoA Certificate of Analysis (CoA) Data_Analysis->CoA

Caption: Workflow for the analytical quality control of this compound.

Experimental Protocols

This protocol is adapted from general methods for analyzing benzoate (B1203000) esters and is suitable for determining the purity of this compound.[5]

Objective: To determine the percentage purity of this compound and to identify and quantify any impurities.

Instrumentation and Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: A non-polar or medium-polarity column (e.g., 5% phenyl methyl siloxane) is typically used.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

  • Injector and Detector Temperature: 250°C.[5]

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.[5]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane.

Procedure:

  • System Suitability: Inject a standard solution of this compound to ensure the system is performing correctly. Check for peak shape, retention time, and detector response.

  • Sample Analysis: Inject 1 µL of the prepared sample solution into the GC.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of all components.

  • Data Processing: Integrate the area of all peaks in the chromatogram. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Acceptance Criteria:

  • Purity: ≥ 98.0%

  • Individual Impurities: Report any impurity exceeding 0.1%.

Logical Diagram for GC Purity Determination

GC Purity Determination Start Start Prepare_Sample Prepare Sample Solution (1 mg/mL in Dichloromethane) Start->Prepare_Sample System_Suitability Perform System Suitability Test Prepare_Sample->System_Suitability Inject_Sample Inject Sample into GC System_Suitability->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Process_Data Integrate Peak Areas Acquire_Data->Process_Data Calculate_Purity Calculate % Purity Process_Data->Calculate_Purity Report Report Results Calculate_Purity->Report

Caption: Step-by-step workflow for GC purity determination.

Objective: To confirm the identity of the material as this compound.

A. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum provides a fingerprint of the molecule's functional groups.

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).

  • Interpretation: The obtained spectrum should be compared to a reference spectrum of this compound. Key expected absorptions include:

    • C=O stretch (ester): ~1720 cm⁻¹

    • C-O stretch: ~1280 and 1110 cm⁻¹

    • Aromatic C=C stretches: ~1610 and 1510 cm⁻¹

    • C-H stretches (aromatic and aliphatic): ~3100-2850 cm⁻¹

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Interpretation: The chemical shifts, splitting patterns, and integrations in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound. Published spectral data for similar compounds can be used for comparison.[7]

Certificate of Analysis (CoA) Data

A typical Certificate of Analysis for this compound would include the following information. The data presented here is a representative example based on available information.

TestSpecificationResultMethod
Appearance Colorless LiquidConformsVisual
Identity by IR Conforms to reference spectrumConformsIR Spectroscopy
Purity by GC ≥ 98.0%99.5%Gas Chromatography
Water Content ≤ 0.5%0.1%Karl Fischer Titration

Disclaimer: The protocols and data presented in these application notes are for informational purposes only and should be adapted and validated by the user for their specific application. It is recommended to consult official pharmacopeias and regulatory guidelines for the most current and detailed analytical procedures.

References

Synthesis of Substituted Benzoates from Methyl 4-ethylbenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various substituted benzoates starting from Methyl 4-ethylbenzoate (B1233868). This starting material offers multiple reaction sites, allowing for functionalization of both the ethyl side chain and the aromatic ring, making it a versatile precursor for the synthesis of a wide range of compounds relevant to pharmaceutical and materials science research.

Introduction

Methyl 4-ethylbenzoate is a readily available aromatic ester that can be strategically modified at two key positions: the benzylic position of the ethyl group and the aromatic ring itself. This allows for the introduction of various functional groups, leading to the formation of a diverse library of substituted benzoates. These products can serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), molecular probes, and advanced materials. This note details protocols for oxidation and bromination of the ethyl side chain, as well as nitration and bromination of the aromatic ring.

I. Reactions at the Ethyl Side Chain

The ethyl group of this compound can be selectively functionalized at the benzylic position, which is activated by the adjacent aromatic ring.

Oxidation of the Ethyl Group to an Acetyl Group

Oxidation of the ethyl group provides a direct route to Methyl 4-acetylbenzoate, a valuable intermediate for the synthesis of various pharmaceuticals and polymers.

Reaction Scheme:

Data Presentation:

ParameterValue
Product Methyl 4-acetylbenzoate
Reagents Chromium oxide, Calcium carbonate, Air
Solvent Benzene (B151609) (for workup)
Reaction Temperature 140-150°C
Reaction Time 24 hours
Conversion 40-42%
Yield 60%

Experimental Protocol:

  • To a 200-mL three-necked flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube, add this compound (98 g, 0.6 mol).

  • Add a finely ground mixture of chromium oxide (1 g) and calcium carbonate (4 g).

  • Heat the flask to 140-150°C with vigorous stirring.

  • Draw air through the reaction mixture for 24 hours, collecting the water formed in a trap.

  • After 24 hours, cool the mixture and dilute it with 100 mL of benzene.

  • Filter the mixture with suction to remove the catalyst, washing the catalyst with 10 mL of benzene.

  • Combine the filtrate and washings and remove the benzene by distillation.

  • Fractionally distill the residue under reduced pressure to obtain Methyl 4-acetylbenzoate. The product has a boiling point of 149-150°C at 7 mm Hg.

Benzylic Bromination of the Ethyl Group

Benzylic bromination introduces a bromine atom at the carbon adjacent to the aromatic ring, creating a reactive site for subsequent nucleophilic substitution reactions.

Reaction Scheme:

Data Presentation:

ParameterValue
Product Methyl 4-(1-bromoethyl)benzoate
Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
Solvent Carbon tetrachloride
Reaction Condition Reflux
Reaction Time 7 hours
Yield Not specified, but this is a standard method.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and maintain for 7 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude Methyl 4-(1-bromoethyl)benzoate, which can be further purified by column chromatography.

II. Reactions on the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing ester and ethyl groups.

Nitration of the Aromatic Ring

Nitration introduces a nitro group onto the aromatic ring. The ethyl group is an ortho-, para-director, while the methyl ester group is a meta-director. The substitution is expected to occur primarily at the position ortho to the ethyl group and meta to the ester group.

Reaction Scheme:

Data Presentation:

ParameterValue
Product Methyl 4-ethyl-3-nitrobenzoate
Reagents Concentrated Nitric Acid, Concentrated Sulfuric Acid
Reaction Temperature 0-15°C
Reaction Time ~1.5 hours
Yield 81-85% (based on nitration of methyl benzoate)[1]

Experimental Protocol:

  • In a flask equipped with a mechanical stirrer, add concentrated sulfuric acid and cool it to 0°C in an ice bath.

  • Slowly add this compound to the cold sulfuric acid with stirring.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of this compound in sulfuric acid, maintaining the reaction temperature between 5-15°C.[1]

  • After the addition is complete, continue stirring for an additional 15 minutes.[1]

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from methanol.

Bromination of the Aromatic Ring

Aromatic bromination introduces a bromine atom onto the benzene ring. Similar to nitration, the position of substitution will be influenced by both the ethyl and ester groups.

Reaction Scheme:

Data Presentation:

ParameterValue
Product Methyl 3-bromo-4-ethylbenzoate
Reagents Bromine, Glacial Acetic Acid
Solvent Dichloromethane (B109758)
Reaction Temperature 0-5°C to room temperature
Reaction Time 32 hours
Yield High (based on a similar reaction)

Experimental Protocol:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Add glacial acetic acid as a catalyst.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture, maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 32 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate (B1220275) to remove excess bromine.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Synthesis_Pathways cluster_side_chain Side Chain Reactions cluster_ring Aromatic Ring Reactions start This compound oxidation Oxidation (CrO3, CaCO3, air) start->oxidation bromination_sc Benzylic Bromination (NBS, AIBN) start->bromination_sc nitration Nitration (HNO3, H2SO4) start->nitration bromination_ring Bromination (Br2, Acetic Acid) start->bromination_ring product_oxidation Methyl 4-acetylbenzoate oxidation->product_oxidation product_bromination_sc Methyl 4-(1-bromoethyl)benzoate bromination_sc->product_bromination_sc product_nitration Methyl 4-ethyl-3-nitrobenzoate nitration->product_nitration product_bromination_ring Methyl 3-bromo-4-ethylbenzoate bromination_ring->product_bromination_ring

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Starting Material: This compound reagents Add Reagents & Solvent start->reagents conditions Set Reaction Temperature (e.g., cooling or heating) reagents->conditions reaction Stir for Specified Time conditions->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction incomplete quench Quench Reaction monitoring->quench complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Removal drying->evaporation purification Column Chromatography or Recrystallization evaporation->purification product Pure Substituted Benzoate purification->product

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols: The Use of Methyl 4-ethylbenzoate and Related Alkyl Benzoates in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Case of Methyl 4-ethylbenzoate (B1233868)

The exploration of novel aromatic compounds is a cornerstone of innovation in the fragrance industry. Methyl 4-ethylbenzoate (CAS: 7364-20-7), an ester with a distinct chemical profile, presents an interesting case study. However, literature on its direct application in fragrance formulations reveals conflicting information. While some sources suggest its utility in perfumes due to a pleasant, long-lasting scent[1], other specialized industry databases explicitly state it is "not for fragrance use"[2]. This discrepancy underscores the critical need for empirical evaluation and adherence to safety and regulatory guidelines when considering new molecules for fragrance applications.

This document provides a comprehensive overview of this compound and related, commercially significant alkyl benzoates, namely Methyl Benzoate (B1203000) and Ethyl Benzoate. It offers detailed protocols for the evaluation of new fragrance materials and presents a framework for their incorporation into fragrance accords.

Physicochemical Properties and Olfactory Profiles

A comparative analysis of the physicochemical properties of this compound and its close structural relatives is essential for predicting their behavior in a fragrance matrix.

Table 1: Comparative Physicochemical Data of Selected Alkyl Benzoates

PropertyThis compoundEthyl 4-methylbenzoateMethyl BenzoateEthyl Benzoate
CAS Number 7364-20-794-08-693-58-393-89-0
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₈H₈O₂C₉H₁₀O₂
Molecular Weight 164.20 g/mol [1]164.2 g/mol [3]136.15 g/mol 150.17 g/mol
Appearance Light yellow liquid[1]Clear colorless to pale yellow liquid[3]Colorless liquidColorless liquid
Boiling Point 238.2°C at 760 mmHg[1]235°C[3]~199°C~212°C
Density Not Available1.025 g/mL at 25°C[3]~1.08 g/cm³~1.04 g/cm³
Vapor Pressure Not Available0.0493 mmHg at 25°C[3]Not AvailableNot Available
Odor Profile Sweet, fruity aroma[1]Pleasant, fruity odor[4]Sweet, fruity, floral, with balsamic undertones[5]Fruity, dry, musty, sweet, wintergreen, warm floral-fruity[6]
Reported Use in Fragrance Conflicting reports[1][2]Yes, as a fragrance ingredient[3][4]Yes, as a middle note in perfumes[5]Yes, in floral and fruity perfumes[7]

Experimental Protocols for Fragrance Ingredient Evaluation

The following protocols outline a systematic approach to evaluating a new chemical entity, such as this compound, for its potential use in fragrance formulations.

Purity and Identity Verification

Objective: To confirm the identity and purity of the material before olfactory and stability testing.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a 1% solution of the test material (e.g., this compound) in a high-purity solvent such as ethanol.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Conditions:

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min. Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity of the compound. Calculate the purity based on the peak area percentage from the chromatogram.

Olfactory Evaluation

Objective: To characterize the odor profile of the material over time.

Methodology: Smelling Strip (Mouillette) Analysis

  • Preparation: Dip a standard paper smelling strip into the undiluted, purified test material.

  • Initial Evaluation (Top Note): Immediately after dipping, wave the strip gently under the nose and record the initial olfactory impressions. Note the intensity, character, and any specific facets (e.g., fruity, floral, woody).

  • Mid-Note Evaluation: Allow the strip to air for 15-30 minutes. Evaluate the scent again to assess the evolution of the odor as the more volatile components evaporate. This represents the "heart" of the fragrance material.

  • Dry-Down Evaluation (Base Note): Evaluate the strip at regular intervals (e.g., 1, 4, 8, and 24 hours) to determine the tenacity and the final character of the scent on the strip.

  • Documentation: Record all observations in a standardized lexicon of fragrance terms.

Stability in a Simple Base

Objective: To assess the chemical stability of the ingredient in a representative product base.

Methodology: Accelerated Aging Study

  • Formulation: Prepare a simple alcoholic fragrance base (e.g., 80% ethanol, 20% deionized water). Incorporate the test material at a typical concentration (e.g., 0.5% - 2%).

  • Storage Conditions:

    • Store one sample under controlled ambient conditions (20-22°C, protected from light).

    • Store a second sample under accelerated aging conditions (40°C, in an oven).

  • Evaluation: At specified time points (e.g., 1, 2, 4, and 8 weeks), evaluate both samples for any changes in color, clarity, and odor profile compared to a freshly prepared sample.

  • Analytical Verification (Optional): Use GC-MS to quantify the concentration of the test material at each time point to assess for degradation.

Visualization of Experimental Workflows and Conceptual Relationships

Experimental Workflow for Novel Fragrance Ingredient Evaluation

The following diagram outlines the logical progression for the assessment of a new fragrance ingredient.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Olfactory & Stability Assessment cluster_2 Phase 3: Formulation & Application A Material Sourcing & Purity Check B GC-MS Analysis A->B Verification C Olfactory Evaluation (Smelling Strip) B->C D Stability in Simple Base (e.g., Ethanol) C->D E Accelerated Aging Study (40°C) D->E F Test Formulations in Product Base E->F G Sensory Panel Evaluation F->G H Safety & Regulatory Compliance Review G->H I Incorporate into Fragrance Library H->I Decision

Caption: Workflow for the evaluation of a novel fragrance ingredient.

Conceptual Fragrance Accord

This diagram illustrates how a benzoate ester might be integrated with other notes to form a cohesive fragrance accord.

Accord center Fruity-Floral Accord Top Citrus Notes (Bergamot, Lemon) Top->center Heart_Floral White Floral Notes (Jasmine, Tuberose) Heart_Floral->center Heart_Fruity Benzoate Ester (e.g., Methyl Benzoate) Heart_Fruity->center Base_Sweet Sweet Notes (Vanilla, Tonka) Base_Sweet->center Base_Woody Woody Notes (Sandalwood, Cedarwood) Base_Woody->center

Caption: Conceptual model of a fruity-floral fragrance accord.

Safety and Regulatory Considerations

Alkyl benzoates, as a class of chemicals, have been reviewed for their safety in cosmetic applications. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of several alkyl benzoates, including Methyl, Ethyl, Propyl, and Butyl Benzoate, and concluded they are safe as used in cosmetic products[8][9][10]. These ingredients are generally considered mild skin and eye irritants when undiluted[8]. The European Union permits the use of salts and esters of benzoic acid as preservatives in cosmetics at concentrations up to 0.5%[8].

It is imperative that any new ingredient, including this compound, undergoes a thorough safety assessment before being used in consumer products. This includes evaluating its potential for skin sensitization, phototoxicity, and systemic toxicity.

Conclusion

While the role of this compound in fragrance formulation remains ambiguous due to conflicting reports, the methodologies for its evaluation are well-established. By following rigorous protocols for purity analysis, olfactory characterization, and stability testing, fragrance scientists can systematically assess its potential. Furthermore, understanding the properties and applications of related, well-documented materials like Methyl Benzoate and Ethyl Benzoate provides a valuable framework for this exploration. The successful incorporation of any new molecule into the perfumer's palette hinges on a deep understanding of its chemical, olfactory, and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-ethylbenzoate (B1233868).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Methyl 4-ethylbenzoate, particularly via Fischer esterification.

Question: Why is my reaction yield of this compound consistently low?

Answer:

Low yields in the Fischer esterification of 4-ethylbenzoic acid are a common problem and can stem from several factors related to the reversible nature of the reaction and product isolation.

  • Incomplete Reaction: Fischer esterification is an equilibrium-controlled process.[1][2] To drive the reaction towards the product (the ester), it is crucial to use a large excess of one reactant, typically the more cost-effective one, which in this case is methanol (B129727).[2] Another critical factor is the removal of water as it is formed, which can be achieved by methods like azeotropic distillation using a Dean-Stark apparatus.[3]

  • Loss of Product During Workup: this compound has some solubility in the aqueous solutions used during the workup phase.[2] Multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) are necessary to recover the product from the aqueous layer.[3] Ensure the organic layers are combined for maximum recovery.

  • Insufficient Catalyst or Reaction Time: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential.[3][4] The reaction may also require a sufficient reflux period, often ranging from 30 minutes to several hours, to reach equilibrium.[2][5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Question: I'm observing the formation of an unknown byproduct. What could it be and how can I prevent it?

Answer:

Side reactions can reduce the purity and yield of your target ester.

  • Ether Formation: If using a large excess of sulfuric acid as the catalyst, there is a possibility of alcohol self-condensation to form an ether (in this case, dimethyl ether from methanol).[6] While typically a minor pathway under standard Fischer esterification conditions, using the minimum effective amount of catalyst can mitigate this.

  • Starting Material Impurities: Impurities in the 4-ethylbenzoic acid or methanol can lead to byproducts. Ensure the purity of your starting materials before beginning the reaction.

Question: My product is not pure after the initial extraction. What are the best purification methods?

Answer:

Purification is critical to obtaining high-quality this compound.

  • Neutralization and Washing: After the reaction, the excess acid catalyst must be neutralized. This is typically done by washing the organic extract with a saturated sodium bicarbonate solution.[3][5] This should be followed by a wash with brine (saturated sodium chloride solution) to aid in the removal of water and break up any emulsions.[4]

  • Drying: The organic layer should be thoroughly dried using an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before solvent removal.[3][4]

  • Distillation: The final and most effective purification step for liquid esters like this compound is distillation.[1] This will separate the ester from any remaining starting materials, byproducts, and residual solvent.

Question: How can I improve the efficiency and yield of my synthesis?

Answer:

Several strategies can be employed to optimize the synthesis of this compound.

  • Microwave Synthesis: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[7][8]

  • Alternative Catalysts: To avoid the corrosive nature of sulfuric acid and the associated waste, consider using solid acid catalysts.[9] These can often be recovered and reused, making the process more environmentally friendly.

  • Process Intensification: For larger-scale synthesis, continuous flow reactors can offer better control over reaction parameters and improve efficiency compared to batch processing.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions for Ester Synthesis

ParameterConventional RefluxMicrowave-Assisted
Catalyst Conc. H₂SO₄Conc. H₂SO₄
Solvent Excess Alcohol (Methanol)Excess Alcohol (Methanol)
Temperature Reflux (~65 °C for Methanol)130-150 °C (in a sealed vessel)[7]
Reaction Time 1 - 20 hours[3]15 minutes[7]
Typical Yield ~75% (isolated)[2]Can be higher than conventional

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Ethylbenzoic Acid using Conventional Reflux

  • Reaction Setup: In a round-bottomed flask, combine 4-ethylbenzoic acid, a 4 to 10-fold molar excess of methanol, and a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid).[2]

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux.[2]

  • Monitoring: Monitor the reaction progress using TLC until the starting carboxylic acid spot is no longer visible. This may take 1-2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the product with diethyl ether or ethyl acetate (B1210297) (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.[2][4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.[2]

  • Purification: Purify the crude product by distillation to obtain pure this compound.

Mandatory Visualizations

Fischer_Esterification_Pathway Fischer Esterification of 4-Ethylbenzoic Acid 4-Ethylbenzoic_Acid 4-Ethylbenzoic Acid Protonated_Carbonyl Protonated Carbonyl 4-Ethylbenzoic_Acid->Protonated_Carbonyl + H⁺ Methanol Methanol H_plus H⁺ (Catalyst) H_plus->4-Ethylbenzoic_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Methyl_4-ethylbenzoate This compound Protonated_Ester->Methyl_4-ethylbenzoate - H⁺ Water Water Protonated_Ester->Water

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow Start Start Reactants Combine Reactants: 4-Ethylbenzoic Acid, Methanol, H₂SO₄ Reflux Heat to Reflux Reactants->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup (Extraction & Washes) Monitor->Workup Dry Dry Organic Layer Workup->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purify by Distillation Evaporate->Purify End Pure Product Purify->End

Caption: A typical experimental workflow for synthesis and purification.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield? Check_Equilibrium Address Equilibrium: - Increase excess of alcohol - Remove water (Dean-Stark) Start->Check_Equilibrium Yes Impure_Product Impure Product? Start->Impure_Product No Check_Workup Optimize Workup: - Perform multiple extractions - Check pH during washes Check_Equilibrium->Check_Workup Check_Reaction_Time Verify Reaction Time: - Monitor by TLC Check_Workup->Check_Reaction_Time Wash_Thoroughly Ensure thorough washing with NaHCO₃ and brine Impure_Product->Wash_Thoroughly Yes Dry_Completely Dry organic layer completely before solvent removal Wash_Thoroughly->Dry_Completely Distill Perform fractional distillation Dry_Completely->Distill

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is Fischer esterification? A1: Fischer esterification is a chemical reaction that combines a carboxylic acid and an alcohol in the presence of a strong acid catalyst to form an ester and water.[11] It is a reversible reaction.[1]

Q2: Why is an excess of alcohol used in the reaction? A2: According to Le Chatelier's principle, using a large excess of one of the reactants (usually the less expensive alcohol) shifts the reaction equilibrium towards the formation of the products, thereby increasing the yield of the ester.[2]

Q3: What is the purpose of the sulfuric acid? A3: Concentrated sulfuric acid serves as a catalyst to speed up the reaction.[11] It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Q4: Can I use a different alcohol besides methanol? A4: Yes, other alcohols can be used to create different esters of 4-ethylbenzoic acid (e.g., using ethanol (B145695) to produce ethyl 4-ethylbenzoate). However, the reaction conditions, particularly temperature and reaction time, may need to be adjusted. Primary alcohols generally give the best yields.[12]

Q5: Is it necessary to neutralize the reaction mixture? A5: Yes, it is crucial to neutralize and remove the strong acid catalyst during the workup. This is typically achieved by washing the organic extract with a base like sodium bicarbonate solution.[3] Failure to do so can lead to product degradation during purification, especially if distillation is performed.

Q6: Are there greener alternatives to this synthesis method? A6: Yes, research is ongoing into more environmentally friendly methods. This includes the use of solid acid catalysts that can be recycled, and enzymatic synthesis using lipases, which operates under milder conditions.[9][13]

References

Technical Support Center: Synthesis of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-ethylbenzoate (B1233868).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 4-ethylbenzoate?

A1: The most common and cost-effective method for synthesizing this compound is the Fischer esterification of 4-ethylbenzoic acid with methanol (B129727) using an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid.[1] This is a reversible reaction where the carboxylic acid and alcohol are heated in the presence of the catalyst to form the ester and water.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary "side reaction" in Fischer esterification is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol, as the reaction is in equilibrium.[2][3] The most common impurities in the final product are unreacted 4-ethylbenzoic acid and methanol. Another potential side reaction, though less common under controlled conditions, is the formation of dimethyl ether from the dehydration of methanol, especially if excessive amounts of acid catalyst or high temperatures are used.

Q3: How can I drive the equilibrium towards the formation of this compound and improve the yield?

A3: To improve the yield of the ester, you can employ Le Chatelier's principle in a few ways:

  • Use an excess of one reactant: Typically, methanol is used in large excess as it is inexpensive and can also serve as the solvent.[2][4]

  • Remove water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[2][4]

Q4: My final product is cloudy or contains a solid precipitate. What is the likely cause?

A4: A cloudy appearance or the presence of a solid precipitate in the final product often indicates the presence of unreacted 4-ethylbenzoic acid. 4-ethylbenzoic acid is a solid at room temperature and has limited solubility in the non-polar ester.[5] Inadequate purification is the primary reason for this issue.

Q5: What is the role of the acid catalyst, and can I use other acids?

A5: The acid catalyst protonates the carbonyl oxygen of the 4-ethylbenzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1][3] While concentrated sulfuric acid is common, other strong acids like p-toluenesulfonic acid can also be used.[6] Lewis acids have also been explored as catalysts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction due to equilibrium.- Insufficient reaction time or temperature.- Loss of product during workup and purification.- Use a large excess of methanol (e.g., 5-10 equivalents).- Ensure the reaction is refluxed for an adequate amount of time (typically several hours).- Optimize the reaction temperature.- Carefully perform the extraction and distillation steps to minimize loss.
Presence of Unreacted 4-ethylbenzoic Acid in Product - Incomplete reaction.- Inefficient removal during the workup.- Ensure the reaction has gone to completion using techniques like TLC.- Wash the crude product with a solution of sodium bicarbonate or sodium carbonate to neutralize and remove the acidic starting material.[7]
Product has a Strong Acidic Smell - Residual acid catalyst (e.g., sulfuric acid).- Presence of unreacted 4-ethylbenzoic acid.- Thoroughly wash the organic layer with a base (e.g., sodium bicarbonate solution) and then with water or brine until the aqueous layer is neutral.
Difficulty in Separating Aqueous and Organic Layers During Workup - Formation of an emulsion.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the separatory funnel to stand for a longer period.- Gentle swirling of the separatory funnel instead of vigorous shaking can prevent emulsion formation.
Product is Contaminated with a High-Boiling Impurity - Possible formation of byproducts from side reactions, although less common for this specific synthesis.- Purify the final product by fractional distillation to separate the desired ester from any high-boiling impurities.

Data Presentation

Table 1: Physical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Density (g/cm³)
4-Ethylbenzoic AcidC₉H₁₀O₂150.17269-271112-114~1.1
MethanolCH₄O32.0464.7-97.60.792
This compoundC₁₀H₁₂O₂164.20235-237N/A1.025

Data sourced from PubChem and other chemical suppliers.[5][8][9]

Table 2: Effect of Reactant Molar Ratio on Ester Yield (Illustrative Example for Benzoic Acid Esterification)

Molar Ratio (Carboxylic Acid : Alcohol) Equilibrium Yield of Ester (%)
1 : 1~67
1 : 2~80
1 : 3~85
1 : 5~90
1 : 10>95

Note: This table provides representative data for Fischer esterification to illustrate the effect of using an excess of alcohol to drive the reaction towards the product. Actual yields for this compound may vary based on specific reaction conditions.[2][10]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from general Fischer esterification procedures.

Materials:

  • 4-ethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid and an excess of methanol (e.g., 5-10 molar equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether.

  • Transfer the ether solution to a separatory funnel and wash it sequentially with:

    • Water

    • 5% Sodium bicarbonate solution (to remove unreacted 4-ethylbenzoic acid and the acid catalyst). Be cautious of CO₂ evolution.

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.

  • For higher purity, the crude product can be purified by distillation under reduced pressure.

Visualizations

Fischer_Esterification CarboxylicAcid 4-Ethylbenzoic Acid Protonation Protonation of Carbonyl Oxygen CarboxylicAcid->Protonation + H+ Alcohol Methanol NucleophilicAttack Nucleophilic Attack by Methanol Alcohol->NucleophilicAttack ProtonatedAcid Protonated 4-Ethylbenzoic Acid Protonation->ProtonatedAcid ProtonatedAcid->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterLeaving Elimination of Water ProtonTransfer->WaterLeaving ProtonatedEster Protonated Ester WaterLeaving->ProtonatedEster Water Water WaterLeaving->Water forms Deprotonation Deprotonation ProtonatedEster->Deprotonation Ester This compound Deprotonation->Ester - H+ Catalyst2 H+ (regenerated) Deprotonation->Catalyst2 Catalyst H+ (catalyst) Catalyst->Protonation

Caption: Mechanism of Fischer Esterification for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Check Reaction Completion (e.g., TLC) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes IncreaseTime Increase Reaction Time/ Temperature or Add More Excess Methanol Incomplete->IncreaseTime CheckWorkup Review Workup Procedure Complete->CheckWorkup AcidContamination Acidic Impurities Present? (Check pH of aqueous wash) CheckWorkup->AcidContamination NoAcid No AcidContamination->NoAcid No YesAcid Yes AcidContamination->YesAcid Yes Purify Purify by Distillation NoAcid->Purify WashBase Wash with NaHCO3 Solution Until Neutral YesAcid->WashBase WashBase->CheckWorkup FinalProduct Pure Methyl 4-ethylbenzoate Purify->FinalProduct

Caption: Troubleshooting workflow for this compound synthesis.

References

"optimizing temperature for Methyl 4-ethylbenzoate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 4-ethylbenzoate (B1233868) Synthesis

Welcome to the technical support center for the synthesis of Methyl 4-ethylbenzoate. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthesis experiments, with a particular focus on reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Fischer esterification of 4-ethylbenzoic acid with methanol (B129727)?

A1: The optimal temperature for synthesizing this compound via Fischer esterification is typically at the reflux temperature of the alcohol used, in this case, methanol. Generally, a temperature range of 60-80°C is considered effective for the esterification of benzoic acid derivatives.[1] Heating the reaction at the boiling point of methanol (~65°C) under reflux conditions is a common starting point.[2] Increasing the temperature can increase the reaction rate, but it may also lead to side reactions or loss of the low-boiling-point methanol.[1] For sealed-vessel microwave synthesis, higher temperatures (e.g., 130°C) can be employed to significantly reduce reaction times.[3]

Q2: How can I increase the yield of this compound?

A2: Fischer esterification is an equilibrium-limited reaction.[4] To increase the product yield, you can:

  • Use an Excess of a Reactant: Employing a large excess of methanol is a common strategy to shift the equilibrium towards the product side, according to Le Chatelier's principle.[1][2]

  • Remove Water: As water is a product of the reaction, its removal will also drive the equilibrium forward. This can be achieved azeotropically using a Dean-Stark apparatus, particularly if using a co-solvent like toluene.[2][4]

Q3: What are common side reactions and how can they be minimized?

A3: While Fischer esterification is generally a clean reaction, potential side reactions include the formation of dimethyl ether from methanol, especially at higher temperatures with a strong acid catalyst. However, this is less common under standard reflux conditions. Using the optimal temperature range (60-80°C) and avoiding unnecessarily harsh conditions will minimize the formation of byproducts.[1]

Q4: Which catalyst is most effective for this synthesis?

A4: Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst for laboratory-scale Fischer esterification.[1][2] Para-toluenesulfonic acid (p-TsOH) is another effective alternative.[2] For greener approaches or to avoid corrosive mineral acids, solid acid catalysts like zeolites or certain metal-organic frameworks (MOFs) are being explored.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Equilibrium not shifted: The reaction has reached equilibrium with significant amounts of starting material remaining.Use a larger excess of methanol (e.g., 10-20 equivalents). If feasible, remove water as it forms using a Dean-Stark apparatus.[2][4]
Insufficient reaction time or temperature: The reaction has not proceeded to completion.Ensure the reaction is heated to a steady reflux (~65°C).[2] Increase the reflux time (e.g., from 1 hour to 3-4 hours) and monitor progress using Thin Layer Chromatography (TLC).
Catalyst is inactive or insufficient: The acid catalyst may be old, hydrated, or used in too small a quantity.Use a fresh, concentrated acid catalyst. Ensure at least a catalytic amount (e.g., 3-5 mol%) is added.
Product is Contaminated with Starting Material (4-ethylbenzoic acid) Incomplete reaction: See "Low Yield" above.Increase reaction time or use a larger excess of methanol.
Ineffective work-up: The acidic starting material was not fully removed during the extraction phase.During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) or 10% sodium carbonate (Na₂CO₃) solution.[4][5] Test the aqueous layer with pH paper to ensure it is basic, confirming the acid has been neutralized and removed.[6]
Product is an Oil but Appears "Wet" or Cloudy Water contamination: The product was not properly dried before solvent removal.After the washing steps, dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for at least 15-20 minutes before filtering.[4][7]
Difficulty in Isolating the Product Poor phase separation: Emulsions may form during the aqueous wash steps, making it difficult to separate the organic and aqueous layers.Add a saturated sodium chloride (brine) solution during the final wash.[4] This increases the ionic strength of the aqueous layer, helping to break emulsions and further dry the organic layer.

Troubleshooting Workflow: Low Product Yield

G start Low Product Yield check_reaction Was the reaction run to completion? start->check_reaction check_workup Was the work-up procedure correct? check_reaction->check_workup Yes incomplete Incomplete Reaction check_reaction->incomplete No loss Product Loss During Work-up check_workup->loss No solution_time Increase reflux time. Monitor with TLC. incomplete->solution_time solution_excess Use larger excess of methanol or remove water. incomplete->solution_excess solution_wash Ensure complete extraction. Use brine wash to break emulsions. loss->solution_wash

Caption: A flowchart for diagnosing and resolving low product yield.

Experimental Protocols

Protocol 1: Standard Reflux Synthesis of this compound

This protocol details a standard laboratory procedure for synthesizing this compound using sulfuric acid as a catalyst.

  • Reagent Preparation: In a 100 mL round-bottomed flask, combine 4-ethylbenzoic acid (e.g., 5.0 g, 33.3 mmol) and methanol (e.g., 40 mL, ~30 equivalents).

  • Catalyst Addition: While swirling the flask, carefully add concentrated sulfuric acid (0.5 mL) dropwise.

  • Reaction Setup: Add a magnetic stir bar, attach a reflux condenser, and place the flask in a heating mantle or oil bath.

  • Heating: Heat the mixture to a gentle reflux (~65°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a separatory funnel containing 50 mL of cold water.

  • Extraction: Extract the product using an organic solvent like diethyl ether or ethyl acetate (B1210297) (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 50 mL of water.

    • 50 mL of saturated sodium bicarbonate solution (repeat until no more CO₂ evolution is observed).[6]

    • 50 mL of saturated sodium chloride (brine) solution.[4]

  • Drying: Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[7]

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified further by vacuum distillation to yield pure this compound.

General Experimental Workflow

G A 1. Mix Reactants (4-ethylbenzoic acid, Methanol) B 2. Add Catalyst (Conc. H₂SO₄) A->B C 3. Heat to Reflux (~65°C, 2-4h) B->C D 4. Cool & Quench (Add water) C->D E 5. Extract (e.g., Ethyl Acetate) D->E F 6. Wash (NaHCO₃, Brine) E->F G 7. Dry (Na₂SO₄) F->G H 8. Evaporate Solvent G->H I 9. Purify (Vacuum Distillation) H->I J Pure Product I->J

Caption: Standard workflow for the synthesis and purification of this compound.

References

Technical Support Center: Catalyst Selection for Methyl 4-Ethylbenzoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 4-ethylbenzoic acid to synthesize methyl 4-ethylbenzoate (B1233868).

Troubleshooting Guide

Issue: Low or No Conversion of 4-Ethylbenzoic Acid

Question: My reaction shows a low yield of methyl 4-ethylbenzoate, or the starting material remains largely unreacted. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion in Fischer esterification is a common issue, often related to the reversible nature of the reaction or suboptimal reaction conditions. Here are several factors to investigate:

  • Inefficient Water Removal: Fischer esterification is an equilibrium reaction that produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.

    • Solution: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like molecular sieves, or using a large excess of the alcohol (methanol) to drive the equilibrium towards the product side.

  • Catalyst Activity: The choice and concentration of the acid catalyst are crucial.

    • Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): Ensure the catalyst is not old or degraded. The concentration is typically 1-5 mol% relative to the carboxylic acid. Insufficient catalyst will result in a slow reaction rate.

    • Heterogeneous Catalysts (e.g., Amberlyst-15, Zeolites): These solid acid catalysts can lose activity over time or with repeated use. Ensure the catalyst is properly activated (e.g., by heating to remove moisture) before use. The catalyst loading should be optimized, typically ranging from 5-15 wt% of the reactants.

  • Reaction Temperature: The reaction temperature may be too low.

    • Solution: Esterification is generally favored at higher temperatures. For the synthesis of this compound, refluxing in methanol (B129727) (boiling point ~65 °C) is a common practice. If using a higher boiling point co-solvent, the temperature can be increased accordingly, but be mindful of potential side reactions.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach equilibrium.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until no further consumption of the starting material is observed. Reaction times can vary from a few hours to over 24 hours depending on the catalyst and temperature.

  • Purity of Reactants: The presence of water in the 4-ethylbenzoic acid or methanol can inhibit the reaction.

    • Solution: Use anhydrous reactants and solvents. Ensure 4-ethylbenzoic acid is thoroughly dried before use.

Issue: Formation of Side Products

Question: My final product mixture shows impurities other than the starting materials. What are the likely side reactions and how can I minimize them?

Answer:

Several side reactions can occur during the acid-catalyzed esterification of 4-ethylbenzoic acid:

  • Ether Formation: Methanol can undergo acid-catalyzed self-condensation to form dimethyl ether, especially at high temperatures and prolonged reaction times with strong acid catalysts like sulfuric acid.

    • Mitigation: Use the minimum effective concentration of the acid catalyst and avoid excessively high temperatures.

  • Sulfonation of the Aromatic Ring: When using concentrated sulfuric acid as a catalyst at elevated temperatures, electrophilic aromatic substitution can occur, leading to the formation of sulfonated 4-ethylbenzoic acid derivatives.

    • Mitigation: Opt for a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst. If sulfuric acid must be used, keep the temperature and its concentration to a minimum.

Frequently Asked Questions (FAQs)

Question 1: What are the main differences between homogeneous and heterogeneous catalysts for this esterification?

Answer:

The choice between a homogeneous and a heterogeneous catalyst involves a trade-off between activity, selectivity, and ease of use.

  • Homogeneous Catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are in the same phase as the reactants (liquid).

    • Advantages: They generally exhibit high catalytic activity, leading to faster reaction rates at milder conditions.

    • Disadvantages: They can be difficult to separate from the reaction mixture, requiring neutralization and extraction steps that generate corrosive and aqueous waste.

  • Heterogeneous Catalysts (e.g., ion-exchange resins like Amberlyst-15, zeolites, solid superacids like sulfated zirconia) are in a different phase (solid).

    • Advantages: They are easily separated from the reaction mixture by simple filtration, are often reusable, and are generally less corrosive.

    • Disadvantages: They may exhibit lower catalytic activity compared to homogeneous catalysts, sometimes requiring higher reaction temperatures or longer reaction times to achieve similar conversions.

Question 2: How do I choose the best catalyst for my specific needs?

Answer:

The optimal catalyst depends on the scale of your reaction, purity requirements, and environmental considerations.

  • For small-scale laboratory synthesis where high yield and rapid conversion are prioritized, a homogeneous catalyst like p-toluenesulfonic acid is often a good choice due to its high activity and relative ease of handling compared to sulfuric acid.

  • For larger-scale or industrial applications , a heterogeneous catalyst such as Amberlyst-15 or a sulfated zirconia-based solid acid is often preferred. The reusability of the catalyst and the simplified work-up process can lead to significant cost savings and reduced environmental impact.

Question 3: Can I use a Lewis acid as a catalyst for this reaction?

Answer:

Yes, Lewis acids can be effective catalysts for Fischer esterification. Metal triflates (e.g., Sc(OTf)₃) and salts like iron(III) chloride have been shown to catalyze esterification reactions. Recently, solid Lewis acids, such as those based on zirconium and titanium oxides, have been developed and show good activity and reusability for the synthesis of methyl benzoates.

Question 4: My TLC plate shows multiple spots after the reaction. What might they be?

Answer:

Multiple spots on a TLC plate indicate a mixture of compounds. These could include:

  • Unreacted 4-ethylbenzoic acid (often a baseline spot).

  • The desired product, this compound.

  • Potential side products as discussed in the troubleshooting guide (e.g., sulfonated byproducts if using H₂SO₄).

To identify these spots, you can co-spot the reaction mixture with your starting materials. Any remaining spots would correspond to products or byproducts. For definitive identification, isolation of the spots followed by characterization using techniques like NMR or mass spectrometry may be necessary.

Catalyst Performance Data

The following table summarizes typical performance data for various catalysts in the esterification of benzoic acid derivatives with alcohols. While specific data for this compound is limited in the literature, these values provide a good comparative baseline.

CatalystCatalyst TypeCatalyst LoadingTemperature (°C)Reaction TimeConversion/Yield (%)Selectivity (%)Reference
Sulfuric Acid (H₂SO₄) HomogeneousNot Specified851.5 hLower than EG-
Deep Eutectic Solvent (p-TSA & BTEAC) Homogeneous10 wt%75Not Specified88.4High
Ionic Liquid (1-Butyl-3-methylimidazolium chloride) Homogeneous10 wt%65Not Specified19.6-
Amberlyst-15 Heterogeneous10 wt%65Not Specified7.8-
Expandable Graphite (EG) Heterogeneous8 wt%851.5 h80.1 (Yield)-
Zr/Ti Solid Acid (ZT10) Heterogeneous10 wt%12024 h~85-95 (Yield for p-methyl)High
Phosphoric Acid Modified Montmorillonite K10 Heterogeneous10 wt%Reflux5 hHigh Yields-

Experimental Protocols

1. General Protocol for Homogeneous Catalysis (e.g., p-TsOH)

  • Materials: 4-ethylbenzoic acid, methanol (anhydrous), p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • To a round-bottom flask, add 4-ethylbenzoic acid and a 10-fold molar excess of methanol.

    • Add p-TsOH·H₂O (approximately 2-5 mol% relative to the 4-ethylbenzoic acid).

    • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid with a saturated solution of sodium bicarbonate. Caution: CO₂ evolution will cause foaming.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by distillation or column chromatography if necessary.

2. General Protocol for Heterogeneous Catalysis (e.g., Zr/Ti Solid Acid)

  • Materials: 4-ethylbenzoic acid, methanol (anhydrous), Zr/Ti solid acid catalyst.

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.

  • Procedure:

    • Activate the Zr/Ti solid acid catalyst by heating under vacuum to remove any adsorbed moisture.

    • In a round-bottom flask, combine 4-ethylbenzoic acid (e.g., 2 mmol), methanol (e.g., 15 mL), and the activated catalyst (e.g., 10 wt% of the acid).

    • Attach a reflux condenser and heat the mixture to reflux (or a higher temperature such as 120 °C in an oil bath) with vigorous stirring.

    • Maintain the reaction at this temperature for the specified duration (e.g., 24 hours), monitoring by TLC or GC.

    • After completion, cool the reaction mixture to room temperature.

    • Separate the solid catalyst by filtration. The catalyst can be washed with methanol, dried, and stored for reuse.

    • The filtrate contains the this compound. The excess methanol can be removed under reduced pressure.

    • The resulting crude product can be purified by column chromatography.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound Esterification start Define Synthesis Goals scale Reaction Scale? start->scale small_scale Small Scale / Lab scale->small_scale Small large_scale Large Scale / Industrial scale->large_scale Large purity Purity Requirement? high_purity High Purity Needed purity->high_purity High standard_purity Standard Purity purity->standard_purity Standard env Environmental Impact? low_impact Low Environmental Impact env->low_impact Yes impact_ok Impact Less Critical env->impact_ok No small_scale->purity homogeneous Consider Homogeneous Catalyst (e.g., p-TsOH) small_scale->homogeneous large_scale->purity heterogeneous Consider Heterogeneous Catalyst (e.g., Solid Acid, Resin) large_scale->heterogeneous high_purity->env high_purity->heterogeneous standard_purity->env standard_purity->homogeneous low_impact->heterogeneous impact_ok->homogeneous

Caption: Catalyst selection workflow for this compound esterification.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Carboxylic_Acid R-COOH (4-Ethylbenzoic Acid) Protonation 1. Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation Alcohol R'-OH (Methanol) Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack H_plus H⁺ (from Catalyst) H_plus->Protonation Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination 4. Elimination of Water Proton_Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water H₂O Elimination->Water Ester R-COOR' (this compound) Deprotonation->Ester H_plus_regen H⁺ (Catalyst Regenerated) Deprotonation->H_plus_regen

Caption: Simplified mechanism of Fischer esterification.

Technical Support Center: Methyl 4-ethylbenzoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 4-ethylbenzoate (B1233868).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of Methyl 4-ethylbenzoate?

The most prevalent impurities are typically residual starting materials from the esterification reaction. These include:

  • 4-Ethylbenzoic acid: The unreacted carboxylic acid.

  • Methanol: The alcohol used for the esterification.

  • Acid catalyst: If used in the synthesis (e.g., sulfuric acid).

  • Side-products: Depending on the synthetic route, other related substances may be present.

Q2: Which purification technique is most suitable for this compound?

The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Distillation (Vacuum): Ideal for removing non-volatile impurities and separating from solvents. Given its boiling point, vacuum distillation is recommended to prevent decomposition.

  • Column Chromatography: Highly effective for separating impurities with different polarities from the target ester.

  • Aqueous Wash: A simple work-up step to remove acidic or water-soluble impurities.

Q3: My final product has a persistent yellow or brown color. How can I remove it?

Colored impurities can often be removed by treating the crude product with activated charcoal during recrystallization (if applicable) or by passing a solution of the product through a small plug of silica (B1680970) gel or alumina (B75360) before the main purification step.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Problem: The product is not distilling at the expected temperature.

  • Possible Cause 1: Inaccurate pressure reading. The vacuum gauge may not be providing an accurate reading, leading to a discrepancy between the observed and expected boiling points.

  • Solution: Ensure the vacuum gauge is calibrated and functioning correctly. A leak in the system can also prevent reaching the desired vacuum level.

  • Possible Cause 2: Presence of high-boiling impurities. Non-volatile impurities can elevate the boiling point of the mixture.

  • Solution: Consider an initial purification step, such as an aqueous wash or a quick filtration through a silica plug, to remove baseline impurities.

  • Possible Cause 3: Product decomposition. Heating at atmospheric pressure or for prolonged periods can cause the ester to decompose.

  • Solution: Use vacuum distillation to lower the boiling point. Ensure the heating mantle is set to the appropriate temperature to avoid overheating.

Problem: The product is not eluting from the column.

  • Possible Cause: The eluent (mobile phase) is not polar enough to move the compound through the stationary phase.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.

Problem: The product is eluting with the solvent front (low retention).

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).

Problem: Poor separation between the product and an impurity (co-elution).

  • Possible Cause: The chosen solvent system does not have sufficient selectivity for the compounds.

  • Solution: Experiment with different solvent systems. For instance, substituting dichloromethane (B109758) or toluene (B28343) for one of the components can alter the selectivity. Running a gradient elution can also improve separation.

Problem: Streaking or tailing of the product band on the column.

  • Possible Cause 1: Sample overload. Too much sample was loaded onto the column.

  • Solution: Use a larger column or reduce the amount of sample loaded.

  • Possible Cause 2: Interaction with the stationary phase. Residual acidic impurities might be interacting strongly with the silica gel.

  • Solution: Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the eluent to neutralize active sites on the silica gel.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueReference
CAS Number 7364-20-7[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Boiling Point 105-107 °C at 15 mmHg[1]
Density 1.025 g/cm³[1]
Typical TLC Rf ~0.4-0.5 (20% Ethyl Acetate in Hexane)General guidance for similar esters.

Experimental Protocols

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove unreacted 4-ethylbenzoic acid. Vent the funnel frequently to release CO₂ gas.

  • Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3-0.4 for the product. A common starting gradient is 5% to 20% ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica bed. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent to elute the product.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Set up a distillation apparatus suitable for vacuum operation. Ensure all glassware is free of cracks and the joints are properly sealed.

  • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Connect the apparatus to a vacuum pump and a pressure gauge.

  • Gradually reduce the pressure to the desired level (e.g., 15 mmHg).

  • Begin heating the distillation flask gently.

  • Collect the fraction that distills at the expected boiling point (approximately 105-107 °C at 15 mmHg).[1]

  • Discard the forerun and any high-boiling residue.

Mandatory Visualization

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude Product wash Aqueous Wash (NaHCO3) start->wash dry Dry & Concentrate wash->dry analyze Analyze Purity (TLC/GC) dry->analyze pure Pure Product analyze->pure Purity > 98% impure Impure Product analyze->impure Purity < 98% purify Choose Purification Method impure->purify distill Vacuum Distillation purify->distill Volatile Impurities chrom Column Chromatography purify->chrom Polar Impurities distill->analyze chrom->analyze

Caption: A decision-making workflow for the purification of this compound.

Chromatography_Troubleshooting Column Chromatography Troubleshooting Logic start Run Column issue Problem Observed? start->issue no_elution No Elution issue->no_elution Yes co_elution Co-elution issue->co_elution Yes streaking Streaking/Tailing issue->streaking Yes end Successful Separation issue->end No solution1 Increase Eluent Polarity no_elution->solution1 solution2 Change Solvent System or Use Gradient co_elution->solution2 solution3 Dry Load Sample or Add Modifier (TEA) streaking->solution3 solution1->start solution2->start solution3->start

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Interpreting NMR Spectra of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are interpreting the ¹H NMR spectrum of Methyl 4-ethylbenzoate (B1233868), particularly when impurities are present.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What does the ¹H NMR spectrum of pure Methyl 4-ethylbenzoate look like?

A1: The ¹H NMR spectrum of pure this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ), splitting patterns, and integration values are summarized in the table below.

Proton Assignment Chemical Shift (δ, ppm) Splitting Pattern Integration
a (Aromatic H, ortho to -COOCH₃)~7.92Doublet (d)2H
b (Aromatic H, ortho to -CH₂CH₃)~7.25Doublet (d)2H
c (-OCH₃)~3.87Singlet (s)3H
d (-CH₂CH₃)~2.70Quartet (q)2H
e (-CH₂CH₃)~1.25Triplet (t)3H

Q2: My ¹H NMR spectrum shows extra peaks. How can I identify the impurities?

A2: Extra peaks in your spectrum indicate the presence of impurities. The first step is to compare the chemical shifts of these unknown signals with those of common starting materials, reagents, solvents, and potential byproducts. The following table lists the characteristic ¹H NMR signals for common impurities encountered in the synthesis of this compound.

Potential Impurity Proton Assignment Chemical Shift (δ, ppm) Splitting Pattern
4-Ethylbenzoic Acid Aromatic H (ortho to -COOH)~8.00Doublet (d)
Aromatic H (ortho to -CH₂CH₃)~7.30Doublet (d)
-COOH~12.0 (broad)Singlet (s)
-CH₂CH₃~2.71Quartet (q)
-CH₂CH₃~1.26Triplet (t)
Methanol (B129727) -OHVariable (e.g., ~3.43)Singlet (s)
-CH₃~3.66Singlet (s)
Diethyl Ether -O-CH₂-~3.48Quartet (q)
-CH₃~1.21Triplet (t)
Water H₂OVariable (e.g., ~1.56 in CDCl₃)Singlet (s)

Q3: I see a broad singlet around 12 ppm. What is it?

A3: A broad singlet appearing significantly downfield, around 10-13 ppm, is characteristic of a carboxylic acid proton (-COOH). This indicates that your product is likely contaminated with unreacted 4-ethylbenzoic acid starting material.[1]

Q4: There are unexpected signals in the aromatic region (7-8 ppm). What could they be?

A4: Unidentified signals in the aromatic region could be due to unreacted 4-ethylbenzoic acid. The aromatic protons ortho to the carboxylic acid group in 4-ethylbenzoic acid appear at a slightly different chemical shift (around 8.00 ppm) compared to the corresponding protons in the ester product (around 7.92 ppm).[1]

Q5: I have a singlet around 3.66 ppm. What does this indicate?

A5: A singlet around 3.66 ppm is characteristic of the methyl protons of methanol.[2] This suggests that there is residual methanol in your sample, which was likely used in excess during the esterification reaction.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.[3][4][5]

Materials:

  • 4-Ethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of methanol (e.g., 5-10 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation if necessary.

Visualizations

Logical Workflow for NMR Spectrum Interpretation

workflow Workflow for Interpreting an Impure NMR Spectrum of this compound cluster_impurities Common Impurities start Obtain ¹H NMR Spectrum compare_pure Compare with Pure this compound Spectrum start->compare_pure check_impurities Identify Impurity Signals compare_pure->check_impurities Discrepancies Found end Pure or Characterized Product compare_pure->end No Discrepancies troubleshoot Troubleshoot Based on Impurity Identity check_impurities->troubleshoot starting_material Unreacted 4-Ethylbenzoic Acid troubleshoot->starting_material Signals at ~12.0, 8.00, 7.30, 2.71, 1.26 ppm reagent Excess Methanol troubleshoot->reagent Signal at ~3.66 ppm solvent Workup Solvent (e.g., Diethyl Ether) troubleshoot->solvent Signals at ~3.48, 1.21 ppm side_product Side Products (e.g., Diethyl ether from ethanol (B145695) impurity) troubleshoot->side_product Other unexpected signals

Caption: A flowchart outlining the steps for interpreting an impure NMR spectrum.

Signaling Pathways in Fischer Esterification

fischer_esterification Key Steps in Fischer Esterification start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl Oxygen start->protonation H⁺ Catalyst nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack proton_transfer Proton Transfer nucleophilic_attack->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation end Ester + Water deprotonation->end Regenerates H⁺ Catalyst

Caption: A simplified diagram of the Fischer esterification mechanism.

References

Technical Support Center: Resolving GC Peaks for Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving common issues encountered during the gas chromatography (GC) analysis of Methyl 4-ethylbenzoate (B1233868).

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

ProblemPossible CausesSuggested Solutions
Peak Tailing - Active Sites in the System: Interaction of the analyte with active sites in the inlet liner, column, or septum.[1][2] - Column Contamination: Buildup of non-volatile residues on the column.[1][3] - Improper Column Installation: Incorrect column insertion depth or poor column cuts can create dead volumes.[1][4] - Incompatible Stationary Phase: Using a highly non-polar column for a moderately polar compound. - Sample Overload: Injecting too much sample can saturate the column.[3]- Use a Deactivated Liner and High-Quality Septa: Regularly replace the inlet liner and septum with deactivated products.[5] - Trim the Column: Cut 10-20 cm from the inlet of the column to remove active sites.[5] - Column Conditioning: Bake out the column according to the manufacturer's instructions.[3] - Verify Column Installation: Ensure the column is cut squarely and installed at the correct depth in the inlet and detector.[2][4] - Select an Appropriate Column: A mid-polarity stationary phase may be more suitable if tailing persists on a non-polar column.[3] - Dilute the Sample or Increase Split Ratio: Reduce the amount of analyte introduced onto the column.[3]
Peak Fronting - Sample Overload: Injecting a sample that is too concentrated. - Solvent Mismatch: The polarity of the sample solvent does not match the stationary phase.- Dilute the Sample: Decrease the concentration of the analyte in the sample. - Change the Solvent: Use a solvent that is more compatible with the stationary phase.
Split Peaks - Improper Injection Technique: Issues with the autosampler or manual injection. - Condensation Effects: Incorrect inlet temperature relative to the solvent boiling point. - Poor Column Installation: A bad column cut or incorrect installation can cause the sample band to split.[4]- Optimize Injection Parameters: Ensure the injection is performed quickly and smoothly. - Adjust Inlet Temperature: Set the inlet temperature appropriately for the solvent used. - Re-install the Column: Ensure a clean, square cut and correct installation.[4]
Poor Resolution/Co-elution - Inadequate Separation Power: Column is not providing enough theoretical plates. - Inappropriate Temperature Program: The oven temperature ramp is too fast. - Incorrect Carrier Gas Flow Rate: Flow rate is too high or too low. - Wrong Stationary Phase: The column chemistry is not selective for the analytes.- Use a Longer or Narrower ID Column: Increase the column length or decrease the internal diameter to improve efficiency.[6] - Optimize Temperature Program: Use a slower temperature ramp or an isothermal period to improve separation.[7] - Adjust Flow Rate: Optimize the carrier gas flow rate for the best efficiency.[7] - Select a Different Stationary Phase: Choose a column with a different polarity to alter selectivity.[6]
No or Small Peaks - Injection Issues: Blocked syringe, incorrect injection volume, or high split ratio.[3] - Instrument Parameters: Incorrect inlet temperature or carrier gas flow.[3] - Sample Degradation: The analyte may have degraded before or during analysis.[3]- Check the Syringe and Injection Volume: Ensure the syringe is clean and functioning correctly, and that an appropriate volume is injected.[3] - Use Splitless Injection for Trace Analysis: If analyzing low concentrations, switch to splitless mode.[3] - Verify Instrument Settings: Confirm that the inlet temperature and carrier gas flow are set correctly.[3] - Prepare Fresh Samples: Ensure the sample is fresh and has been stored properly.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for analyzing Methyl 4-ethylbenzoate?

A1: For general-purpose analysis of benzoate (B1203000) esters like this compound, a good starting point is a 30-meter, 0.25 mm I.D., 0.25 µm film thickness column with a non-polar or mid-polar stationary phase.[3] A common and effective choice is a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, HP-5ms).[8] This type of column separates compounds primarily based on their boiling points.

Q2: Should I use split or splitless injection for my analysis?

A2: The choice between split and splitless injection depends on the concentration of your sample.

  • Split Injection: Use for higher concentration samples to avoid overloading the column. A typical split ratio is 50:1.[8]

  • Splitless Injection: Ideal for trace analysis of low-concentration samples as it transfers the entire sample to the column, maximizing sensitivity.

Q3: How can I optimize the oven temperature program to improve resolution?

A3: Temperature programming is crucial for separating compounds with different boiling points.[7]

  • Initial Temperature: A lower initial temperature can improve the focusing of early-eluting peaks.

  • Ramp Rate: A slower temperature ramp rate will increase the separation between peaks but will also lengthen the run time. A typical ramp rate to start with is 10°C/min.[8]

  • Final Temperature: The final temperature should be high enough to elute all components of interest from the column.

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can be caused by several factors:

  • Contaminated Carrier Gas: Ensure high-purity carrier gas and consider using traps to remove impurities.

  • Column Bleed: Operating the column above its maximum temperature limit can cause the stationary phase to degrade and bleed.

  • Septum Bleed: Pieces of the septum entering the inlet can cause ghost peaks and a noisy baseline. Use high-quality, low-bleed septa and change them regularly.[5]

  • Detector Contamination: The detector may need to be cleaned.

Q5: Is derivatization necessary for analyzing this compound?

A5: For this compound, derivatization is generally not necessary as it is sufficiently volatile for GC analysis. However, if you are analyzing it alongside more polar, less volatile compounds containing active hydrogens (like benzoic acid or phenols), derivatization (e.g., silylation) can improve peak shape and thermal stability for those compounds.[3]

Experimental Protocols

Standard GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound in a simple matrix.

1. Sample Preparation:

  • Prepare a standard solution of this compound at a concentration of approximately 10-100 µg/mL in a volatile solvent such as hexane (B92381) or ethyl acetate.[8]

2. GC-MS Instrument Parameters:

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Mode Split (50:1 ratio) or Splitless (for trace analysis)[8]
Inlet Temperature 250°C[8]
Injection Volume 1 µL[8]
Oven Program - Initial Temperature: 50°C, hold for 2 minutes - Ramp: 10°C/min to 280°C - Final Hold: Hold at 280°C for 5 minutes[8]
MS Transfer Line 280°C
Ion Source 230°C
MS Quadrupole 150°C
Scan Range 50-300 amu

3. Data Acquisition:

  • Inject the sample and record the chromatogram.

  • Identify the this compound peak based on its retention time and mass spectrum.

Visualizations

Troubleshooting Workflow for GC Peak Shape Problems

GC_Troubleshooting start Poor Peak Shape Observed peak_type Identify Peak Anomaly start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting splitting Split Peaks peak_type->splitting Splitting check_activity Check for Active Sites (Liner, Septum, Column) tailing->check_activity check_overload_fronting Check for Sample Overload (Dilute Sample) fronting->check_overload_fronting check_injection Check Injection Technique splitting->check_injection check_overload_tailing Check for Sample Overload (Dilute Sample) check_activity->check_overload_tailing check_install_tailing Check Column Installation (Cut, Depth) check_overload_tailing->check_install_tailing resolve Peak Resolution Improved check_install_tailing->resolve check_solvent_mismatch Check Solvent/Phase Polarity check_overload_fronting->check_solvent_mismatch check_solvent_mismatch->resolve check_inlet_temp Check Inlet Temperature check_injection->check_inlet_temp check_install_splitting Check Column Installation check_inlet_temp->check_install_splitting check_install_splitting->resolve

Caption: A logical workflow for troubleshooting common GC peak shape issues.

References

Technical Support Center: Degradation of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-ethylbenzoate (B1233868).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 4-ethylbenzoate?

A1: this compound can degrade through several pathways, including:

  • Hydrolysis: This is a common pathway for esters, where the ester bond is cleaved by water to form 4-ethylbenzoic acid and methanol. This reaction can be catalyzed by acids or bases.

  • Microbial Degradation: Certain microorganisms can utilize benzoate (B1203000) derivatives as a carbon source. For instance, some bacteria can degrade 4-methylbenzoate under anaerobic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of aromatic compounds like this compound. This process can be accelerated by the presence of photocatalysts.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation product from hydrolysis is 4-ethylbenzoic acid and methanol . Under microbial degradation, the aromatic ring can be opened, leading to various aliphatic compounds and eventually mineralization to CO2. Photodegradation can result in a mixture of products, including hydroxylated derivatives, due to reactions with reactive oxygen species.

Q3: How can I monitor the degradation of this compound in my experiment?

A3: The degradation can be monitored by tracking the decrease in the concentration of this compound and the appearance of its degradation products over time. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for this purpose. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment.

Q4: What factors can influence the rate of degradation?

A4: Several factors can affect the degradation rate:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.

  • Presence of Microorganisms: The type and concentration of microbial populations can significantly impact the rate of biodegradation.

  • Light Exposure: The intensity and wavelength of light can influence the rate of photodegradation.

  • Solvent: The polarity of the solvent can affect the kinetics of hydrolysis.

Troubleshooting Guides

Issue 1: Unexpectedly fast degradation of this compound in my formulation.
Possible Cause Troubleshooting Step
Contamination with acid or base Check the pH of your formulation and starting materials. Ensure all glassware is properly neutralized.
Microbial contamination Perform a microbial count on your sample. If contaminated, consider adding a preservative or sterile-filtering your formulation.
Exposure to high temperatures Review your storage and handling conditions. Store the compound at the recommended temperature, sealed from moisture.
Photodegradation Protect your formulation from light by using amber vials or storing it in the dark.
Issue 2: No degradation observed in my microbial degradation experiment.
Possible Cause Troubleshooting Step
Inappropriate microbial strain Ensure the microbial strain you are using is capable of degrading benzoate derivatives. Not all microorganisms can metabolize this compound.
Non-optimal culture conditions Verify that the pH, temperature, and nutrient composition of your medium are optimal for the growth and metabolic activity of your chosen microorganism.
Substrate concentration is too high (toxic) High concentrations of some organic compounds can be toxic to microorganisms. Try running the experiment with a lower concentration of this compound.
Lack of necessary co-factors or inducers Some enzymatic degradation pathways require specific co-factors or need to be induced by the presence of the substrate or other molecules. Research the specific requirements of your microbial strain.
Issue 3: Inconsistent results in hydrolysis rate experiments.
Possible Cause Troubleshooting Step
Poor temperature control Use a water bath or incubator with precise temperature control to maintain a constant temperature throughout the experiment.
Inaccurate pH measurement and control Calibrate your pH meter before each use. Use appropriate buffers to maintain a constant pH.
Variability in sample preparation Ensure your stock solutions are homogenous and that you are using calibrated pipettes for accurate volume measurements.

Data Presentation

Table 1: Comparative Half-life (t1/2) of Benzoate Esters under Base Hydrolysis

CompoundHalf-life (t1/2) in min (Rat Plasma)Half-life (t1/2) in min (Rat Liver Microsomes)
Methyl benzoate3615
Ethyl benzoate1412

This table provides a qualitative comparison of the stability of different benzoate esters. Data suggests that methyl esters may be more stable to hydrolysis than ethyl esters in biological matrices.

Experimental Protocols

Protocol 1: Monitoring Hydrolytic Degradation by HPLC
  • Preparation of Standard Solutions: Prepare stock solutions of this compound and its expected degradation product, 4-ethylbenzoic acid, in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: At specified time points during your experiment, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by neutralizing the pH or rapidly cooling the sample). Dilute the sample with the mobile phase to a concentration within the calibration range.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH) is commonly used. The exact ratio may need to be optimized. A gradient elution may be necessary to separate the parent compound from its degradation products.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV detector set at a wavelength where both this compound and 4-ethylbenzoic acid have significant absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis: Quantify the concentration of this compound and 4-ethylbenzoic acid in your samples by comparing their peak areas to the calibration curves.

Protocol 2: Screening for Microbial Degradation
  • Media Preparation: Prepare a minimal salt medium (MSM) with this compound as the sole carbon source. The concentration of the substrate should be optimized (e.g., start with 100-500 mg/L).

  • Inoculation: Inoculate the MSM with the microbial strain of interest. Include a negative control (un-inoculated medium) and a positive control (medium with a readily metabolizable carbon source like glucose).

  • Incubation: Incubate the cultures under appropriate conditions (temperature, shaking, and aeration).

  • Monitoring Growth: Monitor microbial growth over time by measuring the optical density at 600 nm (OD600).

  • Substrate Depletion Analysis: At regular intervals, take samples from the culture, centrifuge to remove the cells, and analyze the supernatant for the concentration of this compound using HPLC (as described in Protocol 1). A decrease in substrate concentration correlated with an increase in microbial growth indicates degradation.

Visualizations

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Start with This compound solution Add_Catalyst Add Acid/Base Catalyst Start->Add_Catalyst Incubate Incubate at controlled T and pH Add_Catalyst->Incubate Sampling Take aliquots at time points Incubate->Sampling Quench Quench reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Quantify Degradation HPLC->Data

Caption: Experimental workflow for studying the hydrolysis of this compound.

Microbial_Degradation_Pathway M4EB This compound EBA 4-Ethylbenzoic Acid + Methanol M4EB->EBA Hydrolysis (Extracellular or Intracellular) Ring_Cleavage Aromatic Ring Cleavage (Multiple Steps) EBA->Ring_Cleavage Dioxygenase enzymes Intermediates Aliphatic Intermediates Ring_Cleavage->Intermediates Mineralization CO2 + H2O Intermediates->Mineralization Central Metabolism

Caption: A generalized pathway for the microbial degradation of this compound.

Troubleshooting_Logic Start Unexpected Degradation Observed? Yes Yes Start->Yes No No Start->No Check_pH Check pH Yes->Check_pH Check_Temp Check Temperature Yes->Check_Temp Check_Light Check Light Exposure Yes->Check_Light Check_Microbes Check for Microbial Contamination Yes->Check_Microbes End Experiment is Stable No->End

Caption: A logical troubleshooting guide for unexpected degradation.

Technical Support Center: Scaling Up Methyl 4-ethylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-ethylbenzoate (B1233868), particularly when scaling up the process.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of Methyl 4-ethylbenzoate via Fischer esterification of 4-ethylbenzoic acid with methanol (B129727).

Q1: My reaction yield is consistently low, even with extended reaction times. What are the primary causes and how can I improve it?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the formation of your ester.[1] Here are the most common culprits and solutions:

  • Inadequate Water Removal: Water produced during the reaction inhibits the forward reaction. At a larger scale, efficient water removal is critical.

    • Solution: Employ a Dean-Stark apparatus during reflux to continuously remove water from the reaction mixture.[2] This is a highly effective method for driving the reaction to completion. Alternatively, using a large excess of the alcohol reactant (methanol) can also shift the equilibrium towards the product.[2][3] Molecular sieves can also be used as a dehydrating agent.[4]

  • Insufficient Catalyst: The acid catalyst is crucial for the reaction rate.

    • Solution: Ensure you are using a sufficient catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.[3][5] However, excessive catalyst can lead to side reactions and purification difficulties.[4]

  • Sub-optimal Temperature: The reaction may not be reaching the necessary temperature for efficient conversion.

    • Solution: Ensure the reaction mixture is refluxing gently. For methanol, this is around 65°C. Heating should be uniform and consistent.[3]

Q2: I am observing incomplete conversion of 4-ethylbenzoic acid, even with measures to remove water. What else could be wrong?

A2: If water removal is addressed, incomplete conversion can be due to several other factors:

  • Purity of Reagents: The presence of water in your starting materials (4-ethylbenzoic acid or methanol) will hinder the reaction from the start.

    • Solution: Use anhydrous grade methanol and ensure your 4-ethylbenzoic acid is thoroughly dry. Dry glassware is also essential.[1]

  • Reaction Time: While you may have extended the reaction time, it might still be insufficient for the scale you are working at.

    • Solution: Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[6]

  • Mixing: In larger reactors, inefficient mixing can lead to localized temperature and concentration gradients, resulting in incomplete reaction.

    • Solution: Ensure adequate agitation of the reaction mixture throughout the process.

Q3: My final product is discolored and difficult to purify. What are the likely impurities and how can I remove them?

A3: Discoloration and purification challenges often stem from side reactions or residual starting materials and catalyst.

  • Potential Byproducts: At higher temperatures or with excessive acid catalyst, side reactions such as the formation of ethers from the alcohol or degradation of the starting material can occur.

  • Purification Strategy:

    • Neutralization: After the reaction is complete, cool the mixture and wash it with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted 4-ethylbenzoic acid.[1][3]

    • Extraction: Extract the ester into a suitable organic solvent like diethyl ether or ethyl acetate.

    • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

    • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Distillation: For high purity, fractional distillation under reduced pressure is the recommended final purification step to separate the this compound from any remaining impurities.[3]

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: Scaling up any chemical reaction introduces new safety challenges. For Fischer esterification, consider the following:

  • Reagent Handling: Both methanol and sulfuric acid are hazardous. Methanol is flammable and toxic, while concentrated sulfuric acid is highly corrosive.[7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9]

  • Exothermic Reaction: The addition of sulfuric acid to methanol is exothermic. Add the acid slowly and with cooling to prevent a dangerous temperature increase.

  • Refluxing: Ensure the reflux apparatus is set up correctly to prevent the escape of flammable methanol vapors. Do not use open flames for heating; use a heating mantle or oil bath.[3]

  • Pressure Build-up: When performing reactions in a sealed vessel, be aware of potential pressure build-up, especially with increasing temperature.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound via Fischer esterification. Note that optimal conditions can vary depending on the scale and specific equipment used.

ParameterLab ScalePilot/Industrial ScaleKey Considerations
Reactant Ratio (Methanol:Acid) 5:1 to 10:13:1 to 5:1 (often with azeotropic removal of water)A large excess of methanol can drive the reaction but increases solvent recovery costs at scale.
Catalyst Loading (H₂SO₄) 1-5 mol%0.5-2 mol%Higher loading increases reaction rate but can lead to byproducts and corrosion.[4]
Reaction Temperature Reflux (~65°C)Reflux (~65°C)Maintaining a consistent reflux is crucial for reaction rate and water removal.[3]
Reaction Time 2-6 hours4-12 hours (or until completion by monitoring)Reaction time increases with scale; monitoring is essential.
Typical Yield 70-90%85-95%Efficient water removal is key to achieving high yields at scale.

Experimental Protocols

Detailed Methodology for Scaled-Up Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound on a larger laboratory scale (e.g., 100 g scale).

Materials:

  • 4-ethylbenzoic acid (100 g)

  • Anhydrous Methanol (500 mL)

  • Concentrated Sulfuric Acid (5 mL)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether (or other suitable extraction solvent)

Equipment:

  • 1 L Round-bottom flask

  • Heating mantle with stirrer

  • Reflux condenser

  • Dean-Stark apparatus (optional but recommended)

  • Separatory funnel (2 L)

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, add 4-ethylbenzoic acid (100 g) and anhydrous methanol (500 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirred mixture. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up - Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a 2 L separatory funnel and carefully add saturated sodium bicarbonate solution in portions until gas evolution ceases. This neutralizes the sulfuric acid and any unreacted 4-ethylbenzoic acid.

  • Work-up - Extraction: Add diethyl ether (300 mL) to the separatory funnel and shake vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with another portion of diethyl ether (150 mL).

  • Work-up - Washing: Combine the organic layers and wash with brine (2 x 200 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Visualizations

Fischer_Esterification_Pathway Carboxylic_Acid 4-Ethylbenzoic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H+ Alcohol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester This compound Protonated_Ester->Ester - H+ Catalyst H+ (Acid Catalyst) Protonated_Ester->Catalyst Water Water Catalyst->Carboxylic_Acid

Caption: Signaling pathway of the acid-catalyzed Fischer esterification.

Experimental_Workflow Start Start: Reagents Reaction Reaction: 4-Ethylbenzoic Acid + Methanol + H2SO4 (cat.) Reflux Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Neutralization (NaHCO3) Extraction (Ether) Washing (Brine) Monitoring->Workup Complete Drying Drying (Na2SO4) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Fischer Esterification of Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer esterification of benzoic acids.

Troubleshooting Guides and FAQs

Issue: Low or No Product Yield

Q1: My Fischer esterification of benzoic acid has a low yield. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are frequently due to the reversible nature of the reaction and the presence of water.[1] Here are key factors and solutions:

  • Equilibrium Limitations: The Fischer esterification is an equilibrium process.[2] To shift the equilibrium towards the ester product, you can:

    • Use a large excess of the alcohol: Using the alcohol as the solvent is a common strategy to drive the reaction forward.[3] A 10-fold excess of alcohol can significantly increase the yield.

    • Remove water: As water is a byproduct, its removal will push the reaction toward the products according to Le Châtelier's principle.[2][4] This can be achieved by:

      • Azeotropic distillation: Using a Dean-Stark apparatus with a solvent like toluene.

      • Drying agents: Adding molecular sieves or anhydrous salts. However, molecular sieves may be ineffective at higher temperatures, such as in microwave reactions.[5]

  • Presence of Water: Water present at the beginning of the reaction will inhibit the forward reaction. Ensure all reagents (benzoic acid, alcohol) and glassware are anhydrous.[1]

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) will lead to a slow or stalled reaction. The catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[6]

  • Suboptimal Reaction Time and Temperature: The reaction can be slow and may require heating under reflux for several hours (typically 1-10 hours) to reach equilibrium.[6] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal time.

  • Steric Hindrance: Benzoic acids with bulky ortho-substituents may react more slowly. For these substrates, longer reaction times, higher temperatures, or alternative esterification methods might be necessary.[7]

Q2: I've confirmed my reagents are dry and used an excess of alcohol, but my yield is still below expectations. What else can I do?

A2: If basic troubleshooting doesn't improve the yield, consider the following:

  • Catalyst Deactivation: The water produced during the reaction can deactivate the acid catalyst.[8] In some cases, especially in sealed-vessel microwave reactions, adding the catalyst at intervals can help maintain its effectiveness and improve yields.[5]

  • Purification Losses: Significant product loss can occur during the aqueous work-up, as some ester may dissolve in the aqueous alcohol solution.[3] Careful extraction techniques are crucial to minimize these losses.

Issue: Side Reactions and Impurities

Q3: I have observed unexpected byproducts in my reaction mixture. What are the likely side reactions?

A3: Several side reactions can occur during Fischer esterification, depending on the specific reactants and conditions:

  • Hydrolysis: This is the reverse of esterification, where the ester reacts with water to revert to the carboxylic acid and alcohol. This is minimized by effectively removing water from the reaction.[6]

  • Dehydration of the Alcohol: Secondary and tertiary alcohols are prone to elimination reactions under acidic conditions at higher temperatures, forming alkenes.[9] Tertiary alcohols are particularly susceptible to this side reaction.[9]

  • Ether Formation: The acid-catalyzed condensation of two alcohol molecules can form an ether, especially at high temperatures.[6]

  • Sulfonation: When using concentrated sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur as a side reaction, typically at the meta position.[6]

Q4: My final ester product is colored, but the literature describes it as colorless. What is the cause and how can I purify it?

A4: A colored product can result from charring or decomposition of the organic material, which can happen when heating strongly in the presence of concentrated sulfuric acid.[1] Purification can typically be achieved through:

  • Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form pure crystals.

  • Column Chromatography: Separating the ester from impurities based on their differential adsorption to a stationary phase.

Data Presentation

Table 1: Effect of Reaction Conditions on the Esterification of 4-Fluoro-3-nitrobenzoic Acid with Ethanol (Microwave-Assisted)

EntryTemperature (°C)Reaction Time (minutes)Catalyst AdditionYield (%)
1902, 5, 13 (consecutive)Beginning6
210015 (3 x 5)Beginning16
311015 (3 x 5)Intervals75
412015 (3 x 5)Intervals88
513015 (3 x 5)Intervals95
614015 (3 x 5)Intervals95
715015 (3 x 5)Intervals95

Data adapted from a study on microwave-assisted Fischer esterification.[5][8]

Table 2: Effect of Alcohol Type on the Esterification of 4-Fluoro-3-nitrobenzoic Acid (Microwave-Assisted at 130°C)

EntryAlcoholProduct Yield (%)
1Methanol92
2Ethanol95
3Propanol96
4Butanol98
5iso-Propanol85
6tert-Butanol25

Data adapted from a study on microwave-assisted Fischer esterification, highlighting the impact of steric hindrance.[7][8][10]

Experimental Protocols

Detailed Methodology for the Synthesis of Methyl Benzoate (B1203000)

This protocol describes a standard laboratory procedure for the Fischer esterification of benzoic acid.

Materials:

  • Benzoic acid (10.0 g)[11]

  • Methanol (25 mL)[11]

  • Concentrated sulfuric acid (3 mL)[11]

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride[11]

  • 125-mL round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Boiling chips

Procedure:

  • Reaction Setup: In a 125-mL round-bottomed flask, combine 10.0 g of benzoic acid and 25 mL of methanol.[11] Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly and carefully add 3 mL of concentrated sulfuric acid down the inner wall of the flask while swirling.[11]

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle for 1 hour.[12]

  • Quenching and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the cooled solution to a separatory funnel containing 50 mL of water. Rinse the reaction flask with 35 mL of diethyl ether and add the rinsing to the separatory funnel.[11]

  • Washing: Shake the separatory funnel thoroughly, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Wash the ether layer sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution (vent frequently to release CO₂ pressure), and finally with 25 mL of saturated sodium chloride solution.[12] After each wash, drain and discard the aqueous layer.

  • Drying: Transfer the ether layer to a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride.[11]

  • Isolation: Decant the dried ether solution into a pre-weighed round-bottomed flask. Remove the ether using a rotary evaporator.

  • Purification (Optional): The crude methyl benzoate can be further purified by distillation.[11]

  • Characterization: Determine the mass of the product and calculate the percent yield. The purity can be assessed by infrared (IR) spectroscopy.

Visualization

FischerEsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_pitfalls Common Pitfalls start Start: Dry Glassware & Anhydrous Reagents reactants Combine Benzoic Acid & Excess Alcohol start->reactants p2 Water Contamination: - Wet reagents/glassware - Shifts equilibrium left start->p2 catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux Heat under Reflux (Monitor by TLC) catalyst->reflux quench Quench with Water reflux->quench p1 Incomplete Reaction: - Insufficient heating/time - Equilibrium limitation reflux->p1 p3 Side Reactions: - Alcohol dehydration - Sulfonation reflux->p3 extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ (aq) & Brine extract->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Distillation/ Recrystallization) evaporate->purify product Final Ester Product purify->product p4 Low Yield: - Purification losses - Catalyst deactivation purify->p4

Caption: Workflow for Fischer esterification of benzoic acids, highlighting key pitfalls.

References

"alternative catalysts for Methyl 4-ethylbenzoate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-ethylbenzoate (B1233868) using alternative catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Methyl 4-ethylbenzoate with alternative catalytic systems.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The catalyst may have lost its activity due to improper storage, handling, or poisoning.- Ensure the catalyst is properly activated before use, following the supplier's instructions. - For solid acid catalysts, consider regeneration by washing with a suitable solvent and drying at an elevated temperature.[1] - If using an enzymatic catalyst, check for denaturation due to temperature or pH extremes.
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being overcome.- Increase the reaction time and monitor the progress using techniques like TLC or GC. - Gradually increase the reaction temperature within the stability limits of the reactants and catalyst.
Unfavorable Equilibrium: Esterification is a reversible reaction, and the presence of water can shift the equilibrium towards the reactants.- Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed. - Increase the molar ratio of methanol (B129727) to 4-ethylbenzoic acid to drive the reaction forward.
Slow Reaction Rate Low Catalyst Loading: The amount of catalyst may be insufficient to achieve a reasonable reaction rate.- Increase the catalyst loading incrementally. Be aware that excessive catalyst loading might not always lead to a proportional increase in rate and can complicate product purification.
Poor Mass Transfer (for heterogeneous catalysts): Inadequate mixing can limit the contact between reactants and the solid catalyst surface.- Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. - Consider using a mechanical stirrer for viscous reaction mixtures.
Formation of Byproducts Side Reactions at High Temperatures: Elevated temperatures can sometimes lead to undesired side reactions, such as ether formation from the alcohol or decarboxylation of the acid.- Optimize the reaction temperature to find a balance between reaction rate and selectivity. - Screen different catalysts that may offer higher selectivity at lower temperatures.
Impure Reactants: Impurities in the 4-ethylbenzoic acid or methanol can lead to the formation of unwanted byproducts.- Use high-purity reactants. Consider recrystallizing the 4-ethylbenzoic acid if necessary.
Difficulty in Catalyst Separation (for heterogeneous catalysts) Fine Catalyst Particles: The catalyst particles may be too fine, passing through the filtration medium.- Allow the catalyst to settle before decanting the product mixture. - Use a finer filter paper or a membrane filter for separation. - Consider using a catalyst with a larger particle size or a structured support.
Catalyst Deactivation upon Reuse Leaching of Active Sites: The active catalytic species may be leaching from the solid support into the reaction mixture.- After the reaction, filter the catalyst at the reaction temperature and test the filtrate for catalytic activity. If the filtrate is active, leaching is occurring. - Consider using a more robust catalyst support or a different type of catalyst.
Fouling of Catalyst Surface: The catalyst pores or active sites may be blocked by reactants, products, or byproducts.- Wash the recovered catalyst with a suitable solvent to remove adsorbed species before reuse. - In some cases, calcination at a high temperature can regenerate the catalyst by burning off organic residues.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional mineral acids like sulfuric acid for this compound synthesis?

A1: Alternative catalysts, particularly solid acid and enzymatic catalysts, offer several advantages over traditional homogeneous mineral acids:

  • Reduced Corrosion: Solid acids are generally less corrosive to reaction vessels and equipment.[2]

  • Ease of Separation: Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying product purification and reducing waste.[1][2]

  • Reusability: Many solid catalysts can be recovered and reused for multiple reaction cycles, improving the process's cost-effectiveness and sustainability.[1][3]

  • Environmental Benefits: They minimize the production of acidic waste streams, contributing to greener chemical processes.[2]

  • Higher Selectivity: In some cases, alternative catalysts can offer higher selectivity towards the desired ester, reducing the formation of byproducts.

Q2: How do I choose the most suitable alternative catalyst for my specific application?

A2: The choice of catalyst depends on several factors, including:

  • Reaction Scale: For large-scale industrial processes, a robust and highly reusable heterogeneous catalyst might be preferred. For small-scale laboratory synthesis, ease of use and availability might be more critical.

  • Desired Reaction Conditions: Some catalysts are effective at milder temperatures and pressures, which can be advantageous for sensitive substrates.

  • Cost and Availability: The cost and commercial availability of the catalyst are important practical considerations.

  • Environmental and Safety Requirements: The toxicity and environmental impact of the catalyst and any required co-factors or solvents should be taken into account.

The decision tree diagram below can help guide your selection process.

Q3: Can I use an enzymatic catalyst for the synthesis of this compound?

A3: Yes, lipases, such as Candida rugosa lipase (B570770), have been successfully used for the synthesis of methyl benzoate (B1203000) and can likely be adapted for this compound.[4] Enzymatic catalysis offers the benefits of high selectivity and mild reaction conditions. However, factors such as enzyme inhibition by the alcohol substrate and the need for a non-aqueous solvent system need to be carefully optimized.

Q4: How can I improve the reusability of my solid acid catalyst?

A4: To enhance the reusability of a solid acid catalyst, consider the following:

  • Thorough Washing: After each reaction cycle, wash the catalyst with a solvent that can effectively remove any adsorbed organic molecules without damaging the catalyst structure.

  • Proper Drying: Ensure the catalyst is completely dry before the next use, as residual moisture can negatively impact its activity.

  • Gentle Reaction Conditions: Avoid excessively high temperatures or harsh stirring that could cause physical degradation of the catalyst support.

  • Regeneration: If the catalyst activity decreases significantly, a regeneration step, such as calcination or acid/base washing, may be necessary to restore its active sites.

Quantitative Data Summary

The following table summarizes the performance of various alternative catalysts for the synthesis of methyl benzoates. While not all data is specific to this compound, it provides a comparative overview of catalyst efficacy for structurally similar substrates.

CatalystSubstrateMethanol:Acid Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
Zr/Ti Solid Acid p-Methylbenzoic AcidExcess12024>95[2]
Modified Montmorillonite K10 Benzoic Acid1:1Reflux5~95[1]
Fe₃O₄@SiO₂-P([VLIM]PW) Palmitic Acid12:170694[3][5]
Candida rugosa Lipase Benzoic AcidOptimizedAmbient24-72Good Yields[4]

Experimental Protocols

General Protocol for this compound Synthesis using a Zr/Ti Solid Acid Catalyst

This protocol is adapted from the synthesis of substituted methyl benzoates using a Zr/Ti solid acid catalyst.[2]

Materials:

  • 4-ethylbenzoic acid

  • Methanol (anhydrous)

  • Zr/Ti solid acid catalyst (prepared as described in the literature)[2]

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottom flask, add 4-ethylbenzoic acid (e.g., 2 mmol, 0.30 g), methanol (15 mL), and the Zr/Ti solid acid catalyst (10 wt% of the acid, 0.03 g).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to 120 °C with vigorous stirring under reflux. If the methanol level decreases significantly during the reaction, a small amount can be added.

  • Maintain the reaction for 24 hours. Monitor the reaction progress by TLC or GC if desired.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and stored for reuse.

  • Remove the excess methanol from the filtrate using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).

General Protocol for Enzymatic Synthesis of this compound

This protocol is based on the enzymatic synthesis of methyl benzoate using Candida rugosa lipase.[4]

Materials:

  • 4-ethylbenzoic acid

  • Methanol

  • Candida rugosa lipase (immobilized or free)

  • Anhydrous organic solvent (e.g., hexane, toluene, or a mixture)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a sealed flask, dissolve 4-ethylbenzoic acid in the chosen organic solvent.

  • Add methanol to the solution. The optimal molar ratio of methanol to acid should be determined experimentally, as high concentrations of methanol can inhibit the enzyme.

  • Add the Candida rugosa lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.

  • If using free enzyme powder, ensure a minimum amount of water is present to activate the biocatalyst. This can be achieved by not using completely anhydrous solvents or by adding a very small, controlled amount of water.

  • Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 30-40 °C).

  • Allow the reaction to proceed for 24-72 hours. Monitor the formation of the ester by GC or HPLC.

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the enzyme. If immobilized lipase is used, it can be easily recovered for reuse.

  • The solvent can be removed under reduced pressure to yield the crude product, which can then be purified.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine Reactants (4-ethylbenzoic acid, Methanol) catalyst 2. Add Catalyst (e.g., Zr/Ti Solid Acid) reactants->catalyst reflux 3. Heat under Reflux (e.g., 120°C, 24h) catalyst->reflux filtration 4. Cool and Filter (Separate Catalyst) reflux->filtration evaporation 5. Evaporate Solvent filtration->evaporation catalyst_reuse Catalyst Reuse filtration->catalyst_reuse purification 6. Purify Product (e.g., Column Chromatography) evaporation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Catalyst_Selection cluster_criteria Primary Considerations cluster_catalysts Catalyst Type cluster_outcome Recommendation start Start: Catalyst Selection for this compound Synthesis scale Reaction Scale? start->scale conditions Mild Conditions Required? scale->conditions Large Scale scale->conditions Lab Scale solid_acid Solid Acid Catalyst (e.g., Zr/Ti Oxide, Modified Clay) conditions->solid_acid No enzyme Enzymatic Catalyst (e.g., Lipase) conditions->enzyme Yes recommendation1 Recommended for: - Large scale - High temperature tolerance - Reusability is key solid_acid->recommendation1 recommendation2 Recommended for: - High selectivity needed - Temperature-sensitive substrates - Green chemistry focus enzyme->recommendation2

Caption: Decision tree for selecting an alternative catalyst.

References

"minimizing water content in Methyl 4-ethylbenzoate reaction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-ethylbenzoate (B1233868), with a specific focus on minimizing water content to optimize reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing water content crucial in the synthesis of Methyl 4-ethylbenzoate?

A1: The synthesis of this compound is typically achieved through Fischer esterification, a reversible reaction between 4-ethylbenzoic acid and methanol (B129727).[1][2] Water is a byproduct of this reaction. According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (4-ethylbenzoic acid and methanol), thereby reducing the yield of the desired ester, this compound.[3] Therefore, actively removing water is essential to drive the reaction to completion and maximize the product yield.

Q2: What are the primary sources of water contamination in this reaction?

A2: Water can be introduced into the reaction from several sources:

  • Reagents: The alcohol (methanol) and the carboxylic acid (4-ethylbenzoic acid) may contain residual water. Using anhydrous reagents is recommended.

  • Catalyst: Concentrated sulfuric acid, a common catalyst, is hygroscopic and can absorb moisture from the atmosphere if not handled properly.

  • Atmosphere: The reaction setup can be exposed to atmospheric moisture, especially if not properly sealed.

  • Reaction Product: As mentioned, water is a byproduct of the esterification reaction itself.[1]

Q3: What is the role of concentrated sulfuric acid in this reaction?

A3: Concentrated sulfuric acid serves two primary roles in the Fischer esterification of 4-ethylbenzoic acid:

  • Catalyst: It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol).[1][2][4]

  • Dehydrating Agent: Concentrated sulfuric acid is a strong dehydrating agent and sequesters the water produced during the reaction, which helps to shift the equilibrium towards the formation of the ester.[4][5]

Q4: How can I determine the water content in my final product or reaction mixture?

A4: The most widely used and accurate technique for determining water content in organic compounds is the Karl Fischer titration.[6][7] This method is highly specific to water and can be used for both the final product and in-process samples. There are two main types: volumetric and coulometric Karl Fischer titration. The coulometric method is particularly suitable for determining very low water concentrations.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Presence of excess water in the reaction mixture.1. Use a Dean-Stark apparatus: This is a highly effective method for the azeotropic removal of water during the reaction, especially when using a solvent like toluene (B28343).[5][9][10] 2. Use excess methanol: Using a large excess of the alcohol reactant can shift the equilibrium towards the product side.[1][2] 3. Employ a drying agent: Add molecular sieves to the reaction mixture to absorb water as it is formed.[5]
Incomplete reaction.1. Increase reaction time: Allow the reaction to proceed for a longer duration to ensure it reaches completion.[1] 2. Increase reaction temperature: Heating the reaction mixture under reflux increases the reaction rate.[4]
Loss of product during workup.1. Careful extraction: Ensure proper separation of the organic and aqueous layers during liquid-liquid extraction. 2. Neutralization: Use a weak base like 5% sodium bicarbonate solution to neutralize any unreacted 4-ethylbenzoic acid and the sulfuric acid catalyst.[4][11] This converts the carboxylic acid into its water-soluble salt.
Product is contaminated with unreacted 4-ethylbenzoic acid. Incomplete reaction or insufficient washing during workup.1. Optimize reaction conditions: See "Low Yield" solutions. 2. Thorough washing: Wash the organic layer multiple times with a 5% sodium bicarbonate solution until the effervescence of CO2 ceases.[11][12] This ensures all acidic impurities are removed.
Final product is wet (contains residual water). Inadequate drying of the organic layer.1. Use an effective drying agent: After the aqueous washes, dry the organic layer (containing the ester) over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.[11][12] 2. Sufficient drying time: Allow the organic layer to stand over the drying agent for at least 10-15 minutes with occasional swirling to ensure complete water removal.[11] Add more drying agent if the initial portion clumps together.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus

This protocol is designed to maximize yield by continuously removing water via azeotropic distillation.

  • Apparatus Setup:

    • Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.

    • Ensure all glassware is thoroughly dried before use.

  • Reagents:

    • 4-ethylbenzoic acid (1.0 eq)

    • Methanol (3.0 eq)

    • Toluene (as solvent)

    • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

  • Procedure:

    • To the round-bottom flask, add 4-ethylbenzoic acid, methanol, and toluene.

    • Fill the Dean-Stark trap with toluene.

    • Slowly add the concentrated sulfuric acid to the flask with stirring.

    • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Water, being denser, will collect at the bottom of the trap while the toluene will overflow back into the reaction flask.

    • Continue the reflux until no more water collects in the trap.

    • Cool the reaction mixture to room temperature.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • 5% Sodium Bicarbonate solution (until no more CO2 evolves)

      • Brine (saturated NaCl solution)

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent (toluene) and excess methanol under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be further purified by distillation under reduced pressure.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol outlines the general steps for determining the water content in a sample of this compound.

  • Instrumentation:

    • Use a volumetric or coulometric Karl Fischer titrator.

  • Reagents:

    • Karl Fischer titrant (e.g., Aquastar®-CombiTitrant 5)

    • Karl Fischer solvent (e.g., Aquastar®-CombiSolvent)

  • Procedure:

    • Place the Karl Fischer solvent into the titration cell and titrate to dryness to eliminate any residual moisture.

    • Accurately weigh a sample of this compound and inject it into the titration cell.

    • Start the titration. The instrument will automatically add the titrant and determine the endpoint.

    • The water content will be calculated and displayed by the instrument, typically in ppm or percentage.

Data Presentation

Table 1: Comparison of Water Removal Strategies in Esterification

Method Principle Advantages Disadvantages
Excess Alcohol Shifts the reaction equilibrium towards the products (Le Châtelier's Principle).[1][2]Simple to implement; does not require special equipment.May require significant excess of alcohol, which needs to be removed after the reaction.
Dean-Stark Apparatus Azeotropic distillation to physically remove water from the reaction mixture.[5][9][10]Highly efficient for continuous water removal; leads to high yields.Requires specific glassware; a suitable azeotrope-forming solvent is needed.
Drying Agents (e.g., Molecular Sieves) Chemical absorption of water from the reaction mixture.[5]Can be used directly in the reaction flask; effective for small-scale reactions.The drying agent needs to be filtered off after the reaction; capacity is limited.
Dehydrating Catalyst (e.g., Conc. H2SO4) The catalyst also acts as a chemical dehydrating agent.[4][5]Serves a dual purpose (catalyst and dehydrating agent).Can lead to side reactions if used in excess or at high temperatures; requires neutralization during workup.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup Procedure cluster_purification Purification & Analysis reagents Combine Reactants: 4-Ethylbenzoic Acid Methanol Toluene catalyst Add Catalyst: Conc. H2SO4 reagents->catalyst reflux Heat to Reflux with Dean-Stark Trap catalyst->reflux cool Cool Reaction Mixture reflux->cool wash_h2o Wash with Water cool->wash_h2o wash_bicarb Wash with 5% NaHCO3 wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (Anhydrous Na2SO4) wash_brine->dry filter Filter Drying Agent dry->filter evaporate Evaporate Solvent filter->evaporate distill Vacuum Distillation evaporate->distill analyze Analyze Product: Karl Fischer Titration distill->analyze

Caption: Experimental workflow for the synthesis of this compound with a focus on water removal.

troubleshooting_logic start Low Product Yield? check_water Suspect Excess Water? start->check_water Yes check_reaction Incomplete Reaction? check_water->check_reaction No solution_water Implement Water Removal: - Dean-Stark Trap - Excess Methanol - Molecular Sieves check_water->solution_water Yes check_workup Product Loss during Workup? check_reaction->check_workup No solution_reaction Optimize Conditions: - Increase Reaction Time - Increase Temperature check_reaction->solution_reaction Yes solution_workup Refine Workup: - Careful Extraction - Thorough Neutralization check_workup->solution_workup Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-ethylbenzoate (B1233868).

Troubleshooting Guides

This section addresses common issues encountered during the workup and purification of Methyl 4-ethylbenzoate in a question-and-answer format.

Issue: Low or No Product Yield

Q1: After the reaction, TLC analysis indicates a significant amount of unreacted 4-ethylbenzoic acid. What are the potential causes?

A1: Incomplete conversion during Fischer esterification can be attributed to several factors:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the starting materials, thus reducing the ester yield.

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow or incomplete reaction.

  • Presence of Water: Water in the reagents (4-ethylbenzoic acid or methanol) or glassware at the beginning of the reaction will inhibit the forward reaction. It is crucial to use anhydrous reagents and thoroughly dried glassware.

  • Low Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slow reaction rate.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium.

Q2: My reagents are dry, and I've used the correct amount of catalyst, but the yield is still below expectations. How can I improve it?

A2: To drive the reaction towards the product and enhance the yield, consider these strategies:

  • Use a Large Excess of Alcohol: Employing methanol (B129727) as the solvent ensures it is present in a large excess, which shifts the equilibrium towards the formation of the ester.

  • Remove Water as it Forms: For larger scale reactions, a Dean-Stark apparatus can be used to remove water azeotropically as it is formed, driving the reaction to completion.

  • Increase Reaction Time: Extending the reflux period can allow the reaction to proceed further towards completion. Monitoring the reaction's progress by TLC is recommended to determine the optimal time.

Issue: Workup and Purification Challenges

Q3: During the aqueous workup, an emulsion has formed, making layer separation difficult.

A3: Emulsion formation is a common issue during the extraction of organic products. To resolve an emulsion:

  • Add Brine: Addition of a saturated aqueous sodium chloride (brine) solution increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

  • Filtration: In persistent cases, filtering the emulsified layer through a pad of Celite or glass wool can sometimes resolve the issue.

Q4: After the sodium bicarbonate wash, my product yield is significantly lower than expected.

A4: Loss of product during the bicarbonate wash can occur if the solution is not handled correctly:

  • Ester Hydrolysis: A concentrated or excessively strong basic solution, or prolonged exposure, can lead to the hydrolysis of the ester product back to the carboxylate salt, which would be lost to the aqueous layer. Use a saturated or 5-10% solution of sodium bicarbonate and avoid overly vigorous or extended shaking.

  • Incomplete Extraction: Ensure the product is fully extracted into the organic solvent before the wash. If the product has some water solubility, multiple extractions with the organic solvent may be necessary.

Q5: The final product is an oil, but the literature suggests it should be a solid at room temperature.

A5: this compound is a liquid at room temperature. However, if you were expecting a solid product based on a different ester, the presence of impurities can lower the melting point and cause it to appear as an oil.

  • Purity: The most likely cause is the presence of impurities, such as unreacted starting material or byproducts.

  • Purification: Further purification by column chromatography or distillation may be necessary to obtain a pure product.

Frequently Asked Questions (FAQs)

Q1: What is the role of concentrated sulfuric acid in this synthesis?

A1: Concentrated sulfuric acid serves as a catalyst. It protonates the carbonyl oxygen of the 4-ethylbenzoic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

Q2: How can I confirm the formation of this compound?

A2: The formation of the product can be confirmed by several analytical techniques:

  • Thin-Layer Chromatography (TLC): The product will have a different Rf value compared to the starting 4-ethylbenzoic acid.

  • Infrared (IR) Spectroscopy: Look for the appearance of a characteristic ester C=O stretch around 1720 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the methyl ester protons (-OCH₃) at approximately 3.9 ppm.

Q3: Can other acids be used as catalysts?

A3: Yes, other strong acids like p-toluenesulfonic acid can be used as catalysts for Fischer esterification.

Q4: What is the purpose of the sodium bicarbonate wash during the workup?

A4: The sodium bicarbonate wash is a crucial step to neutralize the acidic catalyst (sulfuric acid) and to remove any unreacted 4-ethylbenzoic acid by converting it to its water-soluble sodium salt (sodium 4-ethylbenzoate).

Q5: Are there any potential side reactions to be aware of?

A5: A potential side reaction, though less common under standard Fischer esterification conditions, is the etherification of the alcohol, especially if the reaction is heated at very high temperatures for a prolonged period. However, with methanol, this is generally not a significant issue.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • 4-Ethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with water.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and remove unreacted carboxylic acid. Be cautious of CO₂ evolution (vent the funnel frequently).

    • Wash with brine to aid in the removal of water from the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

  • Purification (if necessary): The crude product can be further purified by distillation or column chromatography if required.

Data Presentation

Table 1: Representative Yields for Fischer Esterification of Benzoic Acid Derivatives
Carboxylic AcidAlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄47087[1]
4-Acetylbenzoic AcidMethanolH₂SO₄870~88
4-Fluoro-3-nitrobenzoic AcidEthanolH₂SO₄0.5130 (Microwave)90[2]

Note: The yields presented are for analogous reactions and serve as a general reference. Actual yields for the synthesis of this compound may vary depending on the specific reaction conditions.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start 4-Ethylbenzoic Acid + Methanol catalyst Add H₂SO₄ start->catalyst reflux Reflux (2-4h) catalyst->reflux cool Cool to RT reflux->cool evap_methanol Remove Methanol cool->evap_methanol extract Dissolve in Ether evap_methanol->extract wash_h2o Wash with H₂O extract->wash_h2o wash_bicarb Wash with NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) wash_brine->dry filter Filter dry->filter evap_ether Remove Ether filter->evap_ether product Crude Product evap_ether->product analysis Analysis (TLC, IR, NMR) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

fischer_esterification cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_final_product Product Formation carboxylic_acid 4-Ethylbenzoic Acid protonation Protonation of Carbonyl Oxygen (H⁺ from H₂SO₄) carboxylic_acid->protonation Catalyst activated_acid Protonated Carboxylic Acid (More Electrophilic) protonation->activated_acid tetrahedral_intermediate Tetrahedral Intermediate activated_acid->tetrahedral_intermediate methanol Methanol (Nucleophile) methanol->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination protonated_ester Protonated Ester water_elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation final_product This compound deprotonation->final_product catalyst_regeneration Catalyst Regeneration (H⁺) deprotonation->catalyst_regeneration

Caption: Simplified signaling pathway for Fischer Esterification.

References

"troubleshooting low conversion in 4-ethylbenzoic acid esterification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the esterification of 4-ethylbenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low product conversion.

Troubleshooting Guides & FAQs

Issue 1: Low or No Product Yield

Q1: My reaction has been running for the recommended time, but TLC analysis shows a significant amount of unreacted 4-ethylbenzoic acid. What are the likely causes?

A1: Several factors can lead to incomplete conversion in a Fischer esterification reaction. The most common culprits are:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the starting materials, thus lowering the yield of the ester.[1][2][3][4][5][6]

  • Presence of Water: Any water in the reagents (4-ethylbenzoic acid or alcohol) or glassware at the start of the reaction will inhibit the forward reaction.[1][5][7] It is crucial to use anhydrous reagents and properly dried glassware.[5]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or stalled reaction.[7][8] Common catalysts include sulfuric acid, p-toluenesulfonic acid, and various Lewis acids.[1][9]

  • Low Reaction Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slow reaction rate.[5][8]

  • Short Reaction Time: The reaction may simply not have been allowed to proceed for a long enough duration to reach equilibrium.[1][5]

Q2: I've confirmed my reagents are dry and used the correct amount of catalyst, but my yield is still below 50%. How can I improve it?

A2: To drive the equilibrium towards the product and increase your yield, consider the following strategies:

  • Use a Large Excess of Alcohol: Employing the alcohol as the solvent ensures it is present in a large excess, which, according to Le Châtelier's principle, shifts the equilibrium toward the formation of the ester.[2][3][10]

  • Remove Water As It Forms: This is a highly effective method to drive the reaction to completion.[1][3][4][7][10] This can be achieved by:

    • Using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343).[1][7][8][11]

    • Adding a drying agent, such as molecular sieves, to the reaction mixture.[1][7][8]

    • Using anhydrous salts like copper(II) sulfate (B86663) or potassium pyrosulfate to sequester water.[1]

Issue 2: Appearance of Side Products

Q3: My TLC plate shows multiple spots even after a long reaction time. What does this indicate?

A3: Multiple spots on a TLC plate, other than your starting material and desired product, suggest the presence of side products.[12] For the esterification of 4-ethylbenzoic acid, possible side reactions include:

  • Ether Formation: The alcohol can undergo acid-catalyzed self-condensation to form an ether, especially at high temperatures and with prolonged reaction times.[12]

  • Anhydride Formation: 4-ethylbenzoic acid can self-condense to form 4-ethylbenzoic anhydride.[12]

  • Reactions involving the ethyl group: While less common under typical esterification conditions, harsh conditions could potentially lead to reactions at the ethyl substituent.

Q4: My reaction mixture has turned dark brown or black. What could be the cause?

A4: A dark-colored reaction mixture often indicates decomposition or polymerization, which can be caused by harsh reaction conditions.[7] Using strong acids like concentrated sulfuric acid at high temperatures can sometimes lead to side reactions like sulfonation of the aromatic ring, though this is less common for benzoic acids compared to other aromatic compounds.[12] To mitigate this, consider using milder conditions, such as a lower temperature or a different catalyst system.

Data Presentation

Table 1: Effect of Catalyst and Conditions on Benzoic Acid Esterification

Carboxylic AcidAlcoholCatalyst (wt%)ConditionsConversion (%)Reference
Benzoic AcidMethanol10% PMK*No solvent, reflux, 5 hrs>93[13]
Benzoic AcidEthanol (B145695)DES 75°C88.3[14]
Benzoic AcidButanolDES75°C87.8[14]
Benzoic AcidHexanolDES**75°C67.5[14]
4-Nitrobenzoic AcidEthanolH-CL zeolite80°C, Argon~90 (in 8h)[9]
Benzoic Acid2-EthylhexanolTitanium compound180-250°CHigh[15][16]

*PMK: Phosphoric acid modified Montmorillonite K-10 **DES: Deep Eutectic Solvent (p-TSA and BTEAC)

Experimental Protocols

Protocol 1: General Fischer Esterification of 4-Ethylbenzoic Acid with Ethanol
  • Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylbenzoic acid (1 equivalent).

  • Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents). The ethanol often serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02-0.05 equivalents) or a similar amount of p-toluenesulfonic acid to the stirred mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography or distillation as required.

Protocol 2: Esterification with Azeotropic Removal of Water
  • Apparatus Setup: Assemble a Dean-Stark apparatus with a reflux condenser and a round-bottom flask.

  • Reagent Addition: To the flask, add 4-ethylbenzoic acid (1 equivalent), the alcohol (1.5-3 equivalents), and an azeotropic solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue the reaction until no more water is collected in the trap.

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Visualizations

Troubleshooting_Workflow Start Low Conversion of 4-Ethylbenzoic Acid CheckEquilibrium Is Equilibrium Being Addressed? Start->CheckEquilibrium CheckConditions Are Reaction Conditions Optimal? CheckEquilibrium->CheckConditions Yes SolutionEquilibrium Use Excess Alcohol or Remove Water (Dean-Stark) CheckEquilibrium->SolutionEquilibrium No CheckPurity Are Reagents Anhydrous? CheckConditions->CheckPurity Yes SolutionConditions Increase Temperature or Reaction Time, Check Catalyst CheckConditions->SolutionConditions No SideReactions Investigate Side Reactions CheckPurity->SideReactions Yes SolutionPurity Dry Reagents and Glassware CheckPurity->SolutionPurity No SolutionSideReactions Use Milder Conditions or Alternative Catalyst SideReactions->SolutionSideReactions Yes End Improved Conversion Rate SideReactions->End No Evidence SolutionEquilibrium->End SolutionConditions->End SolutionPurity->End SolutionSideReactions->End

Caption: Troubleshooting workflow for low esterification conversion.

Fischer_Esterification_Pathway cluster_equilibrium Reactants 4-Ethylbenzoic Acid + Alcohol (R'-OH) Protonation Protonation of Carbonyl Oxygen (by H+ catalyst) Reactants->Protonation Equilibrium NucleophilicAttack Nucleophilic Attack by Alcohol Protonation->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Products Ester + Water + H+ Deprotonation->Products Products->Reactants Reverse Reaction (Hydrolysis)

Caption: Mechanism of Fischer Esterification.

References

Validation & Comparative

Comparative Analysis for the Definitive Identification of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Methyl 4-ethylbenzoate (B1233868) with structurally similar alternatives, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in its unambiguous identification. By presenting key physical and spectroscopic data, this document serves as a practical resource for analytical and organic chemists.

Comparative Data of Methyl 4-ethylbenzoate and Alternatives

To differentiate this compound from its common structural analogs—Methyl benzoate, Methyl 4-methylbenzoate, and Ethyl 4-ethylbenzoate—a comparative analysis of their physical and spectroscopic properties is essential. The following tables summarize the key identification parameters for these compounds.

Table 1: Physical and Molecular Properties
PropertyThis compoundMethyl BenzoateMethyl 4-methylbenzoateEthyl 4-ethylbenzoate
CAS Number 7364-20-793-58-399-75-236207-13-3
Molecular Formula C₁₀H₁₂O₂C₈H₈O₂C₉H₁₀O₂C₁₁H₁₄O₂
Molecular Weight 164.20 g/mol 136.15 g/mol 150.17 g/mol 178.23 g/mol
Boiling Point 105-107 °C / 15 mmHg199.6 °C217 °C256.6 °C
Appearance LiquidColorless oily liquidColorless to white crystalline solidLiquid
Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
Proton AssignmentThis compoundMethyl BenzoateMethyl 4-methylbenzoateEthyl 4-ethylbenzoate
Aromatic H (ortho to -COOR) ~7.9 ppm (d)~8.0 ppm (m)~7.94 ppm (d)~7.9 ppm (d)
Aromatic H (meta to -COOR) ~7.2 ppm (d)~7.4 ppm (m)~7.24 ppm (d)~7.2 ppm (d)
-OCH₃ ~3.9 ppm (s)~3.9 ppm (s)~3.88 ppm (s)N/A
-OCH₂CH₃ (Methylene) N/AN/AN/A~4.35 ppm (q)
-OCH₂CH₃ (Methyl) N/AN/AN/A~1.38 ppm (t)
Aromatic-CH₂CH₃ (Methylene) ~2.7 ppm (q)N/AN/A~2.68 ppm (q)
Aromatic-CH₂CH₃ (Methyl) ~1.2 ppm (t)N/AN/A~1.23 ppm (t)
Aromatic-CH₃ N/AN/A~2.39 ppm (s)N/A
Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Carbon AssignmentThis compoundMethyl BenzoateMethyl 4-methylbenzoateEthyl 4-ethylbenzoate
C=O ~167 ppm~167.1 ppm~167.1 ppm~166.5 ppm
Aromatic C (ipso, attached to -COOR) ~128 ppm~130.4 ppm~127.3 ppm~128.0 ppm
Aromatic C (ortho to -COOR) ~129 ppm~129.5 ppm~129.5 ppm~129.8 ppm
Aromatic C (meta to -COOR) ~127 ppm~128.8 ppm~129.0 ppm~127.7 ppm
Aromatic C (para to -COOR) ~149 ppm~132.6 ppm~143.4 ppm~149.0 ppm
-OCH₃ ~52 ppm~51.7 ppm~51.8 ppmN/A
-OCH₂CH₃ (Methylene) N/AN/AN/A~60.8 ppm
-OCH₂CH₃ (Methyl) N/AN/AN/A~14.3 ppm
Aromatic-CH₂CH₃ (Methylene) ~29 ppmN/AN/A~28.9 ppm
Aromatic-CH₂CH₃ (Methyl) ~15 ppmN/AN/A~15.5 ppm
Aromatic-CH₃ N/AN/A~21.5 ppmN/A
Table 4: Infrared (IR) Spectroscopic Data
Functional Group VibrationThis compoundMethyl BenzoateMethyl 4-methylbenzoateEthyl 4-ethylbenzoate
C=O Stretch (Ester) ~1720 cm⁻¹~1725 cm⁻¹~1720 cm⁻¹~1718 cm⁻¹
Aromatic C=C Stretch ~1610, ~1510 cm⁻¹~1600, ~1450 cm⁻¹~1610, ~1515 cm⁻¹~1610, ~1510 cm⁻¹
C-O Stretch (Ester) ~1275, ~1100 cm⁻¹~1280, ~1110 cm⁻¹~1280, ~1110 cm⁻¹~1275, ~1105 cm⁻¹
sp² C-H Stretch (Aromatic) >3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹
sp³ C-H Stretch (Alkyl) <3000 cm⁻¹<3000 cm⁻¹<3000 cm⁻¹<3000 cm⁻¹
Table 5: Mass Spectrometry (MS) Data
Ion Fragment (m/z)This compoundMethyl BenzoateMethyl 4-methylbenzoateEthyl 4-ethylbenzoate
Molecular Ion [M]⁺ 164136150178
[M - OCH₃]⁺ / [M - OCH₂CH₃]⁺ 133105119133
[C₆H₄R]⁺ 105 (ethylphenyl)77 (phenyl)91 (tolyl)105 (ethylphenyl)
Base Peak 133105119133

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 1.0 s.

    • Acquisition Time (aq): 4.0 s.

    • Spectral Width: 20 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2.0 s.

    • Acquisition Time (aq): 1.2 s.

    • Spectral Width: 240 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick peaks and assign them based on chemical shifts, coupling patterns, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with isopropanol.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

    • Identify and label the major absorption bands.

    • Assign the observed bands to specific functional group vibrations (e.g., C=O stretch, C-O stretch, C-H stretch).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.

  • GC-MS Parameters:

    • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Mass Range: 40-400 m/z.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern by identifying major fragment ions.

    • Propose fragmentation pathways consistent with the structure of the molecule to explain the observed fragment ions.

Logical Workflow for Compound Identity Confirmation

The following diagram illustrates a systematic workflow for confirming the identity of a chemical compound like this compound.

start Sample Reception (Unknown Sample) phys_char Physical Characterization (Appearance, BP, etc.) start->phys_char ms_analysis Mass Spectrometry (MS) Determine Molecular Weight phys_char->ms_analysis ir_analysis FTIR Spectroscopy Identify Functional Groups ms_analysis->ir_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C) struct_elucid Structure Elucidation nmr_analysis->struct_elucid ir_analysis->nmr_analysis data_comp Data Comparison with Reference Spectra & Literature struct_confirm Structure Confirmation data_comp->struct_confirm Match discrepancy Discrepancy Detected data_comp->discrepancy Mismatch struct_elucid->data_comp final_report Final Report Identity Confirmed struct_confirm->final_report re_evaluate Re-evaluate Data & Re-run Experiments discrepancy->re_evaluate Yes re_evaluate->ms_analysis

A logical workflow for confirming the identity of a chemical compound.

A Comparative Guide to Purity Analysis of Methyl 4-ethylbenzoate: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. Methyl 4-ethylbenzoate (B1233868), a key intermediate in the synthesis of various organic molecules, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Methyl 4-ethylbenzoate, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on various factors, including the nature of the sample, the expected impurities, and the required level of sensitivity and accuracy. Here, we compare the widely used HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Table 1: Comparison of Analytical Methods for Purity Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei.
Typical Throughput HighMediumMedium
Selectivity High; can separate structurally similar impurities.Very high; provides structural information for impurity identification.High; provides structural information and can distinguish between isomers.
Sensitivity High (ng to pg range)Very high (pg to fg range)Moderate (µg to mg range)
Hypothetical Retention Time (this compound) ~ 8.5 min~ 10.2 minNot Applicable
Hypothetical Resolution (vs. 4-ethylbenzoic acid) > 2.0> 2.5Not Applicable
Hypothetical Limit of Detection (LOD) ~ 0.01%~ 0.001%~ 0.1%
Hypothetical Limit of Quantification (LOQ) ~ 0.03%~ 0.003%~ 0.3%
Key Advantages Robust, versatile, and widely available. Suitable for non-volatile and thermally labile compounds.Excellent for identifying unknown volatile impurities. High sensitivity.Provides structural confirmation and purity in a single experiment without the need for a specific reference standard for each impurity.[1][2][3]
Key Limitations May require derivatization for some compounds to enhance detection. Identification of unknown peaks requires further analysis.Limited to volatile and thermally stable compounds.Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for accurate quantification of the main component.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This section details a standard reverse-phase HPLC method for the purity analysis of this compound. This method is designed to separate the main component from potential process-related impurities and degradation products.

Potential Impurities:

Based on the common synthesis of this compound (esterification of 4-ethylbenzoic acid with methanol), potential impurities include:

  • 4-ethylbenzoic acid: Unreacted starting material.

  • Methyl p-toluate (B1214165): An impurity from the starting material (p-toluic acid).[4]

  • Other related esters: By-products from side reactions.

  • Degradation products: Arising from hydrolysis of the ester.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30°C

Solution Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare a sample solution of this compound at the same concentration as the standard solution using the mobile phase as the diluent.

Analysis:

Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for Analytical Method Selection

The selection of an appropriate analytical technique is a critical step in the development of a purity testing protocol. The following diagram illustrates a logical workflow for choosing between HPLC, GC-MS, and qNMR for the analysis of this compound.

Workflow for Purity Analysis Method Selection start Define Analytical Need: Purity of this compound volatile Is the analyte and expected impurities volatile and thermally stable? start->volatile structural_info Is structural confirmation of impurities required? volatile->structural_info No gcms Use GC-MS volatile->gcms Yes high_sensitivity Is very high sensitivity (ppm level) required? structural_info->high_sensitivity No hplc_ms Consider HPLC-MS for unknown impurity identification structural_info->hplc_ms Yes primary_method Is a primary ratio method for absolute quantification desired? high_sensitivity->primary_method No hplc Use HPLC high_sensitivity->hplc Yes primary_method->hplc No qnmr Use qNMR primary_method->qnmr Yes hplc_ms->hplc

Caption: Logical flow for selecting an analytical method.

References

A Comparative 1H NMR Analysis of Methyl and Ethyl 4-Ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectra of methyl 4-ethylbenzoate (B1233868) and ethyl 4-ethylbenzoate is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side analysis of their spectral data, supported by experimental protocols and visual representations to elucidate the structural differences.

The seemingly minor difference between a methyl and an ethyl ester group imparts distinct and readily identifiable features in their respective ¹H NMR spectra. This guide will explore these differences, focusing on the chemical shifts, integration, and splitting patterns of the protons in methyl 4-ethylbenzoate and ethyl 4-ethylbenzoate. Understanding these nuances is crucial for the structural elucidation and purity assessment of these and similar compounds.

Comparative ¹H NMR Data

The following table summarizes the key ¹H NMR spectral data for this compound and ethyl 4-ethylbenzoate. The data is based on spectra typically recorded in deuterated chloroform (B151607) (CDCl₃).

Assignment This compound Ethyl 4-ethylbenzoate
Aromatic Protons (Ha) ~7.95 ppm (d, 2H, J = 8.2 Hz)~7.95 ppm (d, 2H, J = 8.2 Hz)
Aromatic Protons (Hb) ~7.25 ppm (d, 2H, J = 8.2 Hz)~7.25 ppm (d, 2H, J = 8.2 Hz)
Ester Alkyl Group ~3.88 ppm (s, 3H)~4.38 ppm (q, 2H, J = 7.1 Hz)
~1.39 ppm (t, 3H, J = 7.1 Hz)
4-Ethyl Group (CH₂) ~2.70 ppm (q, 2H, J = 7.6 Hz)~2.70 ppm (q, 2H, J = 7.6 Hz)
4-Ethyl Group (CH₃) ~1.25 ppm (t, 3H, J = 7.6 Hz)~1.25 ppm (t, 3H, J = 7.6 Hz)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Splitting patterns are denoted as s (singlet), d (doublet), t (triplet), and q (quartet). Coupling constants (J) are in Hertz (Hz). The presented data are typical values and may vary slightly depending on the experimental conditions.

Key Spectral Differences

The primary distinction in the ¹H NMR spectra of these two compounds arises from the ester functional group.

  • This compound: Exhibits a sharp singlet at approximately 3.88 ppm, which integrates to three protons. This signal is characteristic of the methyl ester's (-OCH₃) protons, which have no adjacent protons to couple with.

  • Ethyl 4-ethylbenzoate: Displays a more complex pattern for its ester group. A quartet is observed around 4.38 ppm, corresponding to the two methylene (B1212753) protons (-OCH₂CH₃). These protons are split by the adjacent three methyl protons. The three methyl protons of the ethyl ester group appear as a triplet at approximately 1.39 ppm, resulting from coupling with the neighboring two methylene protons.[1]

The signals corresponding to the 4-ethyl group on the aromatic ring and the aromatic protons themselves are expected to be nearly identical in both compounds, as the change in the ester group is electronically distant and has a negligible effect on their chemical environment.[2]

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire high-resolution ¹H NMR spectra of this compound and ethyl 4-ethylbenzoate for structural comparison.

Materials:

  • This compound

  • Ethyl 4-ethylbenzoate

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tubes (5 mm)

  • Pipettes

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (this compound or ethyl 4-ethylbenzoate) in about 0.6 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

  • Shimming: Insert the NMR tube into the spectrometer. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field.

  • Spectrum Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Set the number of scans to 8 or 16 for a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1 second.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all the signals.

    • Determine the chemical shifts and coupling constants of the peaks.

Visualizing the Structural and Spectral Differences

The following diagrams illustrate the structural differences between the two molecules and the resulting key distinctions in their ¹H NMR signals.

G cluster_methyl This compound cluster_ethyl Ethyl 4-ethylbenzoate cluster_common Common Signals methyl_structure Structure m_ester ~3.88 ppm (Singlet, 3H) common_nmr Aromatic & 4-Ethyl Signals methyl_structure->common_nmr Shared Signals methyl_nmr Key ¹H NMR Signal ethyl_structure Structure e_quartet ~4.38 ppm (Quartet, 2H) ethyl_structure->common_nmr Shared Signals ethyl_nmr Key ¹H NMR Signals e_triplet ~1.39 ppm (Triplet, 3H) aromatic_d1 ~7.95 ppm (Doublet, 2H) aromatic_d2 ~7.25 ppm (Doublet, 2H) ethyl_q ~2.70 ppm (Quartet, 2H) ethyl_t ~1.25 ppm (Triplet, 3H)

Figure 1. Structural and ¹H NMR signal comparison.

The diagram above highlights that while both molecules share identical signals for the aromatic and para-ethyl protons, their ester group protons give rise to distinctly different signals, allowing for straightforward differentiation.

References

A Spectroscopic Comparison of Benzoate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural nuances of molecules is paramount. This guide provides a comparative analysis of common benzoate (B1203000) esters—methyl benzoate, ethyl benzoate, and propyl benzoate—utilizing a suite of spectroscopic techniques. By presenting key identifying data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical reference for the characterization of these widely used chemical entities.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl, ethyl, and propyl benzoate, offering a clear comparison of their characteristic signals.

¹H NMR Spectral Data

The ¹H NMR spectra of benzoate esters are characterized by signals from the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the alkyl ester group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

CompoundAromatic Protons (δ, ppm)Alkyl Group Protons (δ, ppm)
Methyl Benzoate ~8.0 (d, 2H, ortho), ~7.5 (t, 1H, para), ~7.4 (t, 2H, meta)~3.9 (s, 3H, -OCH₃)
Ethyl Benzoate ~8.0 (d, 2H, ortho), ~7.5 (t, 1H, para), ~7.4 (t, 2H, meta)~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)[1]
Propyl Benzoate ~8.0 (d, 2H, ortho), ~7.5 (t, 1H, para), ~7.4 (t, 2H, meta)~4.3 (t, 2H, -OCH₂CH₂CH₃), ~1.8 (sextet, 2H, -OCH₂CH₂CH₃), ~1.0 (t, 3H, -OCH₂CH₂CH₃)
¹³C NMR Spectral Data

The ¹³C NMR spectra provide insight into the carbon framework of the benzoate esters. Key signals include the carbonyl carbon, aromatic carbons, and the carbons of the alkyl chain.

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Alkyl Group Carbons (δ, ppm)
Methyl Benzoate ~167~133 (para), ~130 (ipso), ~129.5 (ortho), ~128.5 (meta)~52 (-OCH₃)
Ethyl Benzoate ~166.5[1]~132.5 (para), ~130.5 (ipso), ~129.5 (ortho), ~128.0 (meta)[1]~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃)[1]
Propyl Benzoate ~166.5~132.5 (para), ~131 (ipso), ~129.5 (ortho), ~128.5 (meta)~66 (-OCH₂CH₂CH₃), ~22 (-OCH₂CH₂CH₃), ~10.5 (-OCH₂CH₂CH₃)
Infrared (IR) Spectral Data

IR spectroscopy is particularly useful for identifying the characteristic carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations of the ester functional group.

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
Methyl Benzoate ~1725[2]~1280[2]~3100-3000
Ethyl Benzoate ~1719 - 1726[3][4]~1270 & ~1100~3100-3000[5]
Propyl Benzoate ~1718~1270 & ~1100~3100-3000

Note: The C=O stretching frequency in aromatic esters is lower than in aliphatic esters (typically 1735-1750 cm⁻¹) due to conjugation with the benzene ring.[4]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) and key fragment ions are listed below.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Methyl Benzoate 136105 (loss of ·OCH₃), 77 (phenyl cation)
Ethyl Benzoate 150[1][6]122 (loss of ethylene (B1197577) via McLafferty rearrangement), 105 (loss of ·OCH₂CH₃), 77 (phenyl cation)[6]
Propyl Benzoate 164122 (loss of propene via McLafferty rearrangement), 105 (loss of ·OCH₂CH₂CH₃), 77 (phenyl cation)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzoate esters. Instrument parameters should be optimized for the specific equipment being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the benzoate ester in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid benzoate ester between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of the ester in a suitable solvent (e.g., CCl₄) and place the solution in a liquid cell.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the solvent-filled cell.

    • Place the sample in the spectrometer and acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the benzoate ester. Identify the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the benzoate ester into the mass spectrometer via a suitable inlet system, such as direct injection or a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, typically Electron Ionization (EI) for these types of molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of benzoate esters.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Benzoate Ester (Methyl, Ethyl, Propyl) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Patterns Integration NMR->NMR_Data IR_Data Functional Group Identification (C=O, C-O) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Comparison Structural Elucidation & Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Comparison of Benzoate Esters.

References

A Comparative Guide to the Properties of Methyl 4-ethylbenzoate and Ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical entities is paramount. This guide provides a detailed comparison of two isomeric esters, Methyl 4-ethylbenzoate (B1233868) and Ethyl 4-methylbenzoate, focusing on their key properties, supported by available data and theoretical considerations. This comparison will aid in the selection of appropriate molecules for synthesis, formulation, and further research.

Comparative Physicochemical and Spectroscopic Data

The structural difference between Methyl 4-ethylbenzoate and Ethyl 4-methylbenzoate—the position of the methyl and ethyl groups on the ester and aromatic ring—gives rise to subtle but potentially significant differences in their physical and chemical behaviors. The following tables summarize their key properties based on available data.

Table 1: General and Physical Properties

PropertyThis compoundEthyl 4-methylbenzoate
CAS Number 7364-20-7[1][2]94-08-6[3]
Molecular Formula C₁₀H₁₂O₂[1][2]C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [1]164.20 g/mol [3]
Appearance Clear oil/liquidColorless to pale yellow liquid[4]
Boiling Point 105-107 °C at 15 mmHg235 °C (lit.)[5]
Density 1.025 g/cm³1.025 g/mL at 25 °C (lit.)[5]
Refractive Index 1.5131.508 at 20°C (lit.)[5]

Table 2: Solubility and Stability

PropertyThis compoundEthyl 4-methylbenzoate
Solubility in Water Insoluble (predicted)Insoluble or slightly soluble in water[6]
Solubility in Organic Solvents Soluble (predicted)Soluble in ethanol, acetone, and chloroform[6]
Stability Stable under normal conditions.Stable under normal conditions, but can react with strong oxidizing agents and undergo hydrolysis in the presence of strong acids or bases.[7]

Theoretical Comparison of Reactivity

The primary difference influencing reactivity is the nature of the alkyl substituent on the benzene (B151609) ring. In this compound, an ethyl group is attached to the ring, while in Ethyl 4-methylbenzoate, a methyl group is present. Both methyl and ethyl groups are electron-donating through an inductive effect (+I effect). The ethyl group, being larger and more polarizable, is generally considered to have a slightly stronger electron-donating inductive effect than the methyl group.

This stronger electron-donating character of the ethyl group in this compound would increase the electron density of the aromatic ring to a greater extent compared to the methyl group in Ethyl 4-methylbenzoate. Consequently, this compound is predicted to be more reactive towards electrophilic aromatic substitution.

G Logical Relationship of Predicted Reactivity cluster_M4EB This compound cluster_E4MB Ethyl 4-methylbenzoate M4EB Ethyl group on benzene ring M4EB_effect Stronger +I effect M4EB->M4EB_effect M4EB_density Increased electron density on ring M4EB_effect->M4EB_density M4EB_reactivity Higher predicted reactivity towards electrophiles M4EB_density->M4EB_reactivity E4MB Methyl group on benzene ring E4MB_effect Weaker +I effect E4MB->E4MB_effect E4MB_density Lesser electron density on ring E4MB_effect->E4MB_density E4MB_reactivity Lower predicted reactivity towards electrophiles E4MB_density->E4MB_reactivity

Caption: Predicted reactivity based on the inductive effect of alkyl substituents.

Experimental Protocols

The following are detailed experimental protocols that can be employed to quantitatively compare the properties of this compound and Ethyl 4-methylbenzoate.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the aqueous solubility of the two esters.

Materials:

  • This compound

  • Ethyl 4-methylbenzoate

  • Distilled or deionized water

  • Small, sealed test tubes or vials

  • Vortex mixer

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare saturated solutions by adding an excess amount of each ester to a known volume of water in separate sealed vials.

  • Vigorously mix the vials using a vortex mixer for 2 minutes.

  • Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C) for 24 hours to allow for equilibration.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved ester to settle.

  • Carefully withdraw a known volume of the clear aqueous supernatant from each vial.

  • Dilute the withdrawn samples with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical instrument.

  • Analyze the concentration of the dissolved ester in the diluted samples using a calibrated UV-Vis spectrophotometer or HPLC.

  • Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Protocol 2: Comparative Hydrolytic Stability under Basic Conditions

This protocol describes a method to compare the rate of hydrolysis of the two esters in a basic solution.

Materials:

  • This compound

  • Ethyl 4-methylbenzoate

  • Sodium hydroxide (B78521) (NaOH) solution of known concentration (e.g., 0.1 M)

  • Suitable solvent (e.g., acetonitrile (B52724) or ethanol)

  • Temperature-controlled water bath

  • pH meter

  • HPLC system

Procedure:

  • Prepare stock solutions of each ester in the chosen organic solvent.

  • In a temperature-controlled reaction vessel, add a known volume of the NaOH solution and allow it to equilibrate to the desired temperature (e.g., 37 °C).

  • Initiate the hydrolysis reaction by adding a small, known volume of the ester stock solution to the NaOH solution with vigorous stirring.

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquots by neutralizing the base with a known amount of a suitable acid (e.g., hydrochloric acid).

  • Analyze the concentration of the remaining ester in each quenched aliquot using a validated HPLC method.

  • Plot the concentration of the ester versus time and determine the rate constant for the hydrolysis of each compound. A comparison of the rate constants will indicate their relative hydrolytic stability.

G Experimental Workflow for Comparative Hydrolysis start Start prep_solutions Prepare ester stock solutions and NaOH solution start->prep_solutions initiate_reaction Initiate hydrolysis by mixing ester and NaOH at constant T prep_solutions->initiate_reaction sample Withdraw aliquots at predetermined time intervals initiate_reaction->sample sample->initiate_reaction Repeat quench Quench reaction in aliquots with acid sample->quench analyze Analyze remaining ester concentration by HPLC quench->analyze plot Plot [Ester] vs. time analyze->plot compare Compare rate constants to determine relative stability plot->compare end End compare->end

Caption: Workflow for comparing the hydrolytic stability of the two esters.

Conclusion

References

Reactivity of Alkyl p-Alkylbenzoates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of esters is a cornerstone of organic chemistry with profound implications in pharmacology and drug metabolism. Alkyl p-alkylbenzoates, a class of esters bearing electron-donating substituents, exhibit nuanced reactivity profiles that are critical to understand for predicting their stability, metabolic fate, and potential as prodrugs. This guide provides a comparative analysis of the reactivity of these esters, focusing on their alkaline hydrolysis, supported by experimental data and detailed protocols.

Introduction to Ester Reactivity

The reactivity of the ester functional group is predominantly governed by the electronic and steric nature of its constituent alcohol and acyl moieties. In the context of alkyl p-alkylbenzoates, the substituent on the para position of the benzene (B151609) ring plays a crucial role in modulating the electrophilicity of the carbonyl carbon. Alkyl groups, being electron-donating, are expected to decrease the rate of nucleophilic attack at the carbonyl carbon, thereby reducing the rate of hydrolysis compared to unsubstituted or electron-withdrawn benzoates.

Comparative Analysis of Alkaline Hydrolysis Rates

The alkaline hydrolysis, or saponification, of esters is a well-studied reaction that provides a quantitative measure of their reactivity. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon.

Table 1: Second-Order Rate Constants for the Alkaline Hydrolysis of Selected p-Substituted Alkyl Benzoates

EsterSubstituent (p-position)Alkyl GroupRate Constant (k) (L mol⁻¹ s⁻¹)Temperature (°C)Solvent System
Methyl Benzoate (B1203000)-HMethyl7.87 x 10⁻²25Water
Ethyl Benzoate-HEthylData not available--
Methyl p-Methylbenzoate-CH₃MethylData not available--
Ethyl p-Methylbenzoate-CH₃EthylData not available--
Ethyl p-Nitrobenzoate-NO₂EthylValue varies with pH25Aqueous

Note: The rate constants for the alkaline hydrolysis of many simple alkyl p-alkylbenzoates are not extensively tabulated under standardized conditions in readily accessible literature. The provided data for methyl benzoate serves as a baseline. The reactivity of ethyl p-nitrobenzoate is included to illustrate the contrasting effect of an electron-withdrawing group.

Interpretation of Data and Expected Trends:

The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying the effect of substituents on the reaction rate. For the alkaline hydrolysis of benzoates, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction, while electron-donating groups (with negative σ values) retard it.

Alkyl groups are electron-donating. Therefore, it is predicted that methyl and ethyl p-alkylbenzoates will exhibit slower rates of alkaline hydrolysis compared to their unsubstituted counterparts (methyl benzoate and ethyl benzoate). The electron-donating effect of the p-alkyl group increases the electron density at the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by the hydroxide ion.

Experimental Protocols

To experimentally determine and compare the reactivity of alkyl p-alkylbenzoates, the following protocols for synthesis and kinetic analysis of alkaline hydrolysis can be employed.

Synthesis of Alkyl p-Alkylbenzoates

Reaction: Fischer-Speier Esterification

p-Alkylbenzoic acid + Alkyl alcohol --(H⁺ catalyst)--> Alkyl p-alkylbenzoate + H₂O

Materials:

  • p-Alkylbenzoic acid (e.g., p-toluic acid)

  • Anhydrous alkyl alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve the p-alkylbenzoic acid in an excess of the anhydrous alkyl alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 2-4 hours.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the ester into an organic solvent.

  • Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or recrystallization.

Kinetic Analysis of Alkaline Hydrolysis by UV-Vis Spectrophotometry

This method is suitable when the product of the hydrolysis (the carboxylate anion) has a different UV-Vis absorption spectrum from the starting ester.

Materials:

  • Alkyl p-alkylbenzoate solution of known concentration in a suitable solvent (e.g., ethanol).

  • Sodium hydroxide solution of known concentration.

  • Buffer solutions of desired pH.

  • UV-Vis spectrophotometer with a thermostatted cuvette holder.

Procedure:

  • Prepare a series of reaction mixtures by combining the ester solution and the sodium hydroxide solution in a quartz cuvette. The concentration of NaOH should be in large excess to ensure pseudo-first-order kinetics.

  • Immediately place the cuvette in the spectrophotometer and record the absorbance at the wavelength of maximum absorbance of the product (or disappearance of the reactant) at regular time intervals.

  • The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k'.

  • The second-order rate constant (k) is then calculated by dividing k' by the concentration of the hydroxide ion.

Visualizing Reaction Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Alkaline Hydrolysis of an Alkyl p-Alkylbenzoate Ester Alkyl p-Alkylbenzoate (p-R'-C₆H₄COOR) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->Intermediate Carboxylate p-Alkylbenzoate Anion (p-R'-C₆H₄COO⁻) Intermediate->Carboxylate Elimination of Alkoxide Alcohol Alcohol (ROH) Intermediate->Alcohol

Caption: Mechanism of alkaline hydrolysis of alkyl p-alkylbenzoates.

G cluster_1 Experimental Workflow for Kinetic Analysis Prep Prepare Stock Solutions (Ester, NaOH) Mix Mix Reactants in Cuvette Prep->Mix Measure Record Absorbance vs. Time (Spectrophotometer) Mix->Measure Plot Plot ln(A∞ - At) vs. Time Measure->Plot Calculate Calculate Rate Constants (k' and k) Plot->Calculate

Caption: Workflow for a typical kinetic experiment using spectrophotometry.

G cluster_2 Substituent Effects on Reactivity (Hammett Relationship) Substituent p-Alkyl Substituent (Electron-Donating) Carbonyl Carbonyl Carbon (Electrophilicity) Substituent->Carbonyl Increases Electron Density Attack Nucleophilic Attack (Rate) Carbonyl->Attack Decreases Reactivity Overall Reactivity (Hydrolysis Rate) Attack->Reactivity Decreases

Caption: Logical relationship of p-alkyl substituent effect on hydrolysis rate.

Conclusion

The reactivity of alkyl p-alkylbenzoates in alkaline hydrolysis is intrinsically linked to the electron-donating nature of the p-alkyl substituent. This guide provides a foundational understanding of this relationship, supported by established chemical principles and detailed experimental protocols. For researchers in drug development, a thorough grasp of these structure-reactivity relationships is paramount for the rational design of ester-containing molecules with desired stability and metabolic profiles. Further experimental studies to generate a comprehensive and comparative dataset for a homologous series of alkyl p-alkylbenzoates would be a valuable contribution to the field.

A Comparative Guide to the Quality and Performance of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and performance of chemical reagents are paramount. This guide provides a comprehensive comparison of Methyl 4-ethylbenzoate (B1233868) and a common alternative, Ethyl 4-methylbenzoate, focusing on typical quality specifications found in a Certificate of Analysis (CoA) and the analytical methodologies used to determine them. This objective comparison is designed to aid in the selection of the most appropriate compound for specific research and development applications.

Comparison of Typical Specifications

The following table summarizes the typical physical and chemical properties for Methyl 4-ethylbenzoate and Ethyl 4-methylbenzoate, as would be presented on a supplier's Certificate of Analysis. These specifications are critical for ensuring the identity, purity, and consistency of the material.

ParameterThis compoundEthyl 4-methylbenzoateTest Method
Appearance Clear, colorless liquidClear, colorless to pale yellow liquidVisual Inspection
Assay (Purity) ≥ 98.0%≥ 99.0%Gas Chromatography (GC)
Refractive Index (n20/D) ~ 1.508~ 1.508Refractometry
Density (g/mL at 25 °C) ~ 1.025~ 1.025Densitometry
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂-
Molecular Weight 164.20 g/mol 164.20 g/mol -
CAS Number 7364-20-794-08-6-

Note: The values presented are typical and may vary slightly between different suppliers and batches. Always refer to the lot-specific Certificate of Analysis for precise data.

Performance Comparison: Nucleophilicity in Synthesis

In the context of drug development and chemical synthesis, the reactivity of a compound is a critical performance parameter. For aromatic esters like this compound and Ethyl 4-methylbenzoate, the nucleophilicity of the benzene (B151609) ring is important in electrophilic aromatic substitution reactions.

Experimental Protocols

Detailed and validated analytical methods are essential for confirming the quality and purity of chemical reagents. Below are representative protocols for the key analytical techniques used to assess benzoate (B1203000) esters.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a standard method for determining the purity of volatile compounds like Methyl and Ethyl 4-methylbenzoate.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Reagents:

  • Carrier Gas: High-purity helium or hydrogen.

  • Sample Solvent: High-purity acetone (B3395972) or ethyl acetate.

Method:

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the chosen solvent.

  • Instrument Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a versatile technique for the analysis of a wide range of compounds, including benzoate esters.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Solvent: Acetonitrile/Water (50:50).

Method:

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the sample solvent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm.

    • Gradient Elution:

      • 0-1 min: 50% B

      • 1-10 min: 50% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 50% B (re-equilibration).

  • Data Analysis: Purity is determined by the area percentage of the analyte peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and identifying impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).

Reagents:

  • Deuterated Solvent: Chloroform-d (CDCl₃).

Method:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to standard instrument procedures.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of the compound. For this compound, characteristic signals would include a singlet for the methyl ester protons, a quartet and a triplet for the ethyl group protons, and doublets for the aromatic protons.

Visualizing Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the typical workflows.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep Dissolve Sample (1 mg/mL) inject Inject 1 µL prep->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area Percent Purity integrate->calculate

GC Analysis Workflow for Purity Determination.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample (0.5 mg/mL) inject Inject 10 µL prep->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area Percent Purity integrate->calculate

HPLC Analysis Workflow for Purity Determination.

A Comparative Guide to the Spectral Data of Methyl 4-ethylbenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for Methyl 4-ethylbenzoate (B1233868) and two of its structural isomers, Ethyl 4-methylbenzoate and Methyl 4-propylbenzoate. The objective is to offer a detailed cross-referencing resource for the identification and characterization of these closely related aromatic esters. The information presented herein is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained for Methyl 4-ethylbenzoate, Ethyl 4-methylbenzoate, and Methyl 4-propylbenzoate.

¹H NMR Spectral Data

Solvent: CDCl₃

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound ~7.95Doublet~8.02H, Aromatic (H-2, H-6)
~7.25Doublet~8.02H, Aromatic (H-3, H-5)
3.89Singlet-3H, Methoxy (-OCH₃)
2.70Quartet~7.62H, Ethyl (-CH₂CH₃)
1.25Triplet~7.63H, Ethyl (-CH₂CH₃)
Ethyl 4-methylbenzoate 7.92Doublet8.02H, Aromatic (H-2, H-6)[1][2]
7.22Doublet8.02H, Aromatic (H-3, H-5)[1][2]
4.35Quartet7.12H, Ethoxy (-OCH₂CH₃)[1]
2.39Singlet-3H, Methyl (-CH₃)[1][2]
1.38Triplet7.13H, Ethoxy (-OCH₂CH₃)[1]
Methyl 4-propylbenzoate ~7.94Doublet~8.22H, Aromatic (H-2, H-6)
~7.22Doublet~8.22H, Aromatic (H-3, H-5)
3.88Singlet-3H, Methoxy (-OCH₃)
2.62Triplet~7.62H, Propyl (-CH₂CH₂CH₃)
1.63Sextet~7.52H, Propyl (-CH₂CH₂CH₃)
0.94Triplet~7.43H, Propyl (-CH₂CH₂CH₃)
¹³C NMR Spectral Data

Solvent: CDCl₃

CompoundChemical Shift (δ) ppmAssignment
This compound ~167.0Carbonyl (C=O)
~149.0Aromatic (C-4)
~130.0Aromatic (C-1)
~129.5Aromatic (C-2, C-6)
~128.0Aromatic (C-3, C-5)
52.0Methoxy (-OCH₃)
29.0Ethyl (-CH₂)
15.5Ethyl (-CH₃)
Ethyl 4-methylbenzoate 167.2Carbonyl (C=O)[2]
143.5Aromatic (C-4)[2]
129.1Aromatic (C-2, C-6)[2]
127.5Aromatic (C-1)[2]
60.2Ethoxy (-OCH₂)[2]
21.6Methyl (-CH₃)[2]
14.1Ethoxy (-CH₃)[2]
Methyl 4-propylbenzoate ~167.1Carbonyl (C=O)
~147.5Aromatic (C-4)
~129.8Aromatic (C-1)
~129.4Aromatic (C-2, C-6)
~128.6Aromatic (C-3, C-5)
51.8Methoxy (-OCH₃)
38.2Propyl (-CH₂)
24.5Propyl (-CH₂)
13.8Propyl (-CH₃)
Infrared (IR) Spectral Data
CompoundWavenumber (cm⁻¹)Assignment
This compound ~2970C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1610, ~1510C=C stretch (aromatic)
~1275, ~1110C-O stretch (ester)
Ethyl 4-methylbenzoate ~2980C-H stretch (aliphatic)
~1715C=O stretch (ester)
~1610, ~1510C=C stretch (aromatic)
~1270, ~1100C-O stretch (ester)
Methyl 4-propylbenzoate ~2960C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1610, ~1510C=C stretch (aromatic)
~1275, ~1110C-O stretch (ester)
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 164149 ([M-CH₃]⁺), 135 ([M-C₂H₅]⁺, base peak), 105 ([M-COOCH₃]⁺), 77 ([C₆H₅]⁺)
Ethyl 4-methylbenzoate 164149 ([M-CH₃]⁺), 119 ([M-OC₂H₅]⁺, base peak), 91 ([C₇H₇]⁺)[3]
Methyl 4-propylbenzoate 178163 ([M-CH₃]⁺), 149 ([M-C₂H₅]⁺), 135 ([M-C₃H₇]⁺), 119 ([M-COOCH₃]⁺), 91 ([C₇H₇]⁺)[4]

Experimental Protocols

A generalized overview of the experimental protocols for the acquisition of the spectral data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Proton decoupling was employed to simplify the spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: The IR spectrum was recorded using an FT-IR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the analyte was prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Separation: The sample was injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature was programmed to ensure separation of the components.

  • MS Analysis: The eluent from the GC was introduced into a mass spectrometer. Mass spectra were obtained using electron ionization (EI) at 70 eV.

Logical Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for the acquisition, analysis, and cross-referencing of spectral data for the characterization of an organic compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structure Elucidation cluster_cross_referencing Cross-Referencing NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis Chemical Shifts Coupling Constants Integration NMR->NMR_Analysis FTIR FT-IR Spectroscopy FTIR_Analysis Functional Group Identification FTIR->FTIR_Analysis MS Mass Spectrometry MS_Analysis Molecular Weight Fragmentation Pattern MS->MS_Analysis Proposed_Structure Proposed Structure NMR_Analysis->Proposed_Structure FTIR_Analysis->Proposed_Structure MS_Analysis->Proposed_Structure Database Spectral Databases (e.g., SDBS, PubChem) Proposed_Structure->Database Literature Literature Data Proposed_Structure->Literature Comparison Comparison with Isomers/Analogs Proposed_Structure->Comparison Final_Confirmation Structure Confirmation Database->Final_Confirmation Literature->Final_Confirmation Comparison->Final_Confirmation

Workflow for spectral data acquisition, analysis, and confirmation.

References

A Comparative Guide to the Elemental Analysis of Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical techniques for determining the elemental composition of Methyl 4-ethylbenzoate (B1233868). Tailored for researchers and professionals in chemical and pharmaceutical sciences, it offers an objective look at methodologies, presenting both theoretical data and typical experimental outcomes.

Theoretical Elemental Composition

Methyl 4-ethylbenzoate possesses the molecular formula C₁₀H₁₂O₂. The theoretical elemental composition is derived from its molecular weight (164.20 g/mol ) and the atomic weights of its constituent elements. This foundational data serves as the benchmark against which all experimental results are compared.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.01110120.1173.14
HydrogenH1.0081212.0967.37
OxygenO15.999231.99819.49

Primary Method: Combustion Analysis

Combustion analysis is the quintessential method for determining the carbon, hydrogen, nitrogen, and sulfur content of a pure organic compound.[1][2] The technique is based on the complete combustion of a precisely weighed sample in an excess of oxygen, followed by the quantitative measurement of the resulting gaseous products.[3]

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-3 mg) is placed into a tin or silver capsule.

  • Combustion: The sample is introduced into a combustion furnace heated to approximately 900–1000°C.[3] In a stream of pure oxygen, the compound combusts, converting carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).[3][4]

  • Reduction & Separation: The combustion gases are passed through a reduction chamber to remove excess oxygen and convert nitrogen oxides to N₂ gas. The mixture of gases (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate them.

  • Detection: The concentration of each separated gas is measured by a thermal conductivity detector (TCD). The detector generates a signal proportional to the concentration of the specific gas.

  • Calculation: The instrument's software calculates the mass of each element from the detector signals and expresses it as a percentage of the original sample weight.

G cluster_workflow Combustion Analysis Workflow Sample 1. Sample Weighing (1-3 mg) Furnace 2. Combustion (~1000°C in O₂ stream) Sample->Furnace Introduce Gases CO₂, H₂O, N₂, O₂ Furnace->Gases Produces Reduction 3. Reduction Chamber (Remove O₂, Convert NOx to N₂) Gases->Reduction Separation 4. Gas Separation (Chromatography) Reduction->Separation Detection 5. Detection (Thermal Conductivity) Separation->Detection Analysis 6. Data Analysis (%C, %H, %N Calculation) Detection->Analysis

Workflow for elemental analysis via a modern CHN analyzer.

Experimental results from combustion analysis are typically expected to be within ±0.4% of the theoretical values for a sample to be considered pure.

ElementTheoretical Value (%)Typical Experimental Result (%)Deviation (%)
Carbon73.1473.05-0.09
Hydrogen7.377.41+0.04

Alternative Method: High-Resolution Mass Spectrometry (HRMS)

While combustion analysis directly measures elemental percentages, High-Resolution Mass Spectrometry (HRMS) offers an orthogonal approach by determining the exact mass of a molecule with high precision (typically to four or more decimal places).[5] This exact mass can be used to unambiguously determine the molecular formula, as different formulas with the same nominal mass will have distinct exact masses due to the mass defect of their constituent atoms.[5][6][7]

  • Ionization: A sample of this compound is ionized, typically forming the molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ion is measured with high resolution.

  • Formula Calculation: The experimentally measured exact mass is compared against a database of all possible elemental compositions for that nominal mass. Given the high precision, only one molecular formula will match the measured mass within a narrow tolerance (e.g., < 5 ppm).[7]

  • Isotopic Pattern Analysis: The relative abundances of the M+1 and M+2 isotopologue peaks, which arise from the natural abundance of ¹³C, ²H, and ¹⁷O/¹⁸O, provide further confirmation of the elemental composition.[8]

G cluster_logic Elemental Composition Verification Logic cluster_theoretical Theoretical Path cluster_experimental Experimental Path Structure Proposed Structure (this compound) Formula Molecular Formula (C₁₀H₁₂O₂) Structure->Formula T_Comp Theoretical % Composition (C: 73.14, H: 7.37) Formula->T_Comp T_Mass Theoretical Exact Mass (164.08373 Da) Formula->T_Mass Validation Validation Combustion Combustion Analysis E_Comp Experimental % Composition Combustion->E_Comp HRMS HRMS Analysis E_Mass Experimental Exact Mass HRMS->E_Mass E_Comp->Validation Compare E_Mass->Validation Compare

Logical flow for verifying a compound's elemental formula.

For this compound (C₁₀H₁₂O₂), the comparison between theoretical mass and a potential HRMS result is shown below.

ParameterTheoretical ValueTypical HRMS Result
Molecular FormulaC₁₀H₁₂O₂C₁₀H₁₂O₂
Exact Mass (Da)164.08373164.08359
Mass Error (ppm)N/A-0.85

Comparative Summary

Both techniques are powerful tools for confirming the elemental composition of a compound, each with distinct advantages.

FeatureCombustion AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Primary Output Direct elemental percentages (%C, %H, %N, %S).[1]High-precision mass-to-charge ratio (m/z).[6]
Information Derived Empirical and molecular formula (if molar mass is known).Unambiguous molecular formula.[5]
Sample Amount Milligrams (1-3 mg).[2]Micrograms to nanograms.
Precision High (typically within ±0.4%).Very high (mass accuracy < 5 ppm).[7]
Throughput Moderate; automated systems can run multiple samples.High; suitable for LC-MS workflows.
Key Advantage Gold standard for direct, quantitative elemental ratios.High sensitivity and specificity for formula determination.
Limitation Indirectly determines oxygen content by difference (unless using a dedicated oxygen analysis mode).Does not directly provide elemental percentages.

Conclusion

For routine verification of purity and elemental composition of a synthesized bulk compound like this compound, Combustion Analysis remains the definitive, gold-standard technique. It provides direct, quantitative data that is universally accepted for publication and regulatory purposes.

High-Resolution Mass Spectrometry serves as an excellent complementary or alternative technique, particularly when sample quantity is limited or when analyzing components within a complex mixture. Its ability to provide an unambiguous molecular formula from an exact mass measurement is a powerful tool for structural confirmation in research and drug discovery. The choice between methods depends on the specific analytical question, sample availability, and the required data format.

References

A Comparative Guide to the Synthesis Efficiency of Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of benzoate (B1203000) esters is a cornerstone of many projects. Benzoates are crucial intermediates and final products in pharmaceuticals, fragrances, and material sciences. The selection of a synthetic route can significantly impact yield, purity, reaction time, and overall cost-effectiveness. This guide provides an objective comparison of common methods for benzoate synthesis, supported by experimental data and detailed protocols.

Comparison of Benzoate Synthesis Methods

The efficiency of benzoate synthesis is highly dependent on the chosen methodology. Factors such as the steric hindrance of the alcohol, the electronic properties of the benzoic acid derivative, and the desired scale of the reaction play a critical role in determining the most suitable approach. The following table summarizes and compares the performance of several widely-used esterification methods.

Synthesis MethodKey ReagentsTypical Reaction ConditionsTypical Yield (%)Advantages & Disadvantages
Fischer-Speier Esterification Carboxylic acid, excess alcohol, strong acid catalyst (e.g., H₂SO₄)Reflux temperature, often several hours60 - 88%Advantages: Inexpensive reagents, simple procedure. Disadvantages: Equilibrium reaction requires removal of water or use of excess alcohol to drive to completion; harsh acidic conditions are not suitable for sensitive substrates.[1][2]
Microwave-Assisted Fischer Esterification Carboxylic acid, alcohol, H₂SO₄Sealed-vessel, microwave irradiation (e.g., 130-150°C)up to 98%Advantages: Drastically reduced reaction times (minutes vs. hours), often higher yields.[2] Disadvantages: Requires specialized microwave equipment; not all solvents are suitable for microwave heating.[2]
Steglich Esterification Carboxylic acid, alcohol, DCC or EDC, DMAP (catalyst)Room temperature, polar aprotic solvent (e.g., DCM, acetonitrile)High (often >90%)Advantages: Very mild conditions, suitable for acid-sensitive and sterically hindered substrates.[3][4] Disadvantages: DCC byproduct (DCU) can be difficult to remove; reagents are more expensive than Fischer esterification.[3]
Mitsunobu Reaction Carboxylic acid, alcohol, DEAD or DIAD, PPh₃Low temperature to room temperature (e.g., 0°C to RT)70 - 95%Advantages: Mild conditions, proceeds with complete stereochemical inversion of the alcohol, broad substrate scope.[5][6] Disadvantages: Formation of stoichiometric byproducts (phosphine oxide, hydrazine (B178648) dicarboxylate) complicates purification; reagents are costly and potentially hazardous.[5]
Enzymatic Acylation Benzoic anhydride (B1165640) or acid, alcohol, immobilized lipase (B570770) (e.g., Lipozyme)Mild temperatures (e.g., 50°C), often solvent-free88 - 97%Advantages: "Green" chemistry approach, high selectivity, mild conditions, minimal byproducts.[7] Disadvantages: Enzymes can be expensive and may have limited stability or substrate scope; benzoic anhydride is more effective than benzoic acid but produces a stoichiometric amount of benzoic acid as a byproduct.[7]
Solid-Acid Catalysis Carboxylic acid, alcohol, solid catalyst (e.g., modified Montmorillonite K10)Reflux temperature, often solvent-freeHigh (often >90%)Advantages: Catalyst is easily recoverable and reusable, environmentally friendly (no mineral acids).[8] Disadvantages: Catalyst preparation may be required; reaction times can still be several hours.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for three common benzoate synthesis methods.

Protocol 1: Steglich Esterification of (E)-Cinnamyl Benzoate[10]

This protocol details a high-yield synthesis using a carbodiimide (B86325) coupling agent under mild conditions.[9]

Materials:

  • (E)-Cinnamyl alcohol

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1 equivalent), (E)-cinnamyl alcohol (1 equivalent), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the mixture in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the stirred mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (hexane/ethyl acetate (B1210297) gradient) to obtain pure (E)-cinnamyl benzoate.

Protocol 2: Microwave-Assisted Fischer Esterification of Ethyl-4-fluoro-3-nitro Benzoate[2]

This method demonstrates the significant rate enhancement achieved using microwave irradiation.[2]

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • Ethanol (B145695) (excess)

  • Sulfuric acid (H₂SO₄), concentrated

Procedure:

  • Place 4-fluoro-3-nitrobenzoic acid in a sealed microwave reaction vessel.

  • Add excess ethanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated H₂SO₄.

  • Seal the vessel and place it in a single-mode microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 130°C) for a total of 15 minutes, potentially in intervals where the catalyst is re-added.[2]

  • After cooling, quench the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over a drying agent, and concentrate to yield the crude product.

  • Purify as needed.

Protocol 3: Mitsunobu Reaction for Stereochemical Inversion of an Alcohol[11]

This protocol is adapted for sterically hindered alcohols, using p-nitrobenzoic acid to improve yields. It results in the inversion of the alcohol's stereocenter.[10]

Materials:

Procedure:

  • In a three-necked, round-bottomed flask under a nitrogen atmosphere, charge the alcohol (1 equivalent), 4-nitrobenzoic acid, and triphenylphosphine.

  • Add anhydrous THF and cool the flask in an ice bath.

  • Add DEAD dropwise, ensuring the internal temperature remains below 10°C.[10]

  • After the addition is complete, remove the ice bath and stir the solution overnight at room temperature.[10]

  • Work-up the reaction by diluting with diethyl ether and washing with saturated aqueous sodium bicarbonate.

  • Combine the organic layers, dry, and remove the solvent under high vacuum.[10]

  • The resulting semi-solid contains the desired inverted ester along with reaction byproducts. Suspend the residue in ether/hexanes to precipitate out triphenylphosphine oxide.

  • Filter the mixture and purify the filtrate using flash column chromatography to isolate the pure inverted nitrobenzoate ester.

Visualizing the Workflow

The general process for synthesizing, purifying, and analyzing benzoates follows a logical sequence. This workflow ensures that all critical steps are performed correctly to achieve a pure final product.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Work-up cluster_purification 4. Purification cluster_analysis 5. Analysis Reactants Select Reactants (Benzoic Acid, Alcohol) Esterification Perform Esterification Reaction (e.g., Reflux, Stir at RT) Reactants->Esterification Reagents Select Reagents & Catalyst (e.g., H2SO4, DCC, PPh3/DEAD) Reagents->Esterification Quench Quench Reaction Esterification->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify Product (Chromatography, Distillation, or Recrystallization) Dry->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze Yield Calculate Percent Yield Analyze->Yield

Caption: General workflow for the synthesis and analysis of benzoate esters.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of methyl 4-ethylbenzoate (B1233868) and its related alkyl esters, including ethyl, propyl, and butyl 4-ethylbenzoate. While direct comparative studies on the specific biological activities of this homologous series are limited in publicly available literature, this document synthesizes existing data on structurally similar benzoate (B1203000) esters to infer potential trends and guide future research. We will delve into aspects of cytotoxicity, metabolic stability, and potential anti-inflammatory and antimicrobial properties, supported by experimental data and detailed protocols from relevant studies.

Comparative Analysis of Cytotoxicity and Metabolic Stability

The biological activity of a compound is intrinsically linked to its chemical structure. In the case of 4-ethylbenzoate esters, the length of the alkyl chain of the ester group can significantly influence its physicochemical properties, such as hydrophobicity, which in turn can affect its interaction with biological systems, including cell membranes and metabolic enzymes.

Cytotoxicity of Related Benzoate Esters
CompoundCell LineLC₅₀ (mM)[1]
Methyl BenzoateHEK293 (Human Embryonic Kidney)10.9
SH-SY5Y (Human Neuroblastoma)11.4
Ethyl BenzoateHEK2937.9
SH-SY5Y8.8
Vinyl BenzoateHEK2931.1
SH-SY5Y1.9

Table 1: Comparative Cytotoxicity (LC₅₀) of Simple Benzoate Esters. A lower LC₅₀ value indicates higher cytotoxicity.

This data suggests that for simple benzoates, an increase in the unsaturation and reactivity of the ester group (vinyl vs. methyl and ethyl) leads to a significant increase in cytotoxicity.[1] While all are simple alkyl esters, this highlights the principle that small changes to the ester moiety can have a profound impact on biological activity. For the 4-ethylbenzoate series, it is plausible that a similar trend of increasing cytotoxicity with increasing alkyl chain length may be observed due to increased lipophilicity, which can enhance cell membrane interactions.

Metabolic Stability of Benzoate Esters

The metabolic stability of an ester is crucial for its in vivo efficacy and duration of action. A comparative study on the hydrolytic stability of homologous esters, including methyl benzoate and ethyl benzoate, in rat plasma and liver microsomes provides insights into their metabolic fate.

CompoundHalf-life (t₁/₂) in Rat Plasma (min)[2]Half-life (t₁/₂) in Rat Liver Microsomes (min)[2]
Methyl Benzoate3615
Ethyl Benzoate2812

Table 2: Comparative Metabolic Stability of Methyl and Ethyl Benzoate. A shorter half-life indicates lower metabolic stability.

The data indicates that ethyl benzoate is less stable than methyl benzoate in both rat plasma and liver microsomes, suggesting it is more readily hydrolyzed by esterases.[2] This trend of decreasing stability with increasing alkyl chain length may also apply to the 4-ethylbenzoate series. The ester group is likely cleaved by carboxylesterases to release 4-ethylbenzoic acid and the corresponding alcohol.[2]

Potential Biological Activities and Signaling Pathways

Based on studies of structurally related compounds, 4-ethylbenzoate esters may possess anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Benzoic acid derivatives have been investigated for their anti-inflammatory effects.[3] The mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways, such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.[4][5] It is plausible that 4-ethylbenzoate esters could modulate this pathway.

G Potential Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits NF-κB_active NF-κB NF-κB->NF-κB_active translocates to nucleus 4-Ethylbenzoate_Ester 4-Ethylbenzoate Ester 4-Ethylbenzoate_Ester->IKK potential inhibition Gene_Expression Pro-inflammatory Gene Expression NF-κB_active->Gene_Expression promotes Cytokines TNF-α, IL-6 Gene_Expression->Cytokines leads to Inflammation Inflammation Cytokines->Inflammation Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor

Caption: Potential modulation of the NF-κB signaling pathway by 4-ethylbenzoate esters.

Antimicrobial Activity

Benzoic acid and its esters are well-known for their antimicrobial properties and are often used as preservatives.[3][6] Their mechanism of action generally involves the disruption of the microbial cell membrane and inhibition of essential enzymes. The antimicrobial efficacy of esters can be influenced by the alkyl chain length, which affects their partitioning into the microbial cell membrane. It is hypothesized that the antimicrobial activity of 4-ethylbenzoate esters may increase with the length of the alkyl chain up to a certain point, beyond which decreased water solubility may limit their effectiveness.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments discussed in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxicity of benzoate derivatives.[7]

  • Cell Culture: Human cell lines (e.g., HEK293, SH-SY5Y) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The 4-ethylbenzoate esters are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The LC₅₀ value is then calculated from the dose-response curve.

G Experimental Workflow for MTT Cytotoxicity Assay Start Start Cell_Culture Culture Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat Cells with 4-Ethylbenzoate Esters Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24h Compound_Treatment->Incubation_24h MTT_Addition Add MTT Solution Incubation_24h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate LC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for determining the in vitro cytotoxicity of the esters.

In Vitro Metabolic Stability Assay

This protocol is based on a study of the hydrolytic stability of benzoate esters.[2]

  • Preparation of Microsomes and Plasma: Rat liver microsomes and plasma are prepared and stored at -80°C until use.

  • Incubation Mixture: The incubation mixture contains the 4-ethylbenzoate ester (at a final concentration of, for example, 1 µM), and either rat liver microsomes (e.g., 1 mg/mL) or rat plasma in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubation: The reaction is initiated by adding the ester and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent ester is quantified using a validated LC-MS/MS method.

  • Data Analysis: The half-life (t₁/₂) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

Conclusion and Future Directions

This guide provides a comparative overview of the potential biological activities of methyl 4-ethylbenzoate and related esters based on available data for structurally similar compounds. The cytotoxicity and metabolic stability of these esters are likely to be dependent on the alkyl chain length. Future research should focus on direct comparative studies of the 4-ethylbenzoate series to elucidate their specific biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Elucidating the precise mechanisms of action and the signaling pathways involved will be crucial for any potential therapeutic development. The experimental protocols provided herein offer a starting point for such investigations.

References

"physicochemical differences between methyl and ethyl benzoates"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Physicochemical and In Vitro Comparison of Methyl Benzoate (B1203000) and Ethyl Benzoate for Pharmaceutical Research

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties and biological interactions of ester compounds is paramount. Methyl benzoate and ethyl benzoate, two closely related aromatic esters, are frequently encountered as intermediates in organic synthesis and as components in various formulations. While structurally similar, their minor difference—a single methylene (B1212753) group—imparts distinct characteristics that can influence their behavior in both chemical and biological systems. This guide provides an objective comparison of their key physicochemical properties and in vitro cytotoxicity, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tabular Comparison

The fundamental physicochemical characteristics of methyl and ethyl benzoate are summarized below. These properties are crucial for predicting their solubility, reactivity, and pharmacokinetic profiles.

PropertyMethyl BenzoateEthyl Benzoate
Molecular Formula C₈H₈O₂C₉H₁₀O₂
Molecular Weight 136.15 g/mol [1][2]150.17 g/mol [3][4]
Appearance Colorless liquid[1][5]Colorless liquid[4][6]
Odor Pleasant, fruity[1][2]Sweet, fruity, reminiscent of wintergreen[4]
Melting Point -12.5 °C[1]-34 °C[4]
Boiling Point 199.6 °C[1]211-213 °C[4]
Density 1.0837 g/cm³[1]1.050 g/cm³[4]
Refractive Index (n_D) 1.5164[1]1.505[4]
Water Solubility Poorly soluble[1]Almost insoluble[4]
Organic Solvent Miscibility Miscible with organic solvents[1]Miscible with most organic solvents[4]

Comparative In Vitro Cytotoxicity

A study comparing the cytotoxicity of methyl benzoate (MB), ethyl benzoate (EB), and vinyl benzoate (VB) in cultured human cell lines (HEK293 and SH-SY5Y) revealed differences in their toxic potential. The lethal concentration 50 (LC₅₀), the concentration at which 50% of cells are killed, was determined for each compound. The results indicated that methyl benzoate was the least toxic of the three.[7]

CompoundCell LineLC₅₀ (mM)
Methyl Benzoate HEK293~10
SH-SY5Y~11
Ethyl Benzoate HEK293~7
SH-SY5Y~8

Comparative Metabolic Stability

A study on the hydrolytic stability of a series of homologous esters in rat plasma and rat liver microsomes provided insights into the metabolic fate of methyl and ethyl benzoate. The half-life (t₁/₂) of each compound was determined, indicating its stability against enzymatic hydrolysis. In rat plasma, methyl benzoate showed greater stability than ethyl benzoate.[8] Conversely, in rat liver microsomes, ethyl benzoate was slightly more stable.[8]

CompoundHydrolysis t₁/₂ (min) in Rat PlasmaHydrolysis t₁/₂ (min) in Rat Liver Microsomes
Methyl Benzoate 36[8]15[8]
Ethyl Benzoate 17[8]12[8]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and biological parameters are outlined below.

Determination of Melting and Boiling Points

Apparatus: Thiele tube or a digital melting/boiling point apparatus.

Procedure for Melting Point:

  • A small, finely powdered sample of the solidified compound is packed into a capillary tube.

  • The capillary tube is attached to a thermometer.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or in the heating block of a digital apparatus.

  • The sample is heated slowly and evenly.

  • The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.

Procedure for Boiling Point (Capillary Method):

  • A small amount of the liquid is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube.

  • As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Apparatus: Pycnometer or a graduated cylinder and an analytical balance.

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.

  • The container is filled with a known volume of the liquid.

  • The mass of the container with the liquid is measured.

  • The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

Apparatus: Abbe refractometer.

Procedure:

  • The refractometer is calibrated using a standard sample with a known refractive index.

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prism is closed, and the light source is adjusted.

  • The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read from the scale.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Procedure:

  • Human cell lines (e.g., HEK293, SH-SY5Y) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of methyl benzoate or ethyl benzoate for a specified period (e.g., 24 hours).

  • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated to allow viable cells to reduce the yellow MTT to a purple formazan (B1609692) product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the control (untreated) cells, and the LC₅₀ is determined from the dose-response curve.

Synthesis and Metabolic Pathways

Fischer-Speier Esterification

Both methyl and ethyl benzoate are commonly synthesized via the Fischer-Speier esterification, an acid-catalyzed reaction between benzoic acid and the corresponding alcohol (methanol or ethanol).[4][9]

Fischer_Speier_Esterification benzoic_acid Benzoic Acid protonated_carbonyl Protonated Carbonyl benzoic_acid->protonated_carbonyl + H⁺ alcohol Methanol or Ethanol tetrahedral_intermediate Tetrahedral Intermediate alcohol->tetrahedral_intermediate acid_catalyst H₂SO₄ (catalyst) protonated_carbonyl->tetrahedral_intermediate ester Methyl or Ethyl Benzoate tetrahedral_intermediate->ester - H₂O, - H⁺ water Water Cytotoxicity_Workflow cell_culture Cell Culture (e.g., HEK293, SH-SY5Y) seeding Seeding in 96-well plates cell_culture->seeding treatment Treatment with Methyl or Ethyl Benzoate seeding->treatment incubation Incubation (e.g., 24 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT Assay) incubation->assay data_analysis Data Analysis (Absorbance Reading) assay->data_analysis lc50 LC₅₀ Determination data_analysis->lc50 Metabolic_Hydrolysis ester Methyl or Ethyl Benzoate benzoic_acid Benzoic Acid ester->benzoic_acid Hydrolysis alcohol Methanol or Ethanol ester->alcohol Hydrolysis esterase Esterases

References

A Comparative Guide to Catalysts for Benzoate Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzoate (B1203000) esters is a fundamental reaction in organic chemistry, with applications ranging from the production of fragrances and flavorings to the creation of essential pharmaceutical intermediates. The efficiency of this esterification process is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for benzoate ester synthesis, supported by experimental data, detailed methodologies, and visual representations of workflows and catalyst classifications.

Catalyst Performance Comparison

The selection of a catalyst for benzoate ester synthesis involves a trade-off between reaction efficiency, cost, reusability, and environmental impact. The following table summarizes the performance of several common catalysts under optimized conditions.

Catalyst TypeCatalystAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeConversion/Yield (%)Reference
Homogeneous Deep Eutectic Solvent (p-TSA:BTEAC)Ethanol10:175-88.3[1]
Deep Eutectic Solvent (p-TSA:BTEAC)Butanol10:175-87.8[1]
Ionic Liquid (1-Butyl-3-methylimidazolium chloride)Ethanol10:175-~20[1]
Sulfuric Acid (H₂SO₄)Methanol (B129727)---High (Industrial Standard)[2][3]
Heterogeneous Ion Exchange Resin (Amberlyst 15)Ethanol10:175-<10[1]
Alkaline Earth Benzoate (Barium Benzoate)Methanol14:1160-68.52[2][4]
Alkaline Earth Benzoate (Strontium Benzoate)Methanol14:1160-67.91[4]
Zr/Ti Solid Acid (ZT10)Methanol---High (up to 84.1% on reuse)[3]
Biocatalyst Candida rugosa lipase (B570770)Methanol---Good yields[5]
Amide Ligase (ClxA)Various Phenols---Effective for phenyl benzoates[6][7]
Organometallic Tetraisobutyl titanateVarious->180-High activity[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments cited in the comparison.

Esterification using Deep Eutectic Solvent (DES)
  • Catalyst Preparation: A deep eutectic solvent is formed by mixing p-toluene sulfonic acid (p-TSA) as the hydrogen bond donor and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) as the hydrogen bond acceptor.

  • Reaction Procedure:

    • Benzoic acid and the alcohol (e.g., ethanol, butanol) are mixed in a batch reactor at a molar ratio of 1:10.

    • The DES catalyst is added at a loading of 10 wt% relative to the benzoic acid.

    • The mixture is stirred at 1000 rpm and heated to the desired temperature (55°C, 65°C, or 75°C).[1]

    • The reaction progress is monitored by analyzing samples at different time intervals.

    • After the reaction, the DES can be separated from the product mixture due to density differences.[1]

Synthesis of Methyl Benzoate with Alkaline Earth Layered Benzoates
  • Catalyst Synthesis: Layered benzoates of barium, calcium, and strontium are synthesized by chemical precipitation using the corresponding metal chlorides and sodium benzoate.[2]

  • Esterification Reaction:

    • Benzoic acid, methanol, and the alkaline earth benzoate catalyst are placed in a reaction vessel.

    • The reaction is carried out at a temperature of 160°C with a catalyst loading of 10% relative to the mass of benzoic acid.[2][4]

    • Different methanol-to-benzoic acid molar ratios (e.g., 6:1 and 14:1) are investigated.[2][4]

    • The conversion of benzoic acid to methyl benzoate is determined after a set reaction time.

    • The catalyst can be recovered by filtration for subsequent reuse.[2]

Enzymatic Synthesis of Methyl Benzoate
  • Biocatalyst: Candida rugosa lipase powder is used as the biocatalyst.

  • Reaction Medium: The reaction is performed in a heterogeneous medium consisting of a hexane/toluene mixture.[5]

  • Procedure:

    • The lipase powder is suspended in the organic solvent mixture.

    • Benzoic acid and methanol are added to the suspension.

    • The reaction is carried out under controlled temperature and stirring.

    • The impact of substrate concentrations (benzoic acid and methanol) and water content on the reaction kinetics is evaluated.[5]

Visualizing the Process and Catalyst Landscape

Diagrams are provided below to illustrate a general experimental workflow and the classification of catalysts for benzoate ester synthesis.

G General Experimental Workflow for Benzoate Ester Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_analysis Analysis & Recovery Reactants Benzoic Acid + Alcohol Reactor Mixing in Reactor (Heating & Stirring) Reactants->Reactor Catalyst Catalyst Selection Catalyst->Reactor Separation Catalyst Separation (e.g., Filtration for Heterogeneous) Reactor->Separation Purification Product Purification (e.g., Distillation) Separation->Purification Recovery Catalyst Recovery & Reuse Separation->Recovery Analysis Product Analysis (e.g., GC, HPLC) Purification->Analysis

Caption: A generalized workflow for the synthesis of benzoate esters.

G Classification of Catalysts for Benzoate Ester Synthesis cluster_main cluster_homogeneous Homogeneous cluster_heterogeneous Heterogeneous cluster_biocatalyst Biocatalyst Catalysts Catalysts Homogeneous Acids (H₂SO₄) Deep Eutectic Solvents Ionic Liquids Catalysts->Homogeneous Heterogeneous Ion Exchange Resins Alkaline Earth Benzoates Zr/Ti Solid Acids Catalysts->Heterogeneous Biocatalyst Enzymes (Lipases, Ligases) Catalysts->Biocatalyst Homogeneous_Pros Pros: - High Activity - Mild Conditions Homogeneous->Homogeneous_Pros Homogeneous_Cons Cons: - Difficult Separation - Corrosive - Waste Generation Homogeneous->Homogeneous_Cons Heterogeneous_Pros Pros: - Easy Separation - Reusable - Less Corrosive Heterogeneous->Heterogeneous_Pros Heterogeneous_Cons Cons: - Lower Activity - May Require Higher Temps Heterogeneous->Heterogeneous_Cons Biocatalyst_Pros Pros: - High Selectivity - Mild Conditions - Environmentally Friendly Biocatalyst->Biocatalyst_Pros Biocatalyst_Cons Cons: - Cost - Stability - Lower Reaction Rates Biocatalyst->Biocatalyst_Cons

Caption: A logical breakdown of catalyst types for benzoate ester synthesis.

References

A Comparative Guide to Analytical Method Validation for Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for the accurate quantification of Methyl 4-ethylbenzoate (B1233868) in various matrices. This guide provides a comprehensive comparison of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is evaluated based on key validation parameters to aid in the selection of the most appropriate technique for your specific analytical needs.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, GC, and UV-Vis spectrophotometry for the quantification of aromatic esters like Methyl 4-ethylbenzoate. These values are based on established analytical method validation principles for similar compounds.[1][2]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Specificity HighVery High (Mass spectral data can confirm identity)Low to Moderate (Prone to interference from other UV-absorbing compounds)[1]
Linearity (r²) ≥ 0.999[1]≥ 0.999[1]≥ 0.995[1]
Range Wide, dependent on detectorWide, highly sensitiveNarrower, dependent on Beer-Lambert Law adherence[1]
Accuracy (% Recovery) 98 - 102%[1]95 - 105%[1]90 - 110%[1]
Precision (RSD) Repeatability: < 2%Intermediate: < 3%[1]Repeatability: < 5%Intermediate: < 10%[1]Repeatability: < 5%
Limit of Detection (LOD) Low (ng/mL range)[1]Very Low (pg/mL range)[1]Higher (µg/mL range)[1]
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)Higher (µg/mL range)
Robustness HighModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar analytes and should be optimized for your specific application.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound in various liquid formulations.

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing this compound.

    • Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a known volume in a volumetric flask.[1]

    • If necessary, perform a liquid-liquid extraction to isolate the analyte from interfering matrix components.[1]

    • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[1] The mobile phase may be modified to optimize separation.

    • Flow Rate: 1.0 mL/min.[1][3]

    • Injection Volume: 10 µL.[1]

    • Detector: UV Diode Array Detector (DAD) set to monitor at the maximum absorbance wavelength of this compound (approximately 236 nm).

    • Column Temperature: 30°C.[1]

Gas Chromatography (GC) Protocol

GC offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound.

  • Sample Preparation:

    • For liquid samples, a direct injection may be possible after appropriate dilution with a suitable solvent (e.g., ethyl acetate).

    • For solid or semi-solid matrices, a solvent extraction is necessary. Homogenize the sample and extract with a non-polar solvent like ethyl acetate (B1210297) or hexane.[1]

    • A liquid-liquid extraction or solid-phase extraction (SPE) may be employed for sample clean-up and concentration.[1]

    • An internal standard can be added to improve quantitative accuracy.[1]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used (e.g., 5% phenyl methyl siloxane).[1][4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

    • Injector Temperature: 250°C.[1]

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.[1]

    • Detector: Mass Spectrometer (MS) operating in electron impact (EI) ionization mode or a Flame Ionization Detector (FID).

    • Monitoring (for MS): Use selected ion monitoring (SIM) for enhanced sensitivity and specificity, focusing on characteristic ions of this compound.

UV-Vis Spectrophotometry Protocol

This method provides a simpler and more accessible option for the quantification of this compound, particularly in less complex matrices.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent that does not absorb in the UV region of interest (e.g., ethanol (B145695) or methanol).[1]

    • Ensure the final concentration of this compound falls within the linear range of the calibration curve.[1]

    • For complex samples, an extraction step may be required to minimize interference from other UV-absorbing compounds.[1]

  • Spectrophotometric Conditions:

    • Instrument: Double beam UV-Vis spectrophotometer.[1]

    • Wavelength Scan: Perform a wavelength scan from 200 nm to 400 nm to determine the maximum absorbance (λmax) of this compound, which is expected to be around 236 nm.

    • Measurement: Record the absorbance of the sample solution at the determined λmax.[1]

    • Quantification: Use a calibration curve prepared from a series of standard solutions of known this compound concentrations to determine the concentration in the sample.[1]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for analytical method validation using HPLC, GC, and UV-Vis Spectrophotometry.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_reporting Reporting Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Run HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Robustness Robustness Chromatography->Robustness Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Report Validation Report Linearity->Report Accuracy->Report Precision->Report Specificity->Report LOD_LOQ->Report Robustness->Report

Caption: HPLC method validation workflow.

GC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_reporting Reporting Standard_Prep Standard Preparation GC_System GC System Setup Standard_Prep->GC_System Sample_Prep Sample Preparation (Extraction/Derivatization) Sample_Prep->GC_System Chromatography Chromatographic Run GC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Robustness Robustness Chromatography->Robustness Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Report Validation Report Linearity->Report Accuracy->Report Precision->Report Specificity->Report LOD_LOQ->Report Robustness->Report

Caption: GC method validation workflow.

UV_Vis_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_reporting Reporting Standard_Prep Standard Preparation Spectrophotometer_Setup Spectrophotometer Setup Standard_Prep->Spectrophotometer_Setup Sample_Prep Sample Preparation Sample_Prep->Spectrophotometer_Setup Wavelength_Scan Wavelength Scan (λmax) Spectrophotometer_Setup->Wavelength_Scan Absorbance_Measurement Absorbance Measurement Wavelength_Scan->Absorbance_Measurement Linearity Linearity Absorbance_Measurement->Linearity Accuracy Accuracy Absorbance_Measurement->Accuracy Precision Precision Absorbance_Measurement->Precision Specificity Specificity Absorbance_Measurement->Specificity LOD_LOQ LOD & LOQ Absorbance_Measurement->LOD_LOQ Report Validation Report Linearity->Report Accuracy->Report Precision->Report Specificity->Report LOD_LOQ->Report

Caption: UV-Vis spectrophotometry method validation workflow.

References

Safety Operating Guide

Proper Disposal of Methyl 4-ethylbenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Methyl 4-ethylbenzoate (B1233868), ensuring operational integrity and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the disposal of Methyl 4-ethylbenzoate, a common reagent in organic synthesis. Adherence to these guidelines will mitigate risks and ensure the safe management of this chemical waste.

Understanding the Hazards

This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation. While specific occupational exposure limits have not been established, it is crucial to handle this chemical with care in a well-ventilated area, utilizing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data for this compound and Related Compounds

The following table summarizes key quantitative data for this compound and the closely related compound, Ethyl benzoate (B1203000). This information is critical for a comprehensive risk assessment and for understanding the chemical's behavior.

PropertyThis compoundEthyl benzoate
CAS Number 7364-20-793-89-0
Molecular Formula C₁₀H₁₂O₂C₉H₁₀O₂
Molecular Weight 164.20 g/mol 150.17 g/mol
Boiling Point 105-107 °C at 15 mmHg[1]212 °C[2]
Flash Point 103.2 °C[1]88 °C[2]
Density 1.025 g/cm³1.045 g/cm³[3]
Oral LD50 (Rat) No data available2100 mg/kg[4]

Note: Data for Ethyl benzoate is provided for reference due to the limited availability of specific toxicological data for this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with institutional and regulatory guidelines. The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.

1. Waste Identification and Classification:

  • Clearly identify the waste as "this compound."

2. Container Selection and Labeling:

  • Container: Use a clean, leak-proof container made of a material compatible with aromatic esters, such as glass or a suitable plastic. The container must have a secure, tight-fitting screw cap.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The concentration (if in a solution).

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

    • The building and room number.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the operator of the process generating the waste.

  • Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks.

  • Keep the waste container closed at all times, except when adding waste.

  • Incompatible Wastes: Do not mix this compound with incompatible chemicals. Esters are incompatible with strong oxidizing agents and strong bases.[2] Consult a chemical incompatibility chart for detailed guidance.

4. Request for Disposal:

  • Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or a paper manifest.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or a commercial sorbent pad.

  • Place the used absorbent material into a sealed, labeled container for disposal as hazardous waste.

  • Ventilate the area.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Waste Generated: This compound identify Identify as Hazardous Waste start->identify container Select Compatible Waste Container (Glass or appropriate plastic) identify->container label Label Container with 'Hazardous Waste' and Full Chemical Name container->label accumulate Accumulate in designated Satellite Accumulation Area (SAA) with Secondary Containment label->accumulate check_full Is Container Full? accumulate->check_full spill Spill Occurs accumulate->spill request_pickup Request Disposal Pickup from EHS check_full->request_pickup Yes continue_accumulation Continue Accumulation check_full->continue_accumulation No disposal Proper Disposal by Authorized Personnel request_pickup->disposal small_spill Small Spill: Absorb with inert material, containerize, and label spill->small_spill Small large_spill Large Spill: Evacuate and Contact EHS/Emergency Response spill->large_spill Large small_spill->request_pickup

References

Personal protective equipment for handling Methyl 4-ethylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Methyl 4-ethylbenzoate (B1233868) (CAS: 7364-20-7). Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Physicochemical and Safety Data

A clear understanding of the properties of Methyl 4-ethylbenzoate is the first step toward safe handling. The following table summarizes key quantitative data.

PropertyValueReference
Molecular FormulaC10H12O2[1]
Molecular Weight164.201 g/mol [2]
Boiling Point105-107 °C at 15 mmHg[2]
Flash Point103.2 °C[2]
Density1.025 g/cm³[2]

Occupational exposure limits have not been established for this compound.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be used when handling this compound:

  • Eye Protection: Wear tight-sealing safety goggles or a face shield. Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]

  • Hand Protection: Handle with impervious gloves. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact. The selected gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: If irritation or other symptoms are experienced, or if working in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator. For nuisance exposures, type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges are recommended.[3]

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for safety. The following step-by-step plan outlines the necessary procedures.

1. Preparation:

  • Ensure the work area is well-ventilated.[3]
  • Inspect all required PPE for integrity before use.
  • Locate the nearest safety shower and eyewash station.
  • Have absorbent materials (e.g., sand, diatomite) readily available for spill containment.

2. Handling:

  • Avoid breathing vapors, mist, or gas.[3]
  • Prevent contact with skin and eyes.
  • Keep the container tightly closed when not in use.[3]
  • Store in a cool, dry place away from oxidizing agents.

3. In Case of Accidental Exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical advice.
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek immediate medical advice.
  • Eye Contact: Rinse the opened eye for several minutes under running water and consult a doctor.
  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical treatment.[3]

4. Spill Management:

  • Wear appropriate PPE.
  • Absorb the spill with inert material (e.g., sand, diatomite, acid binders).
  • Collect the absorbed material into a suitable, closed container for disposal.

5. Disposal:

  • Dispose of the chemical and any contaminated materials at an appropriate treatment and disposal facility.[3]
  • Follow all applicable local, state, and federal regulations for hazardous waste disposal.
  • Contaminated packaging should be disposed of as unused product.[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

start Start: Handling Methyl 4-ethylbenzoate prep 1. Preparation - Ensure good ventilation - Inspect PPE - Locate safety equipment start->prep handling 2. Handling - Avoid inhalation and contact - Keep container closed - Store properly prep->handling exposure Accidental Exposure? handling->exposure first_aid 3. First Aid - Inhalation: Fresh air - Skin: Wash with soap and water - Eyes: Rinse with water - Ingestion: Rinse mouth exposure->first_aid Yes spill Spill? exposure->spill No first_aid->handling spill_management 4. Spill Management - Wear PPE - Absorb with inert material - Collect for disposal spill->spill_management Yes disposal 5. Disposal - Use licensed disposal facility - Follow all regulations spill->disposal No spill_management->disposal end End disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.